N,N,N-Trimethyladamantan-1-aminium hydroxide
Description
Properties
IUPAC Name |
1-adamantyl(trimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUJKXOGRSTACR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335104 | |
| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53075-09-5 | |
| Record name | N,N,N-Trimethyl-1-adamantammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53075-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-Trimethyl-1-adamantylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of N,N,N-trimethyladamantan-1-aminium hydroxide
An In-depth Technical Guide to the Synthesis of N,N,N-trimethyladamantan-1-aminium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a quaternary ammonium compound notable for its role as a structure-directing agent in the synthesis of advanced materials such as zeolites. This document details the synthetic pathway, experimental protocols, and quantitative data associated with the synthesis.
Synthetic Pathway Overview
The is typically achieved through a three-step process commencing with 1-adamantylamine (amantadine). The overall synthetic scheme is outlined below:
-
Tertiary Amination: The synthesis begins with the dimethylation of 1-adamantylamine to yield N,N-dimethyl-1-adamantanamine. The Eschweiler-Clarke reaction is a highly effective method for this transformation, utilizing formic acid and formaldehyde.[1][2]
-
Quaternization: The resulting tertiary amine, N,N-dimethyl-1-adamantanamine, is then quaternized by reaction with a methylating agent, such as methyl iodide, to form N,N,N-trimethyladamantan-1-aminium iodide.[1][2]
-
Hydroxidation: The final step involves an anion exchange to replace the halide ion with a hydroxide ion, yielding the target compound, this compound. This is commonly accomplished using a strong basic anion exchange resin.[1][2]
An alternative route involves the reaction of 1-haloadamantane with trimethylamine in an autoclave to directly form the N,N,N-trimethyladamantan-1-aminium halide.[3] Another approach describes the reaction of 1-bromoadamantane with dimethylamine salt, followed by reaction with chloromethane and subsequent electrolysis to obtain the hydroxide form.[4]
Experimental Protocols
The following protocols are compiled from various sources to provide a detailed methodology for the .
Step 1: Synthesis of N,N-dimethyl-1-adamantanamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides an efficient method for the methylation of primary amines without the formation of quaternary ammonium salts.[4]
-
Reagents:
-
1-Adamantylamine (Amantadine)
-
Formic Acid (HCOOH)
-
Formaldehyde (HCHO, typically a 37% aqueous solution)
-
-
Procedure:
-
In a round-bottom flask, combine 1-adamantylamine, formic acid, and formaldehyde. The optimal molar ratio of amantadine to formic acid to formaldehyde has been reported as 1:5:4.[1][2]
-
Maintain the reaction at this temperature with stirring for 18 hours.[1][2]
-
After cooling to room temperature, make the solution alkaline by adding a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N,N-dimethyl-1-adamantanamine.
-
The crude product can be further purified by recrystallization from methanol to obtain transparent yellowish crystals.[4]
-
Step 2: Synthesis of N,N,N-trimethyladamantan-1-aminium Iodide (Quaternization)
This step involves the alkylation of the tertiary amine with a methylating agent.
-
Reagents:
-
N,N-dimethyl-1-adamantanamine
-
Methyl Iodide (CH₃I)
-
Methylene Dichloride (CH₂Cl₂)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve N,N-dimethyl-1-adamantanamine in methylene dichloride.
-
Add an aqueous solution of sodium hydroxide to create a two-phase system. The NaOH acts as an acid-binding agent.[1]
-
Add methyl iodide to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product-containing aqueous layer can be directly separated.
-
The N,N,N-trimethyladamantan-1-aminium salt is obtained from the aqueous phase, often by removal of water under reduced pressure.
-
Step 3: Synthesis of this compound via Anion Exchange
The final step is the conversion of the quaternary ammonium halide to the hydroxide form.
-
Reagents:
-
N,N,N-trimethyladamantan-1-aminium salt (e.g., iodide or chloride)
-
Strong basic anion exchange resin (OH⁻ form)
-
Deionized water
-
-
Procedure:
-
Prepare a column packed with a strong basic anion exchange resin.
-
Activate the resin by washing it thoroughly with a solution of a strong base (e.g., NaOH) to ensure it is in the hydroxide (OH⁻) form, followed by washing with deionized water until the eluent is neutral.
-
Dissolve the N,N,N-trimethyladamantan-1-aminium salt in deionized water.
-
Pass the aqueous solution of the quaternary ammonium salt through the prepared anion exchange column.
-
The halide ions will be exchanged for hydroxide ions on the resin.
-
Collect the eluent, which is an aqueous solution of this compound.
-
The concentration of the hydroxide solution can be determined by titration.
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tertiary Amination (Eschweiler-Clarke) | 1-Adamantylamine, Formic Acid, Formaldehyde | 98 | 18 | 93.4 | [1][2] |
| 2 | Quaternization | N,N-dimethyl-1-adamantanamine, Methyl Iodide | Room Temp. | - | 90.5 | [1][2] |
| 3 | Hydroxidation (Anion Exchange) | N,N,N-trimethyladamantan-1-aminium salt, Anion Exchange Resin | Room Temp. | - | 84.3 | [1][2] |
Table 2: Characterization Data
While a complete set of spectral data is not available in a single source, the following provides an indication of expected characterization data.
| Compound | Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |
| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | - |
| N,N-dimethyl-1-adamantanamine | C₁₂H₂₁N | 179.30 | ¹³C NMR (100MHz, DMSO): 30.2, 36.1, 48.2, 71.4 ppm[1] |
| N,N,N-trimethyladamantan-1-aminium iodide | C₁₃H₂₄IN | 321.24 | - |
| This compound | C₁₃H₂₅NO | 211.35 | - |
Mandatory Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Role as a Structure-Directing Agent
This compound is a crucial structure-directing agent (SDA), or template, in the synthesis of zeolites, particularly SSZ-13. Its rigid adamantane cage guides the crystallization of the aluminosilicate framework to form the specific porous structure of the zeolite.
Caption: Role of this compound in zeolite synthesis.
References
- 1. Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1177804C - Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Google Patents [patents.google.com]
- 3. US2697079A - Ion-exchange resins containing quaternary ammonium hydroxide groups - Google Patents [patents.google.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of Trimethyladamantylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyladamantylammonium hydroxide (TMAdaOH) is a quaternary ammonium compound featuring a bulky, rigid adamantyl cage structure. This unique molecular architecture imparts a distinct set of physicochemical properties, rendering it a valuable compound in various scientific and industrial applications. Primarily utilized as a structure-directing agent (SDA) in the synthesis of zeolites, such as SSZ-13, its applications are expanding into the realms of pharmaceuticals and electronics.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of TMAdaOH, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes.
Physicochemical Properties
Trimethyladamantylammonium hydroxide is commercially available, often as a 25% aqueous solution.[4][5] It is a colorless to pale yellow, clear liquid that is highly alkaline and corrosive.[6] The compound is noted for its stability under a range of conditions and its ability to form complexes with various anions.[4]
Quantitative Data Summary
A compilation of the available quantitative physicochemical data for trimethyladamantylammonium hydroxide is presented in Table 1 for easy reference and comparison.
| Property | Value | Conditions | Reference(s) |
| CAS Number | 53075-09-5 | - | [4][6] |
| Molecular Formula | C₁₃H₂₅NO | - | [6] |
| Molecular Weight | 211.35 g/mol | - | [6] |
| Appearance | Colorless to almost colorless clear liquid | - | [6] |
| Boiling Point | 101.4 °C | at 101.325 kPa | [6] |
| Density | 1.032 g/cm³ | at 20 °C | [6] |
| Vapor Pressure | 22.4 - 117.5 hPa | at 20 - 50 °C | [6] |
| Solubility | Soluble in water and polar organic solvents | - | [4] |
| LogP | -2 | at 23 °C and pH 11.7 | [6] |
| Storage Temperature | 2 - 8 °C | - | [6] |
Synthesis and Experimental Protocols
The synthesis of trimethyladamantylammonium hydroxide is a multi-step process that can be initiated from either amantadine (1-aminoadamantane) or 1-bromoadamantane. The general synthetic pathway involves the formation of N,N-dimethyladamantylamine, followed by quaternization to introduce a third methyl group and create the trimethyladamantylammonium cation. The final step is an anion exchange to replace the halide or sulfate with a hydroxide ion.
Synthesis Workflow Diagram
Caption: General synthetic workflows for trimethyladamantylammonium hydroxide.
Detailed Experimental Protocols
1. Synthesis of N,N-Dimethyladamantylamine from Amantadine (Eschweiler-Clarke Reaction)
This protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of primary amines.[7]
-
Materials: Amantadine, formic acid, formaldehyde.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine amantadine, formic acid, and formaldehyde. A suggested molar ratio is 1:5:4 (amantadine:formic acid:formaldehyde).[7]
-
Heat the reaction mixture to approximately 98 °C and maintain this temperature with stirring for 18 hours.[7]
-
After cooling to room temperature, carefully make the solution alkaline by the dropwise addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic reaction.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or toluene.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude N,N-dimethyladamantylamine.
-
Purify the product by vacuum distillation or column chromatography.
-
2. Synthesis from 1-Bromoadamantane
This alternative route begins with the nucleophilic substitution of bromide with dimethylamine.[8]
-
Materials: 1-Bromoadamantane, dimethylamine salt, triethylamine, organic solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of 1-bromoadamantane in an organic solvent, add dimethylamine salt and triethylamine. Triethylamine acts as a base to release free dimethylamine.[8]
-
Heat the reaction mixture under reflux for a specified time to allow for the formation of N,N-dimethyladamantylamine.[8]
-
Follow workup and purification steps similar to those described in Protocol 1 (steps 3-7).
-
3. Quaternization of N,N-Dimethyladamantylamine
This step introduces the final methyl group to form the quaternary ammonium cation.
-
Materials: N,N-Dimethyladamantylamine, quaternizing agent (e.g., methyl iodide, dimethyl sulfate, or chloromethane), solvent (e.g., a protic polar solvent and a nonpolar solvent).[1][8]
-
Procedure:
-
Dissolve N,N-dimethyladamantylamine in a suitable solvent system.
-
Add the quaternizing agent to the solution. The reaction may need to be heated.
-
Stir the reaction mixture until the quaternization is complete, which can be monitored by techniques like TLC or GC-MS.
-
The resulting trimethyladamantylammonium salt (e.g., iodide, sulfate, or chloride) may precipitate from the solution or can be isolated by removing the solvent.[1]
-
4. Anion Exchange to Form Trimethyladamantylammonium Hydroxide
The final step involves replacing the counter-anion with hydroxide.
-
Materials: Trimethyladamantylammonium salt, OH- form anion exchange resin.
-
Procedure:
-
Prepare a column with a strongly basic anion exchange resin in the hydroxide form.
-
Dissolve the trimethyladamantylammonium salt in deionized water.
-
Pass the aqueous solution of the salt through the prepared ion exchange column.[1]
-
Collect the eluent, which contains the desired trimethyladamantylammonium hydroxide.
-
The concentration of the final solution can be determined by titration with a standardized acid.
-
Characterization Protocols
Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compound.
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the trimethylammonium protons and the protons of the adamantyl cage. The ¹³C NMR will confirm the carbon framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help identify the functional groups present. Key vibrational bands for the C-H bonds of the adamantyl and methyl groups, and the O-H bond of the hydroxide and any water of hydration, should be observed.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the trimethyladamantylammonium cation.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to quantify the water content in the sample.
Applications and Relevance
The primary industrial application of trimethyladamantylammonium hydroxide is as an organic structure-directing agent, or template, in the synthesis of zeolites.[1] Its rigid and bulky structure guides the formation of specific microporous frameworks, such as the chabazite structure of SSZ-13, which has applications in catalysis, particularly in NOx reduction and methanol-to-olefins processes.[3]
Beyond catalysis, this compound is finding use as an intermediate in the synthesis of various pharmaceutical compounds.[2] The adamantane moiety is a well-known pharmacophore that can improve the pharmacokinetic properties of drug molecules. The electronics industry also utilizes this compound in the production of advanced materials.[2] Furthermore, its surfactant properties, stemming from the lipophilic adamantane core and the hydrophilic quaternary ammonium headgroup, make it effective as a detergent and lubricant.[9]
Safety and Handling
Trimethyladamantylammonium hydroxide is a corrosive, alkaline material.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[5] Due to its potential toxicity, care should be taken to avoid inhalation, ingestion, and skin contact.[4]
References
- 1. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]
- 2. dataintelo.com [dataintelo.com]
- 3. sacheminc.com [sacheminc.com]
- 4. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N,N,N-Trimethyladamantan-1-aminium hydroxide | 53075-09-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110699700B - Preparation method of adamantyl trimethyl ammonium hydroxide - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
CAS number 53075-09-5 characterization data
An In-depth Technical Guide on N,N,N-Trimethyladamantan-1-aminium hydroxide (CAS Number: 53075-09-5)
This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and key applications of this compound, a quaternary ammonium compound with significant utility in research and industry.
This compound, identified by CAS number 53075-09-5, is a quaternary ammonium salt featuring a bulky adamantyl group. This unique structure imparts notable stability and lipophilicity to the molecule.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 53075-09-5 |
| Molecular Formula | C₁₃H₂₅NO |
| Molecular Weight | 211.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-Adamantyltrimethylammonium hydroxide, Trimethyladamantylammonium hydroxide |
| InChI Key | GNUJKXOGRSTACR-UHFFFAOYSA-M |
| Canonical SMILES | C--INVALID-LINK--(C)C12CC3CC(C2)CC(C3)C1.[OH-] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid (commonly supplied as a 25% aqueous solution)[2][3][4] |
| Solubility | Soluble in water and polar organic solvents[1] |
| Chemical Stability | Stable under a range of conditions, but absorbs carbon dioxide from the air[1][2] |
| Hazard | Corrosive; causes severe skin burns and eye damage |
Characterization Data
While specific, detailed spectral data is not widely published, the structural characterization of this compound has been confirmed through various spectroscopic methods.[5]
Table 3: Spectroscopic Data Summary
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the trimethylammonium protons and the protons of the adamantane cage. |
| ¹³C NMR | Resonances for the methyl carbons of the trimethylammonium group and the distinct carbons of the adamantane framework. |
| FTIR | Characteristic peaks for C-H, C-N, and O-H stretching and bending vibrations. |
| Mass Spectrometry | A parent ion peak corresponding to the cationic portion of the molecule (C₁₃H₂₄N⁺). |
Experimental Protocols
The following are general experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis
A common synthetic route involves a two-step process starting from 1-aminoadamantane.[5]
-
N,N-dimethylation of 1-aminoadamantane: This can be achieved via the Eschweiler-Clarke reaction, where 1-aminoadamantane is treated with an excess of formic acid and formaldehyde. The reaction mixture is heated, and upon completion, the product, N,N-dimethyl-1-aminoadamantane, is isolated.[5]
-
Quaternization: The resulting tertiary amine is then quaternized using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the N,N,N-trimethyladamantan-1-aminium salt.
-
Anion Exchange: To obtain the hydroxide form, the resulting salt (e.g., iodide or sulfate) is subjected to anion exchange using an appropriate ion-exchange resin loaded with hydroxide ions.[6]
Caption: Synthetic workflow for this compound.
Characterization Methods
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The expected spectrum would show a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom, and a series of multiplets for the fifteen protons of the adamantane cage.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded. This would reveal a signal for the methyl carbons and distinct signals for the methine and methylene carbons of the adamantane core.
-
Sample Preparation: The spectrum can be obtained from a thin film of the aqueous solution between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm⁻¹. Characteristic absorption bands for C-H stretching of the adamantyl and methyl groups, C-N stretching, and a broad O-H stretching band from the hydroxide ion and water would be expected.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for analyzing this pre-charged quaternary ammonium salt.
-
Analysis: The mass spectrum would show a prominent peak for the cation [C₁₃H₂₄N]⁺ at an m/z corresponding to its molecular weight (194.34). Fragmentation patterns would likely involve the loss of methyl groups or fragmentation of the adamantane cage.
Signaling Pathways and Mechanisms of Action
The primary applications of this compound are not in modulating specific biological signaling pathways in the traditional sense of a drug molecule. Instead, its utility stems from its physicochemical properties.
Antimicrobial Activity
As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[7][8][9][10] This interaction disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death.[7][8]
Caption: Mechanism of antimicrobial action of quaternary ammonium compounds.
Phase Transfer Catalysis
In multiphase reaction systems, this compound acts as a phase transfer catalyst. It facilitates the transfer of a reactant (typically an anion) from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The bulky, lipophilic adamantyl group enhances its solubility in the organic phase, improving catalytic efficiency.[11][12][13]
Caption: General mechanism of phase transfer catalysis by a quaternary ammonium salt (Q+X-).
Structure-Directing Agent in Zeolite Synthesis
This compound serves as a crucial organic structure-directing agent (SDA), or template, in the hydrothermal synthesis of specific zeolites, most notably SSZ-13.[14][15][16][17][18] The size and shape of the adamantyl cage direct the assembly of silicate and aluminate precursors into the characteristic chabazite (CHA) framework of SSZ-13.[17] After crystallization, the organic template is removed by calcination, leaving behind a microporous crystalline material with well-defined channels and cavities.[18]
Caption: Role of this compound in SSZ-13 zeolite synthesis.
References
- 1. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 2. This compound | 53075-09-5 [chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. N,N,N-Trimethyl-1-adamantylammonium Hydroxide (25% in Wate… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]
- 7. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. N,N,N-Trimethyl-1-Ammonium Adamantane - Nanjing Chemical Material Corp. [njchm.com]
- 16. researchgate.net [researchgate.net]
- 17. sacheminc.com [sacheminc.com]
- 18. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
An In-depth Technical Guide on the Role of the Adamantane Cage in Quaternary Ammonium Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of the adamantane cage, a rigid and lipophilic tricyclic hydrocarbon, into the structure of quaternary ammonium compounds (QACs) represents a significant strategy in medicinal chemistry and materials science. This guide elucidates the multifaceted roles of the adamantane moiety, which primarily serves to enhance lipophilicity, modulate biological activity, and improve pharmacokinetic profiles. By acting as a "lipophilic bullet," the adamantane group facilitates the passage of QACs across biological membranes, a critical attribute for antimicrobial and centrally-acting agents.[1][2] Furthermore, its bulky, three-dimensional structure provides steric hindrance that can enhance metabolic stability and influence binding affinity to biological targets.[3][4][5] This document provides a comprehensive overview of the physicochemical properties, structure-activity relationships, and therapeutic applications of adamantane-containing QACs, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a vital resource for professionals in drug development.
Introduction to Core Components
The Adamantane Cage: A Unique Physicochemical Scaffold
Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of molecules with a structure resembling a fragment of the diamond crystal lattice.[6] This unique arrangement of carbon atoms results in a highly symmetrical (Td symmetry), rigid, and virtually strain-free molecule.[6]
Key Physicochemical Properties:
-
Structure: A cage-like fusion of three cyclohexane rings.[6]
-
Lipophilicity: Adamantane is highly nonpolar and practically insoluble in water but readily dissolves in nonpolar organic solvents.[6][7] Its hydrophobic nature is a cornerstone of its utility in drug design.[3]
-
Steric Bulk: The adamantyl group is a bulky substituent that can be used to control molecular geometry, restrict intramolecular reactivity, and shield adjacent functional groups from enzymatic degradation.[3][4][5]
-
Stability: Its rigid, strain-free structure confers exceptional chemical and thermal stability.[5] Adamantane has an unusually high melting point of 270 °C for a hydrocarbon of its size.[6]
Quaternary Ammonium Compounds (QACs): Versatile Cationic Agents
Quaternary ammonium compounds are a class of organic compounds with the structure NR₄⁺X⁻, where R represents alkyl or aryl groups and X⁻ is a counter-anion, typically a halide.[8] The central nitrogen atom is permanently positively charged, rendering them cationic surfactants.[8]
Primary Characteristics and Applications:
-
Antimicrobial Activity: QACs possess a broad spectrum of activity against bacteria, fungi, and enveloped viruses, making them common ingredients in disinfectants and antiseptics.[8][9]
-
Amphiphilicity: The combination of a charged, hydrophilic "head" and one or more lipophilic "tails" allows them to interact with both polar and nonpolar environments, disrupting microbial cell membranes.[8]
-
Structure-Activity Relationship: The biological activity of QACs is highly dependent on the nature of the R groups, particularly the length of the alkyl chains.[10]
Adamantane-Containing QACs: A Synergistic Hybrid
The conjugation of an adamantane cage to a QAC creates a hybrid molecule with enhanced and often novel properties. The adamantyl group typically serves as a bulky, highly lipophilic tail, significantly influencing the compound's overall physicochemical and biological profile.
The Core Role of the Adamantane Moiety in QACs
The introduction of an adamantane cage into a QAC structure is a deliberate strategy to modulate its properties in several key ways.
Enhancement of Lipophilicity and Membrane Interaction
The most significant role of the adamantane group is to increase the lipophilicity of the QAC.[1] This is often referred to as the "lipophilic bullet" effect.[1][2]
-
Quantitative Impact: Incorporating an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[2][3][4][11][12] This transforms the molecule, enhancing its ability to partition into and traverse lipid-rich biological membranes.[2][5]
-
Antimicrobial Efficacy: In antimicrobial QACs, this enhanced lipophilicity facilitates deeper and more disruptive interactions with the lipid bilayers of bacterial cell membranes, which is a primary mechanism of their bactericidal action.[13][14]
Steric Influence on Stability and Target Binding
The sheer size and rigid, three-dimensional shape of the adamantane cage exert significant steric effects.
-
Metabolic Stability: The bulky group can act as a shield, protecting nearby functional groups (like esters or amides) from degradation by metabolic enzymes, thereby increasing the drug's plasma half-life and overall stability.[3][4][15][16]
-
Target Specificity: The defined geometry of the adamantane scaffold can orient other pharmacophoric groups into optimal positions for binding with specific biological targets, such as enzyme active sites or ion channels, potentially increasing potency and selectivity.[5][11][15]
Modulation of Pharmacokinetic Properties
The combination of increased lipophilicity and metabolic stability directly improves a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Bioavailability: Enhanced membrane permeability can lead to improved absorption and bioavailability.[5][15]
-
CNS Penetration: For drugs targeting the central nervous system, the high lipophilicity conferred by the adamantane cage is crucial for crossing the blood-brain barrier (BBB).[2][11]
The influence of the adamantane cage on the properties of a QAC can be summarized with the following logical diagram.
Data Presentation: Structure-Activity Relationships
The antimicrobial efficacy of adamantane-containing QACs is a key area of research. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, with lower values indicating higher potency.
Table 1: Antimicrobial Activity (MIC) of Adamantane Derivatives
| Compound Class/Reference | Target Organism | MIC Range (µg/mL) | Key Structural Feature |
| Adamantane-based dialkylaminopropanol quaternary salts[17] | S. aureus, E. coli, C. albicans | 1.56 - 3.12 | 1-adamantylethyl radical in alkoxy group |
| 1-Adamantanecarboxylic acid hydrazide-hydrazones[18] | Gram-positive bacteria | 62.5 - 1000 | Free amino group on hydrazide |
| 1-Adamantanecarboxylic acid hydrazide[18] | Gram-negative bacteria | 125 - 500 | Free amino group on hydrazide |
| Adamantane-derived Schiff bases[18] | C. albicans | 62.5 - 500 | 3-ethoxy-2-hydroxyphenyl or nitro-substituted phenyl |
| Adamantane-appended amphiphiles[19] | MRSA, E. coli | 1 - 4 | Cationic polyheterocyclic structure |
| N-substituted phthalimides from 1-adamantane-methanol[20] | S. aureus | 0.022 - 0.05 | 4-(adamant-1-ylmethoxycarbonyl)phthalimide core |
Table 2: Physicochemical Properties of Adamantane
| Property | Value | Notes |
| Molar Mass | 136.238 g·mol⁻¹[6] | |
| Melting Point | 270 °C (sublimes)[6] | Unusually high for its molecular weight. |
| Density | 1.07 g/cm³[6] | |
| Water Solubility | Practically insoluble[6][7] | Highly nonpolar nature. |
| logP (Octanol/Water) | 2.5 (experimental) | Indicates high lipophilicity. |
| Appearance | White, crystalline solid with camphor-like odor[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and evaluation of adamantane-containing QACs.
General Synthesis of an Adamantyl Quaternary Ammonium Salt
This protocol describes a typical two-step synthesis involving the creation of a tertiary amine intermediate followed by quaternization.
Step 1: Synthesis of N,N-dimethyl-1-aminoadamantane (Tertiary Amine Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-aminoadamantane hydrochloride in an excess of aqueous formaldehyde (37%) and formic acid (90%). This is a variation of the Eschweiler-Clarke reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution until the pH is >12.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary amine. Further purification can be achieved via column chromatography or distillation.
Step 2: Quaternization
-
Reaction Setup: Dissolve the purified N,N-dimethyl-1-aminoadamantane in a polar aprotic solvent like acetone or acetonitrile in a sealed reaction vessel.
-
Reagent Addition: Add a slight molar excess (1.1 to 1.5 equivalents) of the desired alkyl halide (e.g., dodecyl bromide) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours. The formation of a precipitate often indicates product formation.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove unreacted starting materials. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the pure adamantyl quaternary ammonium salt.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
-
Preparation of Inoculum: Culture the bacterial or fungal strain on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the adamantane-QAC in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following workflow diagram illustrates the process for antimicrobial susceptibility testing.
Mechanisms of Action
The primary mechanism of antimicrobial action for adamantane-QACs involves the disruption of the bacterial cell membrane.
Membrane Disruption Pathway
-
Adsorption: The positively charged quaternary ammonium headgroup is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Insertion: The bulky and highly lipophilic adamantane tail inserts itself into the hydrophobic lipid bilayer of the cell membrane.
-
Disruption: This insertion disrupts the ordered structure of the membrane, increasing its permeability.
-
Leakage: The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions (K⁺) and metabolites.
-
Cell Death: The uncontrolled efflux of cellular contents and collapse of the membrane potential ultimately result in bacterial cell death.
This process is visualized in the signaling pathway diagram below.
Conclusion and Future Perspectives
The adamantane cage is a powerful and versatile scaffold in the design of quaternary ammonium compounds. Its primary roles—dramatically increasing lipophilicity, providing steric bulk for enhanced stability, and helping to orient molecules for optimal target interaction—make it an invaluable tool for medicinal chemists.[1][3][4][15] The resulting adamantane-QACs have demonstrated significant potential as potent antimicrobial agents, with promising activity against drug-resistant pathogens.[13][17][19]
Future research should focus on synthesizing novel adamantane-QACs with varied linkers and substitution patterns to further refine structure-activity relationships. Exploring their application beyond antimicrobial agents, for instance, as ion channel modulators or as components in drug delivery systems, represents a fertile ground for discovery.[16] As the challenge of antimicrobial resistance grows, the unique properties conferred by the adamantane cage will ensure that these compounds remain a subject of intense and fruitful investigation.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Trimethyladamantylammonium Hydroxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyladamantylammonium hydroxide (TMA-AdOH) is a quaternary ammonium compound featuring a bulky, hydrophobic adamantyl group. Its unique structure lends it to applications as a structure-directing agent, surfactant, and phase-transfer catalyst.[1] A critical parameter for its application in synthesis, formulation, and material science is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of trimethyladamantylammonium hydroxide, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing. While specific quantitative solubility data in various organic solvents is not extensively reported in publicly available literature, this guide consolidates qualitative information and provides a framework for researchers to generate empirical data.
Introduction to Trimethyladamantylammonium Hydroxide
N,N,N-Trimethyl-1-adamantammonium hydroxide, also known as 1-Adamantyltrimethylammonium hydroxide, is a quaternary ammonium salt with the chemical formula C₁₃H₂₅NO.[2] Its structure is characterized by a positively charged nitrogen atom covalently bonded to three methyl groups and a rigid, cage-like adamantyl group. This cationic head is balanced by a hydroxide anion. The compound is typically available as a colorless to light yellow transparent liquid, often as a 25% aqueous solution.[2] The adamantane moiety imparts significant steric bulk and hydrophobicity, while the quaternary ammonium hydroxide group provides ionic character and strong basicity. This amphiphilic nature governs its interaction with various solvents.
Qualitative Solubility Profile
Based on established chemical principles and available literature, trimethyladamantylammonium hydroxide exhibits the following general solubility behaviors:
-
Water: It is soluble in water.[1]
-
Polar Organic Solvents: It is described as being soluble in polar organic solvents.[1][3] This is attributed to the ability of polar solvents to solvate the quaternary ammonium cation and the hydroxide anion through ion-dipole interactions.
-
Nonpolar Organic Solvents: Due to the ionic nature of the hydroxide salt, it is expected to have low to negligible solubility in nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).
The principle of "like dissolves like" is central to understanding its solubility. The ionic head requires a polar environment for effective solvation, while the large, nonpolar adamantyl group may contribute to solubility in less polar media compared to smaller quaternary ammonium hydroxides.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for trimethyladamantylammonium hydroxide in a range of common organic solvents. The information is consistently qualitative, stating its solubility in "polar organic solvents".[1][3]
To provide a contextual reference for researchers, the table below includes qualitative solubility information for a structurally related, yet different, compound, triethylmethylammonium chloride. It is crucial to note that these are not direct data for trimethyladamantylammonium hydroxide and should be used as a general guide only.
Table 1: Qualitative Solubility of a Structurally Analogous Quaternary Ammonium Salt (Triethylmethylammonium Chloride)
| Solvent Class | Examples | Expected Solubility of Triethylmethylammonium Chloride |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | High |
| Intermediate Polarity | Acetone, Acetonitrile, Chloroform | Moderate to Low |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble or Sparingly Soluble |
Data for Triethylmethylammonium chloride is provided for illustrative purposes only and does not represent the solubility of Trimethyladamantylammonium hydroxide.[4]
The absence of specific data underscores the necessity for empirical determination by researchers working with this compound. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Determining Solubility
This section outlines a standardized method for the quantitative determination of the solubility of trimethyladamantylammonium hydroxide in an organic solvent of interest.
Objective: To determine the equilibrium concentration of trimethyladamantylammonium hydroxide in a specific organic solvent at a given temperature.
Materials:
-
Trimethyladamantylammonium hydroxide (solid or concentrated solution of known concentration)
-
Organic solvent of interest (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Titrator for acid-base titration, HPLC, or UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of trimethyladamantylammonium hydroxide to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation. b. Tightly seal the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to rest in the constant temperature bath for several hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed pipette to avoid premature precipitation. c. Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles. d. Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: a. Analyze the diluted sample using a validated analytical method. For trimethyladamantylammonium hydroxide, a simple and effective method is acid-base titration. b. Titration Method: i. Pipette a known volume of the diluted sample into a flask. ii. Add a suitable indicator (e.g., phenolphthalein). iii. Titrate with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached. iv. Record the volume of titrant used.
-
Calculation of Solubility: a. Calculate the concentration of trimethyladamantylammonium hydroxide in the diluted sample based on the titration results. b. Account for the dilution factor to determine the concentration in the original saturated solution. c. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Safety Precautions: Trimethyladamantylammonium hydroxide is a strong base and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All procedures should be performed in a well-ventilated fume hood.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of trimethyladamantylammonium hydroxide.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative data on the solubility of trimethyladamantylammonium hydroxide in organic solvents is sparse, its chemical structure suggests high solubility in polar solvents. For applications requiring precise concentrations, the experimental protocol provided in this guide offers a robust method for determining its solubility in specific solvent systems. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 2. N,N,N-Trimethyl-1-Adamantyl Ammonium Hydroxide CAS 53075-09-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CAS 53075-09-5: Hidróxido de N,N,N-trimetil-1-adamantamonio [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
The Genesis and Evolution of Adamantane-Based Quaternary Ammonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane cage, a rigid, lipophilic, and thermodynamically stable tricycle[3.3.1.13,7]decane, has carved a unique niche in medicinal chemistry and materials science.[1][2] Its discovery in 1933 from petroleum launched a new field of polyhedral organic compound chemistry.[3] However, it was the development of a practical synthetic method by Schleyer in 1957 that made adamantane readily accessible for broader scientific exploration.[2] This guide provides an in-depth technical overview of a specific and significant class of its derivatives: adamantane-based quaternary ammonium salts. These compounds merge the unique properties of the adamantane moiety with the versatile nature of quaternary ammonium compounds, leading to a wide range of applications, particularly in drug development and as antimicrobial agents.
A Historical Perspective: From a Chemical Curiosity to a Pharmacological Scaffold
The journey of adamantane began with its isolation from crude oil in 1933. The first laboratory synthesis was achieved by Prelog in 1941, but the process was inefficient.[2] A breakthrough came in 1957 when Paul von Ragué Schleyer devised a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane widely available.[2]
The foray of adamantane into the pharmaceutical world was marked by the discovery of the antiviral properties of 1-aminoadamantane (amantadine) in the 1960s.[2][4] Amantadine was found to be effective against the Influenza A virus, heralding the dawn of adamantane-based drug discovery.[4] This led to the synthesis and investigation of a plethora of adamantane derivatives, with modifications aimed at enhancing lipophilicity, metabolic stability, and target-specific interactions.
While the precise date and discoverer of the first adamantane-based quaternary ammonium salt are not prominently documented in seminal literature, their development can be seen as a logical progression from the exploration of adamantane's amine derivatives. The quaternization of adamantyl amines to produce permanently charged cationic compounds opened up new avenues for their application as surfactants, phase-transfer catalysts, and, most notably, as potent antimicrobial agents. The synthesis of compounds like (1-Adamantyl)trimethylammonium iodide represents an early example of this class of molecules.[5]
Synthesis of Adamantane-Based Quaternary Ammonium Salts
The most common and efficient method for the synthesis of adamantane-based quaternary ammonium salts involves a two-step process: the formation of a tertiary adamantyl amine followed by quaternization.
Step 1: Synthesis of the Tertiary Amine Intermediate
A widely used method for the synthesis of N,N-dimethyl-1-adamantanamine is the Eschweiler-Clarke reaction . This reaction involves the reductive amination of a primary amine (1-aminoadamantane or amantadine) using excess formic acid and formaldehyde.[1][6]
Experimental Protocol: Synthesis of N,N-dimethyl-1-adamantanamine
-
Materials: 1-aminoadamantane (amantadine), formic acid (88%), formaldehyde (37%).
-
Procedure:
-
To a round-bottom flask, add 1-aminoadamantane.
-
Add an excess of formic acid and formaldehyde. A typical molar ratio of amantadine:formic acid:formaldehyde is 1:5:4.[1]
-
Heat the reaction mixture at approximately 98°C for 18 hours.[1]
-
After cooling, make the solution alkaline by adding a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).
-
Remove the solvent under reduced pressure to obtain the crude N,N-dimethyl-1-adamantanamine.
-
The product can be further purified by distillation or chromatography.
-
-
Yield: High yields, often exceeding 90%, are reported for this reaction.[1]
Step 2: Quaternization (Menschutkin Reaction)
The tertiary adamantyl amine is then quaternized by reacting it with an alkyl halide. This classic SN2 reaction is known as the Menschutkin reaction .[7] The choice of the alkyl halide determines the nature of the alkyl group on the quaternary nitrogen and the counter-ion.
Experimental Protocol: Synthesis of an Adamantyl Quaternary Ammonium Halide
-
Materials: N,N-dimethyl-1-adamantanamine, an alkyl halide (e.g., methyl iodide, ethyl bromide, etc.), a suitable solvent (e.g., acetonitrile, ethanol, or chloroform).
-
Procedure:
-
Dissolve N,N-dimethyl-1-adamantanamine in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the solution. An equimolar amount or a slight excess of the alkyl halide is typically used.
-
The reaction is often carried out at room temperature or with gentle heating (e.g., 50-60°C), depending on the reactivity of the alkyl halide.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The quaternary ammonium salt, being ionic, often precipitates from the reaction mixture.
-
The product can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
-
Yields: The quaternization reaction typically proceeds with high yields, often in the range of 85-95%.[7]
The following Graphviz diagram illustrates the general synthetic workflow:
Physicochemical Properties and Quantitative Data
The incorporation of the bulky and lipophilic adamantane group significantly influences the physicochemical properties of quaternary ammonium salts.
Surfactant Properties
Many adamantane-based quaternary ammonium salts exhibit surfactant properties. Their amphiphilic nature, with the hydrophobic adamantane "tail" and the hydrophilic quaternary ammonium "head," allows them to reduce surface tension and form micelles in solution.
Table 1: Critical Micelle Concentration (CMC) of Adamantane-Based Surfactants
| Compound | Alkyl Chain (n) | CMC (mM) | Reference |
| CnAdAB | 8 | 11.0 | [2] |
| CnAdAB | 10 | 2.8 | [2] |
| CnAdAB | 12 | 0.75 | [2] |
| CnAdAB | 14 | 0.20 | [2] |
| CnAdAB* | 16 | 0.06 | [2] |
| [Ad-2(amCn)] | 12 | 0.18 | [8] |
| [Ad-2(amCn)] | 14 | 0.05 | [8] |
| [Ad-2(amCn)]** | 16 | 0.015 | [8] |
* CnAdAB: Alkyl(N,N-dimethyl-1-adamantyl)ammonium bromide ** [Ad-2(amCn)]: 1,3-Adamantanedicarboxylic acid bis(alkyldimethyl-3-ammoniopropyl amide) dibromide (a gemini surfactant)
The data clearly shows that the CMC decreases with increasing alkyl chain length, a typical behavior for surfactants. The presence of the adamantane moiety generally leads to lower CMC values compared to conventional quaternary ammonium surfactants with similar alkyl chain lengths, owing to the high hydrophobicity of the adamantane cage.[2]
Antimicrobial Activity and Mechanism of Action
Adamantane-based quaternary ammonium salts have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[8][9]
Quantitative Antimicrobial Data
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Adamantane-Based Quaternary Ammonium Salts
| Compound | Microorganism | MIC (µg/mL) | Reference |
| [Ad-2(amC12)] | Staphylococcus aureus | 3.9 | [8] |
| [Ad-2(amC12)] | Bacillus subtilis | 1.9 | [8] |
| [Ad-2(amC12)] | Escherichia coli | 7.8 | [8] |
| [Ad-2(amC12)] | Pseudomonas aeruginosa | 15.6 | [8] |
| [Ad-2(amC14)] | Staphylococcus aureus | 1.9 | [8] |
| [Ad-2(amC14)] | Bacillus subtilis | 0.9 | [8] |
| [Ad-2(amC14)] | Escherichia coli | 3.9 | [8] |
| [Ad-2(amC14)] | Pseudomonas aeruginosa | 7.8 | [8] |
| [Ad-2(amC16)] | Staphylococcus aureus | 0.9 | [8] |
| [Ad-2(amC16)] | Bacillus subtilis | 0.5 | [8] |
| [Ad-2(amC16)] | Escherichia coli | 1.9 | [8] |
| [Ad-2(amC16)] | Pseudomonas aeruginosa | 3.9 | [8] |
The antimicrobial activity is influenced by the length of the alkyl chain, with longer chains generally showing higher potency.[8]
Mechanism of Antimicrobial Action
The primary mechanism of action of quaternary ammonium compounds, including their adamantane derivatives, involves the disruption of the microbial cell membrane.[10][11] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[10][12]
The lipophilic adamantane tail, along with the alkyl chain, facilitates the insertion of the molecule into the hydrophobic core of the cell membrane.[9] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[11]
The following Graphviz diagram illustrates the proposed mechanism of action:
Applications in Drug Development and Beyond
The unique properties of adamantane-based quaternary ammonium salts make them attractive candidates for various applications:
-
Antimicrobial Agents: Their potent and broad-spectrum activity makes them suitable for development as novel antiseptics, disinfectants, and potentially as therapeutic agents for treating bacterial infections.[8][9]
-
Drug Delivery: The lipophilic adamantane moiety can enhance the penetration of drugs across biological membranes, suggesting their potential use as drug carriers or permeation enhancers.[4]
-
Antiviral Agents: Building upon the legacy of amantadine, adamantane-based quaternary ammonium salts are being investigated for their antiviral activities. The mechanism of action for some adamantane derivatives against influenza A involves blocking the M2 proton channel of the virus.[13]
-
Neurological Disorders: Adamantane derivatives, such as memantine, are used in the treatment of Alzheimer's disease by acting as NMDA receptor antagonists.[13] The development of quaternary ammonium derivatives could modulate their solubility and pharmacokinetic properties for neurological applications.
Conclusion
Adamantane-based quaternary ammonium salts represent a fascinating and promising class of compounds that have evolved from the fundamental discovery of the adamantane structure. Their synthesis is well-established, and their physicochemical and biological properties can be fine-tuned by modifying the alkyl chains and counter-ions. The potent antimicrobial activity, driven by the synergistic effect of the cationic headgroup and the lipophilic adamantane cage, positions them as strong candidates for the development of new anti-infective agents. As research continues to unravel the full potential of these unique molecules, they are poised to make significant contributions to medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Solution Properties of Adamantane Containing Quaternary Ammonium Salt-type Cationic Surfactants: Hydrocarbon-based, Fluorocarbonbased and Bola-type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1-Adamantyl)trimethylammonium iodide | C13H24IN | CID 14475645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of N,N,N-Trimethyl-1-Adamantyl Quaternary Ammonium Hydroxide and Technology Development | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of Trimethyladamantylammonium Hydroxide Structure: An In-depth Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the structural elucidation of trimethyladamantylammonium hydroxide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational protocols, presents hypothetical structural data derived from established theoretical principles, and visualizes the computational workflow. The guide focuses on the application of Density Functional Theory (DFT) for geometric optimization, vibrational analysis, and electronic property calculations of the title compound, considering the complexities of the adamantane cage and the ion-pairing with the hydroxide anion.
Introduction
Trimethyladamantylammonium hydroxide is a quaternary ammonium compound featuring a bulky, rigid adamantane cage. This unique structural motif imparts significant steric hindrance and lipophilicity, making its derivatives of interest in medicinal chemistry and materials science.[1] Theoretical calculations provide a powerful tool to understand the three-dimensional structure, conformational stability, and electronic properties of this molecule, which are crucial for predicting its reactivity, intermolecular interactions, and biological activity. This guide details a robust computational approach for the in-silico characterization of trimethyladamantylammonium hydroxide.
Computational Methodology
The theoretical investigation of trimethyladamantylammonium hydroxide involves several key computational steps, from initial structure generation to detailed analysis of its properties. The workflow is designed to provide a comprehensive understanding of both the gaseous phase structure and its behavior in a solvated environment.
The initial step in the computational study is the optimization of the molecular geometry. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
-
Functional Selection: The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions, such as the ion pairing between the trimethyladamantylammonium cation and the hydroxide anion, functionals that include dispersion corrections are recommended. The B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) is a widely used and reliable choice.[2][3] Other suitable functionals include ωB97X-D and M06-2X.
-
Basis Set Selection: A flexible basis set is required to accurately describe the electronic structure of the molecule. The Pople-style basis set, 6-311+G(d,p), is a suitable starting point, as it includes polarization functions on all atoms (d on heavy atoms, p on hydrogen) and diffuse functions on heavy atoms, which are important for describing the charge distribution in anions. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ can be employed.
Following geometric optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule, which can be compared with experimental data for validation of the computational model. The adamantane cage has characteristic vibrational modes, such as the cage breathing mode, which can be identified.[2]
To simulate the structure and properties of trimethyladamantylammonium hydroxide in a condensed phase, a solvation model is necessary. The hydroxide ion, in particular, is known to have a strong solvation shell.[1][4][5]
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a computationally efficient method to account for the bulk solvent effects. In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.
-
Explicit Solvation Models: For a more detailed understanding of the direct interactions between the solute and solvent molecules, an explicit solvation model can be used. This involves surrounding the trimethyladamantylammonium hydroxide ion pair with a number of solvent molecules (e.g., water) and optimizing the entire cluster. This approach is computationally more demanding but can provide insights into specific hydrogen bonding interactions.[4][5]
Once a reliable geometry is obtained, various electronic properties can be calculated to understand the reactivity and charge distribution of the molecule.
-
Mulliken and Natural Bond Orbital (NBO) Population Analysis: These analyses provide information on the partial atomic charges, revealing the distribution of electron density within the molecule. This is particularly useful for understanding the electrostatic interactions between the cation and anion.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting the regions that are prone to electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from DFT calculations on trimethyladamantylammonium hydroxide at the B3LYP-D3/6-311+G(d,p) level of theory in the gaseous phase.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| Bond Lengths | |
| C_adamantyl - N | 1.52 |
| N - C_methyl | 1.50 |
| O - H | 0.97 |
| Bond Angles | |
| C_adamantyl - N - C_methyl | 109.5 |
| C_methyl - N - C_methyl | 109.4 |
| Dihedral Angles | |
| C_adamantyl - N - C_methyl - H | 60.2 |
Table 2: Calculated Vibrational Frequencies of Key Functional Groups
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H Stretch | 3550 |
| C-H Stretch (methyl) | 2980 - 3050 |
| C-H Stretch (adamantyl) | 2850 - 2950 |
| Adamantane Cage Breathing | ~780 |
| C-N Stretch | 1150 - 1200 |
Table 3: Calculated Electronic Properties
| Property | Value |
| Partial Atomic Charges (NBO) | |
| N | -0.45 e |
| O | -0.98 e |
| H (of OH) | +0.48 e |
| Dipole Moment | 9.8 Debye |
| HOMO Energy | -5.2 eV |
| LUMO Energy | +1.8 eV |
| HOMO-LUMO Gap | 7.0 eV |
Experimental Protocols
While this guide focuses on theoretical calculations, it is important to note the experimental techniques that can be used to validate the computational results.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. The experimental bond lengths, bond angles, and crystal packing information can be directly compared with the calculated geometry.
FT-IR and Raman spectroscopy can be used to measure the vibrational frequencies of the molecule. The experimental spectra can be compared with the theoretically predicted spectra to assess the accuracy of the computational method.
¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule. Theoretical chemical shifts can be calculated and compared with experimental data to further validate the computed structure.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in the theoretical study of trimethyladamantylammonium hydroxide.
Caption: Computational workflow for the theoretical study of trimethyladamantylammonium hydroxide.
Caption: Logical relationships between theoretical components and calculated properties.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of trimethyladamantylammonium hydroxide. By employing Density Functional Theory with appropriate functionals and basis sets, and by considering the effects of solvation, a detailed understanding of the structural and electronic properties of this molecule can be achieved. The presented hypothetical data serves as a reference for what can be expected from such calculations. The synergy between these theoretical predictions and experimental validation is crucial for advancing the application of adamantane derivatives in various scientific fields.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Zeolite SSZ-13 using N,N,N-trimethyladamantan-1-aminium hydroxide
Introduction
Zeolite SSZ-13, a synthetic crystalline aluminosilicate with the chabazite (CHA) framework topology, has garnered significant attention in various industrial applications. Its unique structure, characterized by a three-dimensional network of eight-membered ring pores, imparts excellent thermal stability and shape-selective properties.[1] Consequently, SSZ-13 is extensively utilized as a catalyst in the methanol-to-olefins (MTO) reaction and for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in automotive exhaust.[1][2]
The synthesis of SSZ-13 is critically dependent on the use of an organic structure-directing agent (OSDA), which guides the formation of the specific CHA framework. N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH) is a highly effective OSDA for this purpose, known for producing SSZ-13 with high crystallinity and purity.[2][3][4] The most common method for this synthesis is the hydrothermal method, which involves the crystallization of a reactive aluminosilicate gel in the presence of the OSDA at elevated temperatures.[1][5]
Application Notes
The cage-like structure of the N,N,N-trimethyladamantan-1-aminium cation plays a crucial role in templating the formation of the CHA cages of the SSZ-13 framework.[3] The synthesis is typically carried out under hydrothermal conditions, where the TMAdaOH, along with sources of silica and alumina, and a mineralizing agent like sodium hydroxide, are heated in an autoclave. The resulting product is a crystalline powder that requires further processing to become catalytically active.
A significant consideration in the synthesis of SSZ-13 is the high cost of TMAdaOH.[6] This has spurred research into methods to reduce its consumption. Strategies such as seed-assisted synthesis, where pre-synthesized SSZ-13 crystals are added to the gel to accelerate crystallization, have been shown to be effective in reducing the amount of TMAdaOH required.[7][8] Other approaches include the use of mixed-template systems.[6]
The final properties of the SSZ-13 zeolite, including its silicon-to-aluminum (Si/Al) ratio, crystal size, and surface area, are influenced by various synthesis parameters. These include the composition of the initial gel, the crystallization temperature, and the crystallization time.[5][9] For catalytic applications, the as-synthesized SSZ-13 containing the occluded TMAdaOH is inactive. Therefore, a post-synthesis calcination step is necessary to remove the organic template and open up the microporous network.[1][10] This is often followed by ion-exchange to introduce active metal sites, for example, copper for NH3-SCR applications.
Experimental Protocols
Hydrothermal Synthesis of SSZ-13 Zeolite
This protocol describes a general procedure for the hydrothermal synthesis of SSZ-13 using TMAdaOH as the OSDA.
1. Preparation of the Synthesis Gel:
-
In a suitable container, dissolve the aluminum source (e.g., aluminum sulfate) and sodium hydroxide in deionized water with vigorous stirring.
-
Separately, add the silica source (e.g., silica sol) to the solution and continue stirring until a homogeneous mixture is obtained.
-
Finally, add the this compound solution to the mixture and stir thoroughly to form the final synthesis gel. A typical molar ratio for the gel is 1 SiO₂ : 0.025 Al₂O₃ : 0.1 Na₂O : 0.1 TMAdaOH : 45 H₂O.
2. Aging of the Gel:
-
The prepared synthesis gel is typically aged at room temperature for a period of 0.5 to 2 hours with continuous stirring.[5]
3. Hydrothermal Crystallization:
-
Transfer the aged gel into a PTFE-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 135°C and 160°C for 2 to 7 days.[1][5][11] The crystallization is carried out under static or tumbling conditions.
4. Product Recovery and Purification:
-
After the crystallization period, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the washed product in an oven, typically at 100-120°C overnight.[1]
5. Calcination:
-
To remove the organic structure-directing agent, place the dried SSZ-13 powder in a furnace.
-
Heat the sample in air or nitrogen flow at a controlled rate to a final temperature of 550-600°C and hold for several hours (e.g., 6 hours).[6][10]
Data Presentation
The following table summarizes various synthesis conditions for SSZ-13 using TMAdaOH as reported in the literature.
| Molar Ratios (SiO₂:Al₂O₃:Na₂O:TMAdaOH:H₂O) | Crystallization Temperature (°C) | Crystallization Time | Key Findings/Characteristics |
| 40:1:16:5:900 | 155 | 2-5 days | Shorter reaction time, higher crystallinity, and larger specific surface area.[5] |
| 1:0.005:0.10:0.10:80 | 160 | 48 hours | Synthesis of SSZ-13 zeolite membranes.[10] |
| 1:1/x:0.048:y:20.6 (x=22-100, y=0.035-0.050) | Not specified | 1.5-12 hours | Ultra-fast crystallization with low TMAdaOH usage.[12] |
| Not specified (weight parts) | 135-145 | 5-7 days | Synthesis using sodium silicate solution and a seed zeolite.[11] |
| 1:1/40:12-16:3-5:900-1350 (oxide ratios) | 155 | 3 days | Optimal synthesis conditions determined by varying raw material ratios.[9] |
Visualization
Caption: Experimental workflow for the synthesis of SSZ-13 zeolite.
References
- 1. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 2. sacheminc.com [sacheminc.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N,N-Trimethyl-1-Ammonium Adamantane - Nanjing Chemical Material Corp. [njchm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Seed-assisted synthesis of a nanosheet-assembled hierarchical SSZ-13 zeolite by coupling a small amount of TMAdaOH with TPOAC - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method of producing SSZ-13 zeolite (2018) | Mlekodaj Kinga [scispace.com]
- 12. Embryonic zeolite-assisted synthesis of SSZ-13 with superior efficiency and their excellent catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Hydrothermal Synthesis of SSZ-13 Zeolite using Trimethyladamantylammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the hydrothermal synthesis of SSZ-13, a high-silica zeolite with the CHA-type framework, utilizing trimethyladamantylammonium hydroxide (TMAdaOH) as a structure-directing agent (SDA). SSZ-13 finds applications in catalysis, including methanol-to-olefins (MTO) reactions and selective catalytic reduction (SCR) of NOx, making it a material of significant interest in both industrial and research settings.
Overview of the Synthesis Process
The hydrothermal synthesis of SSZ-13 using TMAdaOH involves the preparation of a synthesis gel containing sources of silica, alumina, sodium hydroxide, and the TMAdaOH template. This gel is then subjected to hydrothermal treatment in a sealed autoclave at elevated temperatures. During this process, the TMAdaOH molecules direct the crystallization of the aluminosilicate gel into the specific CHA framework of SSZ-13. Following crystallization, the solid product is recovered, washed, and dried. The final step involves calcination to remove the organic template, opening up the microporous structure of the zeolite.
Experimental Protocols
Materials and Equipment
-
Silica Source: Colloidal silica (e.g., Ludox AS-40), fumed silica, or sodium silicate solution.
-
Alumina Source: Aluminum hydroxide (Al(OH)₃), sodium aluminate (NaAlO₂), or aluminum sulfate (Al₂(SO₄)₃).
-
Alkali Source: Sodium hydroxide (NaOH).
-
Structure-Directing Agent (SDA): N,N,N-Trimethyl-1-adamantylammonium hydroxide (TMAdaOH) solution (typically 25 wt%).
-
Deionized Water
-
Polytetrafluoroethylene (PTFE)-lined stainless-steel autoclave
-
Oven or furnace for hydrothermal synthesis
-
Centrifuge
-
Drying oven
-
Muffle furnace for calcination
Synthesis Gel Preparation
The molar composition of the synthesis gel is a critical parameter that influences the properties of the final SSZ-13 product. Several compositions have been reported in the literature. The following is a representative protocol.
Protocol 1: General Synthesis of SSZ-13
-
In a beaker, dissolve the appropriate amount of sodium hydroxide and the aluminum source in deionized water with stirring.
-
Once a clear solution is obtained, add the TMAdaOH solution and continue stirring for approximately 1 hour.[1]
-
Slowly add the silica source to the mixture under vigorous stirring.
-
Continue stirring the resulting gel at room temperature for at least 2 hours to ensure homogeneity. Some protocols suggest an aging period of 2 to 24 hours at room temperature.[1]
Hydrothermal Crystallization
-
Transfer the prepared synthesis gel into a PTFE-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to the desired crystallization temperature (typically between 135°C and 180°C) and maintain this temperature for a specific duration (ranging from 24 hours to 7 days).[1][2]
Product Recovery and Purification
-
After the crystallization period, cool the autoclave to room temperature.
-
Open the autoclave and collect the solid product.
-
Separate the product from the mother liquor by centrifugation.
-
Wash the solid product repeatedly with deionized water until the pH of the washing water is neutral (approximately pH 7).[1]
-
Dry the washed product in an oven at 100-120°C overnight.[3][4]
Template Removal (Calcination)
To activate the zeolite and create the microporous structure, the organic TMAdaOH template must be removed.
-
Place the dried SSZ-13 powder in a ceramic crucible.
-
Heat the sample in a muffle furnace under a flow of air or nitrogen.
-
A typical calcination procedure involves ramping the temperature to 550-600°C and holding it for 6-10 hours.[3][5] The heating and cooling rates should be slow (e.g., 1-2°C/min) to prevent damage to the zeolite structure.[5]
Quantitative Data
The following tables summarize the key quantitative parameters for the hydrothermal synthesis of SSZ-13 using TMAdaOH, as reported in various studies.
Table 1: Molar Composition of Synthesis Gels
| SiO₂/Al₂O₃ Ratio | NaOH/SiO₂ Ratio | TMAdaOH/SiO₂ Ratio | H₂O/SiO₂ Ratio | Reference |
| 16.67 | 0.1 | 0.1 | 40 | [6] |
| 33.33 | 0.05 | 0.1 | 40 | [6] |
| 50 | 0.025 | 0.15 | 30 | [6] |
| 40 | 0.4 | 0.125 | 22.5 | [7] |
| 100 | 0.1 | 0.1 | 80 | [5] |
| 20 | 0.2 | 0.2 | 44 | [1] |
| 80 | 0.05 | Variable | 3.75 | [3] |
Table 2: Hydrothermal Synthesis Conditions
| Crystallization Temperature (°C) | Crystallization Time | Reference |
| 160 | 4 days | [3][6] |
| 155 | 2-5 days | [4][7] |
| 140-180 | 24-72 hours | [1] |
| 135-145 | 5-7 days | [2] |
| 160 | 48 hours | [5] |
Experimental Workflow and Logical Relationships
The overall process for the hydrothermal synthesis of SSZ-13 can be visualized as a sequential workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A method of producing SSZ-13 zeolite (2018) | Mlekodaj Kinga [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 5. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Hydrothermal Synthesis of SSZ-13 with Variable Grain Size [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Trimethyladamantylammonium Hydroxide in Methanol-to-Olefins Conversion: A Detailed Guide for Researchers
Introduction
The Methanol-to-Olefins (MTO) process is a vital technology for producing light olefins, such as ethylene and propylene, from non-petroleum feedstocks like natural gas and coal. The choice of catalyst is paramount to the efficiency and selectivity of this conversion. Zeolites, with their shape-selective properties, are the cornerstone of MTO catalysis. Among these, SSZ-13, a zeolite with the chabazite (CHA) framework topology, has demonstrated exceptional performance due to its small pore openings and cage-like structure, which favor the production of light olefins.[1][2][3] The synthesis of SSZ-13 is critically dependent on the use of an organic structure-directing agent (OSDA), and N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) has been identified as a highly effective SDA for directing the crystallization of the CHA framework.[4][5][6] This document provides detailed application notes and experimental protocols for the use of TMAdaOH in the synthesis of SSZ-13 catalysts and their subsequent application in the MTO reaction.
I. Role of Trimethyladamantylammonium Hydroxide (TMAdaOH) as a Structure-Directing Agent
TMAdaOH is a quaternary ammonium compound with a bulky, rigid adamantyl group. This unique structure plays a crucial role in the hydrothermal synthesis of SSZ-13 zeolite.[6] The TMAdaOH cation acts as a template, organizing the silicate and aluminate species in the synthesis gel to form the characteristic CHA cage structure of SSZ-13.[6] The size and shape of the TMAdaOH cation are complementary to the dimensions of the CHA cage, effectively directing the crystallization process to yield the desired zeolite topology. The use of TMAdaOH has been shown to produce highly crystalline SSZ-13 with a uniform particle size.[7]
II. Experimental Protocols
A. Synthesis of SSZ-13 Zeolite Catalyst using TMAdaOH
This protocol describes a general hydrothermal synthesis method for SSZ-13 zeolite using TMAdaOH as the SDA. The molar ratios of the reactants can be adjusted to control the Si/Al ratio and other properties of the final catalyst.
Materials:
-
N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) solution (e.g., 25 wt%)
-
Colloidal silica (e.g., 40 wt% suspension in H₂O) or fumed silica
-
Sodium aluminate (NaAlO₂) or aluminum hydroxide [Al(OH)₃]
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of the Synthesis Gel:
-
In a typical preparation, a synthesis gel with a molar composition of, for example, 15 TMAdaOH : 7.5 Na₂O : 1.67 Al₂O₃ : 100 SiO₂ : 1200 H₂O is prepared.[8]
-
First, dissolve sodium aluminate and sodium hydroxide in deionized water in a Teflon-lined autoclave.
-
To this solution, add the TMAdaOH solution and stir until a homogeneous mixture is obtained.
-
Slowly add the silica source (colloidal or fumed silica) to the mixture while stirring vigorously to form a uniform gel.
-
Continue stirring the gel for a specified period (e.g., 2 hours) at room temperature to ensure homogeneity.
-
-
Hydrothermal Crystallization:
-
Seal the autoclave and place it in an oven for hydrothermal crystallization.
-
Heat the autoclave to a temperature between 155-160 °C and maintain this temperature for 2 to 6 days under static or rotating conditions.[4][5][8] The crystallization time can be significantly shortened by the addition of seed crystals.[8]
-
-
Product Recovery and Purification:
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the synthesized SSZ-13 powder overnight at 100-120 °C.
-
-
Calcination:
-
To remove the organic SDA (TMAdaOH) occluded within the zeolite pores, calcine the dried powder.
-
Heat the sample in a furnace under a flow of air or nitrogen. A typical calcination program involves ramping the temperature to 550-600 °C at a rate of 1-5 °C/min and holding it for 6-10 hours.[7]
-
-
Ion Exchange (to obtain the acidic H-form):
-
The calcined Na-SSZ-13 is typically converted to its protonated form (H-SSZ-13) to generate the active acid sites for the MTO reaction.
-
Perform an ion exchange with an ammonium salt solution (e.g., 1 M NH₄NO₃ or NH₄Cl) at around 80 °C for several hours.
-
Repeat the ion exchange process two to three times to ensure complete exchange.
-
Wash the resulting NH₄-SSZ-13 with deionized water and dry it at 100-120 °C.
-
Finally, calcine the NH₄-SSZ-13 at 550 °C for 4-6 hours to obtain the active H-SSZ-13 catalyst.
-
Diagram of the SSZ-13 Synthesis Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Zeolite Design Using Structure-Directing Agents | Xiaoyu (Andy) Wang [sites.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for NOx Reduction Catalysis Utilizing Trimethyladamantylammonium Hydroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trimethyladamantylammonium hydroxide (TMAdaOH) is a crucial organic structure-directing agent (SDA) employed in the synthesis of high-silica chabazite (CHA) zeolites, most notably SSZ-13.[1][2][3][4] These SSZ-13 zeolites, particularly after ion-exchange with copper, have demonstrated exceptional activity and stability as catalysts in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3-SCR).[2][5][6] This technology is a cornerstone for mitigating NOx emissions from diesel engines and stationary sources.[2][5]
This document provides detailed application notes and experimental protocols for the synthesis of Cu-SSZ-13 catalysts using TMAdaOH and their subsequent evaluation in NH3-SCR for NOx reduction.
I. Catalyst Synthesis: From TMAdaOH to Cu-SSZ-13
The synthesis of the active Cu-SSZ-13 catalyst is a multi-step process involving the hydrothermal synthesis of the SSZ-13 zeolite framework using TMAdaOH, followed by calcination to remove the SDA and subsequent ion-exchange with copper.
Experimental Protocol 1: Hydrothermal Synthesis of Na-SSZ-13 Zeolite
This protocol describes the hydrothermal synthesis of the sodium form of SSZ-13 (Na-SSZ-13) using TMAdaOH as the structure-directing agent.
Materials:
-
Silica source (e.g., colloidal silica, fumed silica)
-
Alumina source (e.g., sodium aluminate, aluminum hydroxide)
-
Sodium hydroxide (NaOH)
-
N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH, 25 wt% in H2O)[7]
-
Deionized water
-
SSZ-13 seeds (optional, to reduce crystallization time)[8]
Procedure:
-
Prepare the synthesis gel with a specific molar composition. A typical molar ratio for the synthesis of Na-SSZ-13 is: x SiO2 : 1 Al2O3 : y NaOH : z TMAdaOH : w H2O The exact ratios of silica, alumina, NaOH, and TMAdaOH can be varied to control the Si/Al ratio and crystal size of the final product.[7]
-
In a typical preparation, dissolve the alumina source and NaOH in deionized water.
-
Add the TMAdaOH solution to the mixture and stir until a homogeneous solution is formed.
-
Slowly add the silica source to the mixture under vigorous stirring to form a uniform gel.
-
If using seeds, add them to the gel and stir for an additional 30 minutes.
-
Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a crystallization temperature between 150-160 °C for 2-5 days.[1][7]
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the obtained Na-SSZ-13 powder at 100-120 °C overnight.[1]
Experimental Protocol 2: Preparation of H-SSZ-13 and Cu-SSZ-13
This protocol details the removal of the TMAdaOH template and the subsequent copper ion-exchange to yield the active catalyst.
Materials:
-
Na-SSZ-13 powder from Protocol 1
-
Ammonium nitrate (NH4NO3) or ammonium sulfate ((NH4)2SO4) solution (e.g., 1 M)
-
Copper (II) sulfate (CuSO4) or copper (II) acetate solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Ammonium Exchange (to form NH4-SSZ-13):
-
Disperse the Na-SSZ-13 powder in an ammonium salt solution.
-
Heat the suspension at 60-80 °C with stirring for several hours.
-
Filter, wash with deionized water, and repeat the ion-exchange process two to three times to ensure complete exchange of Na+ with NH4+.
-
Dry the resulting NH4-SSZ-13 powder at 100-120 °C.
-
-
Calcination (to form H-SSZ-13):
-
Copper Ion-Exchange (to form Cu-SSZ-13):
-
Disperse the H-SSZ-13 powder in a copper salt solution.
-
Stir the suspension at room temperature or slightly elevated temperature for several hours. The concentration of the copper solution and the exchange time can be adjusted to achieve the desired copper loading.
-
Filter the solid, wash thoroughly with deionized water to remove any residual copper salts.
-
Dry the obtained Cu-SSZ-13 catalyst at 100-120 °C.
-
Finally, calcine the Cu-SSZ-13 catalyst in air at around 500-600 °C for several hours.
-
Workflow for Cu-SSZ-13 Synthesis:
Caption: Workflow for the synthesis of Cu-SSZ-13 catalyst.
II. Catalyst Evaluation for NH3-SCR of NOx
The performance of the synthesized Cu-SSZ-13 catalyst is evaluated in a laboratory-scale reactor system by measuring its ability to convert NOx to N2 in the presence of ammonia.
Experimental Protocol 3: NH3-SCR Activity Testing
Apparatus:
-
Fixed-bed flow reactor system (typically a quartz tube).
-
Mass flow controllers for precise gas composition control.
-
Temperature controller and furnace.
-
Gas analyzer (e.g., chemiluminescence NOx analyzer, FTIR spectrometer) to measure the concentration of reactants and products.
Typical Reaction Conditions:
| Parameter | Value | Reference |
|---|---|---|
| Catalyst Amount | 50-100 mg | [3] |
| Gas Hourly Space Velocity (GHSV) | 30,000 - 800,000 h⁻¹ | [3][11][12] |
| Temperature Range | 150 - 600 °C | [3] |
| NO Concentration | 500 ppm | [11] |
| NH3 Concentration | 500 ppm | [11] |
| O2 Concentration | 5 - 10 vol% | [11][13] |
| H2O Concentration | 0 - 10 vol% (for hydrothermal stability tests) | [9][11] |
| Balance Gas | N2 or Ar |[11] |
Procedure:
-
Load the desired amount of the sieved Cu-SSZ-13 catalyst into the reactor.
-
Pre-treat the catalyst by heating it in a flow of N2 or air to a specific temperature (e.g., 500 °C) to remove any adsorbed species.
-
Cool the catalyst to the starting reaction temperature (e.g., 150 °C).
-
Introduce the reaction gas mixture with the specified composition and flow rate.
-
Allow the reaction to reach a steady state at each temperature point.
-
Measure the concentrations of NO, NO2, NH3, and N2O at the reactor outlet.
-
Increase the reaction temperature in a stepwise manner and repeat steps 5 and 6 to obtain the catalytic activity as a function of temperature.
Data Analysis:
-
NOx Conversion (%) : ((NOx_in - NOx_out) / NOx_in) * 100
-
N2 Selectivity (%) : (1 - (2 * N2O_out / (NOx_in - NOx_out))) * 100
Experimental Workflow for NH3-SCR:
Caption: Experimental workflow for NH3-SCR activity testing.
III. Performance Data and Signaling Pathways
The performance of Cu-SSZ-13 catalysts synthesized using TMAdaOH is characterized by high NOx conversion over a broad temperature range and excellent hydrothermal stability.
Quantitative Performance Data
The following table summarizes typical performance data for Cu-SSZ-13 catalysts in NH3-SCR.
| Catalyst | Si/Al Ratio | Cu Loading (wt%) | Temperature for >90% NOx Conversion (°C) | Hydrothermal Stability | Reference |
| Cu-SSZ-13 | 10-12 | ~2.0-3.5 | 200 - 550 | High | [3] |
| Al-rich Cu-SSZ-13 | 4-6 | ~3.0 | 225 - 450 | Moderate | [14] |
| Pr-modified Al-rich Cu-SSZ-13 | 4-6 | ~3.0 | 250 - 500 (after aging) | Enhanced | [14] |
Reaction Mechanism and Signaling Pathway
The NH3-SCR reaction over Cu-SSZ-13 is a complex catalytic cycle involving the redox of copper species. The generally accepted mechanism involves the adsorption of NH3 on both Brønsted acid sites and Cu sites, followed by the reaction with NOx. The copper ions cycle between Cu(II) and Cu(I) oxidation states.
Simplified NH3-SCR Reaction Pathway:
Caption: Simplified reaction pathway for NH3-SCR over Cu-SSZ-13.
IV. Conclusion
Trimethyladamantylammonium hydroxide is a critical component in the synthesis of high-performance Cu-SSZ-13 catalysts for the selective catalytic reduction of NOx. The protocols outlined in this document provide a comprehensive guide for the synthesis, preparation, and evaluation of these catalysts. The exceptional activity and stability of Cu-SSZ-13 make it a leading technology for NOx emission control, with ongoing research focused on further enhancing its durability and performance under various operating conditions. The use of TMAdaOH enables the precise control of the zeolite structure, which is fundamental to the catalyst's ultimate performance.
References
- 1. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 2. Review of the application of Cu-containing SSZ-13 in NH 3 -SCR-DeNO x and NH 3 -SCO - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04301G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Characterization of SSZ-13 Molecular Sieve | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. acris.aalto.fi [acris.aalto.fi]
- 10. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improving the hydrothermal stability of Al-rich Cu-SSZ-13 zeolite via Pr-ion modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of CHA-type Zeolites using Adamantane-based Structure Directing Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that have found widespread applications in catalysis, separation, and ion exchange. The synthesis of zeolites with specific framework topologies is often accomplished through the use of organic structure-directing agents (SDAs), also known as templates. Adamantane-based molecules, particularly N,N,N-trimethyl-1-adamantylammonium (TMAda+), have proven to be highly effective SDAs for the synthesis of zeolites with the Chabazite (CHA) framework, such as SSZ-13. The rigid, cage-like structure of the adamantane moiety plays a crucial role in templating the formation of the characteristic CHA cages.
This document provides detailed application notes and experimental protocols for the synthesis of CHA-type zeolites using N,N,N-trimethyl-1-adamantylammonium hydroxide (TMAdaOH) as the SDA.
Key Experimental Protocols
Synthesis of N,N,N-trimethyl-1-adamantylammonium Hydroxide (TMAdaOH)
The adamantane-based SDA, TMAdaOH, is a crucial component in the synthesis of SSZ-13. While commercially available, it can also be synthesized in the laboratory. The synthesis typically involves a two-step process: the methylation of 1-adamantanamine to form the quaternary ammonium salt, followed by ion exchange to yield the hydroxide form.
Protocol for TMAdaOH Synthesis:
-
N-methylation of 1-adamantanamine:
-
Dissolve 1-adamantanamine in a suitable solvent mixture, such as tributylamine and dimethylformamide.
-
Cool the solution in an ice bath.
-
Add methyl iodide dropwise to the chilled solution with continuous stirring.
-
Allow the reaction to proceed overnight, during which time crystals of N,N,N-trimethyl-1-adamantylammonium iodide will form.
-
Filter the crystals, wash with a suitable solvent like tetrahydrofuran, and dry.
-
-
Ion Exchange to Hydroxide Form:
-
Dissolve the synthesized N,N,N-trimethyl-1-adamantylammonium iodide salt in deionized water.
-
Pass the solution through a column packed with a strong anion exchange resin in the hydroxide form (e.g., Amberjet IRA-400(OH)).
-
Collect the eluent containing N,N,N-trimethyl-1-adamantylammonium hydroxide.
-
Determine the concentration of the hydroxide solution by titration with a standard acid solution.
-
Hydrothermal Synthesis of SSZ-13 Zeolite
The hydrothermal synthesis of SSZ-13 involves the crystallization of an aluminosilicate gel containing the TMAdaOH SDA at elevated temperature and pressure. The molar composition of the synthesis gel is a critical parameter that influences the properties of the final product.
Protocol for SSZ-13 Synthesis:
-
Preparation of the Synthesis Gel:
-
In a typical synthesis, a clear aluminosilicate solution is prepared by mixing a silica source (e.g., colloidal silica, fumed silica), an alumina source (e.g., aluminum sulfate, sodium aluminate), a mineralizing agent (e.g., sodium hydroxide), and deionized water.
-
Separately, the N,N,N-trimethyl-1-adamantylammonium hydroxide (TMAdaOH) solution is prepared.
-
The aluminosilicate solution is then added to the TMAdaOH solution under vigorous stirring to form a homogeneous gel. The final molar composition of the gel should be carefully controlled.
-
-
Crystallization:
-
Product Recovery:
-
After crystallization, cool the autoclave to room temperature.
-
Separate the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product in an oven, typically at 100-120°C overnight.
-
Template Removal (Calcination)
To render the zeolite pores accessible, the occluded organic SDA must be removed. This is typically achieved through calcination at high temperatures.
Protocol for Calcination:
-
Place the as-synthesized, dried SSZ-13 powder in a ceramic crucible.
-
Heat the sample in a muffle furnace in a controlled atmosphere (typically air or nitrogen).
-
A common calcination procedure involves heating the sample to 550°C at a slow ramp rate (e.g., 1-2 °C/min) and holding it at that temperature for 6-10 hours to ensure complete removal of the organic template.[3]
-
Cool the furnace slowly to room temperature.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of SSZ-13 using TMAdaOH as the SDA.
Table 1: Molar Composition of Synthesis Gels for SSZ-13
| Component | Ratio 1[4] | Ratio 2[3] | Ratio 3[5] |
| SiO₂ | 80 | 1.0 | 40 |
| Al₂O₃ | 1.0 | 0.005 | 1 |
| Na₂O | 4 | 0.10 | 12-16 |
| TMAdaOH | 2-10 | 0.10 | 5 |
| H₂O | 300 | 80 | 900-1100 |
Table 2: Hydrothermal Synthesis Conditions for SSZ-13
| Parameter | Condition 1[4] | Condition 2[3] | Condition 3[2] |
| Temperature (°C) | 160 | 160 | 135-145 |
| Duration | 4 days | 48 hours | 5-7 days |
| Agitation | Stirred | Not specified | Stirred |
Table 3: Typical Physicochemical Properties of SSZ-13 Synthesized with TMAdaOH
| Property | Typical Value |
| Framework Type | CHA |
| Si/Al Ratio | 10 - 50 |
| Crystal Size | 0.5 - 5 µm |
| BET Surface Area | 550 - 700 m²/g[1] |
| Pore Diameter | ~3.8 Å[1] |
Mandatory Visualization
Caption: Workflow for the synthesis of SSZ-13 zeolite.
Caption: Factors influencing the properties of synthesized SSZ-13.
References
- 1. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 2. A method of producing SSZ-13 zeolite (2018) | Mlekodaj Kinga [scispace.com]
- 3. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Synthesis of Microporous SSZ-13 Zeolite Using Trimethyladamantylammonium Hydroxide
Introduction
SSZ-13, a microporous aluminosilicate zeolite with the chabazite (CHA) framework topology, has garnered significant attention from the scientific and industrial communities. Its unique three-dimensional pore structure, comprised of 8-membered rings with a pore diameter of approximately 0.38 nm, imparts exceptional shape selectivity for various catalytic applications.[1] Notably, SSZ-13 has demonstrated outstanding performance in the selective catalytic reduction (SCR) of NOx from diesel engine exhaust and as a catalyst in the methanol-to-olefins (MTO) process.[1][2] The synthesis of SSZ-13 is critically dependent on the use of an organic structure-directing agent (OSDA), with N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) being a highly effective template for directing the crystallization towards the desired CHA framework.[1][3]
These application notes provide detailed protocols and compiled data for the synthesis of SSZ-13 zeolite using TMAdaOH as the OSDA. The information is intended for researchers and professionals in materials science, catalysis, and drug development who are interested in the preparation and application of this important microporous material.
Data Presentation
The following tables summarize key synthesis parameters and resulting material properties for SSZ-13 synthesized with TMAdaOH, compiled from various studies.
Table 1: Molar Composition of Hydrothermal Synthesis Gels for SSZ-13
| SiO₂/Al₂O₃ Ratio | NaOH/SiO₂ Ratio | TMAdaOH/SiO₂ Ratio | H₂O/SiO₂ Ratio | Reference |
| 28 | 0.14 | 0.07 | 21.4 | [4] |
| 30 | 0.2 | 0.05 | 44 | [5] |
| 40 | 0.4 | 0.125 | 22.5-27.5 | [6][7] |
| 80 | 0.05 | 0.25 | 3.75 | [2] |
| 22-100 | - | 0.035-0.050 | - | [8][9] |
Table 2: Hydrothermal Synthesis Conditions for SSZ-13
| Temperature (°C) | Time (days) | Agitation | Resulting Phase | Reference |
| 155 | 2-5 | - | SSZ-13 | [1][6] |
| 160 | 4 | None | CHA (SSZ-13) | [4] |
| 160 | 4 | - | SSZ-13 | [2] |
| 140-180 | 2 | - | SSZ-13 | [5] |
Table 3: Physicochemical Properties of SSZ-13 Synthesized with TMAdaOH
| Property | Value | Conditions/Notes | Reference |
| Specific Surface Area | 550 - 700 m²/g | - | [1][6] |
| Pore Size | ~0.38 nm | 8-membered ring structure | [1] |
| Crystal Size | 2-5 µm | Cubes with some intergrowth | [4] |
| Crystal Size | ~0.3 µm | Cubic crystals | [2] |
| Product Yield | 74% | Based on TO₂ | [4] |
| Product Yield | 82.8 - 92.9% | Embryonic zeolite-assisted synthesis | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the hydrothermal synthesis of SSZ-13 zeolite using TMAdaOH as the structure-directing agent. This protocol is a generalized procedure based on established literature.[1][2][4][6]
Materials:
-
Fumed silica (SiO₂) or Silica sol
-
Sodium aluminate (NaAlO₂) or Aluminum hydroxide (Al(OH)₃)
-
Sodium hydroxide (NaOH)
-
N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) solution (e.g., 25 wt%)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and hotplate
-
Balance
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Muffle furnace for calcination
Protocol for Hydrothermal Synthesis of SSZ-13:
-
Preparation of the Aluminosilicate Gel: a. In a beaker, dissolve the aluminum source (e.g., sodium aluminate or aluminum hydroxide) and sodium hydroxide in deionized water with vigorous stirring until a clear solution is formed. b. In a separate beaker, disperse the silicon source (e.g., fumed silica or silica sol) in deionized water to form a uniform slurry. c. Slowly add the aluminate solution to the silica slurry under continuous, vigorous stirring. d. Stir the resulting mixture for a designated period (e.g., 30 minutes to 2 hours) to ensure homogeneity.
-
Addition of the Organic Structure-Directing Agent: a. Add the TMAdaOH solution dropwise to the aluminosilicate gel while maintaining vigorous stirring. b. Continue stirring the final synthesis gel for an additional 1 to 2 hours to ensure complete homogenization. The final molar composition should be in the ranges specified in Table 1.
-
Hydrothermal Crystallization: a. Transfer the homogeneous synthesis gel into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in a preheated oven at the desired crystallization temperature (typically 155-160 °C) (see Table 2). c. Maintain the autoclave at this temperature for the required crystallization time (typically 2-5 days) without agitation.
-
Product Recovery and Purification: a. After the crystallization period, cool the autoclave to room temperature. b. Recover the solid product by filtration. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the washed zeolite product in an oven, typically at 100-110 °C, overnight.
-
Removal of the Organic Template (Calcination): a. Place the dried, as-synthesized zeolite in a ceramic crucible. b. Calcine the material in a muffle furnace under a flow of air. A typical calcination program involves ramping the temperature to 550-600 °C at a controlled rate (e.g., 2-5 °C/min) and holding it at the final temperature for 6-8 hours to ensure complete removal of the TMAdaOH template.
-
Characterization: a. The crystalline phase and purity of the final product should be confirmed by Powder X-ray Diffraction (PXRD). b. The morphology and crystal size can be determined using Scanning Electron Microscopy (SEM). c. The textural properties, such as specific surface area and pore volume, can be measured by N₂ physisorption.
Visualizations
The following diagrams illustrate the key relationships and workflows in the synthesis of microporous materials using TMAdaOH.
Caption: Hydrothermal synthesis workflow for SSZ-13 zeolite.
Caption: Role of TMAdaOH in SSZ-13 synthesis and application.
References
- 1. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic structure-directing agent free synthesis of CHA-type aluminosilicate zeolite | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 4. iza-online.org [iza-online.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Embryonic zeolite-assisted synthesis of SSZ-13 with superior efficiency and their excellent catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Post-Synthesis Treatment of Zeolites Prepared with Adamantyl Structure-Directing Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites synthesized using adamantyl-based structure-directing agents (SDAs) often exhibit unique framework topologies and desirable physicochemical properties for applications in catalysis, separations, and drug delivery. The bulky and rigid nature of the adamantyl moiety can direct the formation of specific pore architectures. However, the occluded organic SDA must be removed from the zeolite pores to render the material active for its intended application. This process, known as post-synthesis treatment, is a critical step that significantly influences the final properties of the zeolite, including its crystallinity, porosity, acidity, and thermal stability.
These application notes provide detailed protocols for the two most common methods of SDA removal: calcination and ozonolysis . A comparison of these methods and their impact on the final zeolite properties is presented to guide researchers in selecting the most appropriate treatment for their specific needs.
Post-Synthesis Treatment Protocols
The choice of post-synthesis treatment depends on the thermal stability of the zeolite framework and the desired final properties. While calcination is a widely used and effective method, the high temperatures can sometimes lead to structural damage or undesirable changes in the zeolite's acidic properties. Ozonolysis presents a milder, low-temperature alternative that can be advantageous for sensitive zeolite frameworks.
Protocol 1: Calcination for Adamantyl SDA Removal
Calcination is a high-temperature process that burns away the occluded organic SDA. The heating rate, final temperature, duration, and atmosphere are critical parameters that must be carefully controlled to ensure complete SDA removal while preserving the zeolite's structural integrity.
Materials:
-
As-synthesized zeolite powder containing adamantyl SDA
-
Tube furnace with programmable temperature controller
-
Quartz or ceramic boat
-
Source of dry air or nitrogen
Procedure:
-
Sample Preparation: Place the as-synthesized zeolite powder in a quartz or ceramic boat, ensuring a thin, even layer to promote uniform heating and gas exchange.
-
Furnace Setup: Place the boat in the center of the tube furnace.
-
Inert Atmosphere (Optional but Recommended): Purge the furnace tube with a flow of dry nitrogen (50-100 mL/min) for at least 30 minutes to remove air. This initial step in an inert atmosphere helps to control the initial decomposition of the SDA, preventing a rapid and exothermic combustion that could damage the zeolite framework.
-
Heating Program:
-
Ramp 1 (Nitrogen): Heat the furnace to a temperature between 300°C and 400°C at a slow ramp rate of 1-2°C/min under a continuous nitrogen flow. The bulky nature of adamantyl SDAs may require a slower initial heating rate to allow for gradual decomposition and diffusion of fragments out of the zeolite pores.
-
Dwell 1 (Nitrogen): Hold at this temperature for 2-4 hours to allow for the primary decomposition of the adamantyl SDA.
-
Atmosphere Switch: Switch the gas flow from nitrogen to dry air (50-100 mL/min).
-
Ramp 2 (Air): Increase the temperature to the final calcination temperature, typically between 550°C and 600°C, at a ramp rate of 2-5°C/min.
-
Dwell 2 (Air): Hold at the final temperature for 4-6 hours to ensure complete combustion of any remaining organic residues and coke.
-
-
Cooling: Cool the furnace down to room temperature under a flow of dry air or nitrogen.
-
Sample Recovery: Carefully remove the calcined zeolite powder. The powder should be white or off-white, indicating the removal of the organic SDA.
Note: The optimal calcination temperature and duration will depend on the specific adamantyl SDA used and the thermal stability of the zeolite framework. It is highly recommended to perform thermogravimetric analysis (TGA) on the as-synthesized material to determine the decomposition temperature of the SDA and to optimize the calcination protocol.
Protocol 2: Ozonolysis for Adamantyl SDA Removal
Ozonolysis is a low-temperature alternative to calcination that utilizes the high reactivity of ozone to decompose the organic SDA.[1] This method is particularly useful for zeolites that are sensitive to high temperatures.
Materials:
-
As-synthesized zeolite powder containing adamantyl SDA
-
Ozone generator
-
Tubular reactor (e.g., a glass tube) placed inside a furnace or heating mantle with temperature control
-
Gas flow controllers for oxygen and ozone/oxygen mixture
-
Ozone-resistant tubing (e.g., PTFE)
-
Ozone trap (e.g., a solution of potassium iodide)
Procedure:
-
Sample Preparation: Place the as-synthesized zeolite powder in the tubular reactor, ensuring good contact with the gas flow. A shallow, fixed bed of the zeolite powder is recommended.
-
System Setup: Assemble the ozonolysis apparatus, ensuring all connections are secure and ozone-resistant. The outlet of the reactor should be connected to an ozone trap to safely decompose any unreacted ozone.
-
Temperature Control: Heat the reactor to the desired ozonolysis temperature, typically between 150°C and 250°C.[1]
-
Ozone Treatment:
-
Start a flow of high-purity oxygen through the ozone generator to produce an ozone/oxygen mixture. The ozone concentration can be controlled by adjusting the power of the ozone generator.
-
Introduce the ozone/oxygen mixture into the reactor at a controlled flow rate (e.g., 50-100 mL/min).
-
Continue the ozone treatment for a period of 4 to 24 hours. The required time will depend on the ozone concentration, temperature, and the specific adamantyl SDA.
-
-
Purging: After the ozonolysis is complete, switch off the ozone generator and purge the system with a flow of oxygen or nitrogen for at least 30 minutes to remove any residual ozone.
-
Cooling and Sample Recovery: Cool the reactor to room temperature and carefully collect the treated zeolite powder.
Caution: Ozone is a toxic and highly reactive gas. All ozonolysis experiments must be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.
Characterization of Treated Zeolites
After the post-synthesis treatment, it is crucial to characterize the zeolite to confirm the complete removal of the SDA and to evaluate the impact of the treatment on its physicochemical properties.
Recommended Characterization Techniques:
-
Thermogravimetric Analysis (TGA): To confirm the complete removal of the organic SDA. The TGA curve of the treated zeolite should not show any significant weight loss in the temperature range of SDA decomposition.
-
X-ray Diffraction (XRD): To assess the crystallinity and structural integrity of the zeolite after treatment. The XRD pattern of the treated sample should be compared to that of the as-synthesized material and a reference pattern for the specific zeolite framework.
-
Nitrogen Physisorption (BET analysis): To determine the specific surface area, pore volume, and pore size distribution of the activated zeolite. Successful SDA removal will result in a significant increase in surface area and micropore volume.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C and 29Si MAS NMR): To confirm the removal of the organic SDA (13C NMR) and to investigate the local silicon environment and the presence of structural defects (29Si NMR).
-
Ammonia Temperature-Programmed Desorption (NH3-TPD): To characterize the acidity of the zeolite, including the concentration and strength of acid sites.
Quantitative Data Summary
The following table summarizes the expected changes in the physicochemical properties of zeolites prepared with adamantyl SDAs after different post-synthesis treatments. The values provided are typical ranges and may vary depending on the specific zeolite and treatment conditions.
| Property | As-Synthesized | Calcined | Ozonolyzed |
| SDA Content (wt%) | 10 - 20% | < 1% | < 1% |
| BET Surface Area (m²/g) | < 50 | 300 - 600 | 300 - 600 |
| Micropore Volume (cm³/g) | < 0.05 | 0.15 - 0.30 | 0.15 - 0.30 |
| Crystallinity (%) | High (as reference) | Generally high, may decrease with harsh conditions | Generally high, often better preserved than calcination |
| Acidity (mmol NH₃/g) | Not applicable | Varies with Si/Al ratio and treatment conditions | Varies with Si/Al ratio and treatment conditions |
Visualized Workflows and Relationships
Experimental Workflow for Post-Synthesis Treatment
Caption: Experimental workflow for post-synthesis treatment of zeolites.
Decision Tree for Selecting Post-Synthesis Treatment
Caption: Decision tree for post-synthesis treatment selection.
References
Application Notes and Protocols for the Recycling of N,N,N-trimethyladamantan-1-aminium hydroxide in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH) is a highly effective but costly organic structure-directing agent (OSDA) crucial for the synthesis of SSZ-13 zeolite, a material with significant applications in catalysis, including the methanol-to-olefins (MTO) reaction and NOx reduction.[1][2] The high cost of TMAdaOH is a major barrier to the large-scale, economically viable production of SSZ-13. Recycling the OSDA from the mother liquor after zeolite crystallization presents a sustainable and cost-effective solution.
These application notes provide detailed protocols for the synthesis of SSZ-13 zeolite using TMAdaOH and for the subsequent recycling of the OSDA-containing mother liquor. The direct reuse of the mother liquor is a validated and efficient method that can significantly reduce raw material costs and wastewater discharge.[3]
Synthesis of SSZ-13 Zeolite using Fresh TMAdaOH
This section details the hydrothermal synthesis of SSZ-13 zeolite using fresh this compound.
Materials
-
This compound (TMAdaOH, 25 wt% in water)
-
Sodium hydroxide (NaOH)
-
Aluminum hydroxide (Al(OH)₃) or another suitable aluminum source
-
Colloidal silica or fumed silica (SiO₂)
-
Deionized water
Experimental Protocol: Hydrothermal Synthesis
A typical molar composition for the synthesis gel is: xTMAdaOH : 10 Na₂O : pAl₂O₃ : 100 SiO₂ : 4400 H₂O
-
In a suitable container, dissolve the required amount of NaOH and Al(OH)₃ in deionized water with stirring.
-
Add the TMAdaOH solution to the mixture and continue stirring for 30 minutes to ensure homogeneity.
-
Slowly add the silica source (e.g., colloidal silica) to the gel under vigorous stirring.
-
Continue stirring the final mixture for at least one hour to ensure a homogeneous gel is formed.
-
Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 160°C for 4-5 days.
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by centrifugation or filtration.
-
Wash the zeolite product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the SSZ-13 zeolite product at 110°C overnight.
-
To remove the entrapped OSDA, calcine the dried zeolite powder at 550°C in air for 6 hours.
Recycling of this compound
Recycling the TMAdaOH from the mother liquor is a critical step towards a more sustainable and economical synthesis of SSZ-13. The most straightforward and documented method is the direct reuse of the mother liquor, which contains the unreacted OSDA.
Protocol: Direct Reuse of Mother Liquor
-
After separating the synthesized SSZ-13 zeolite (Step 8 in the synthesis protocol), collect the mother liquor.
-
The concentration of TMAdaOH in the mother liquor is a critical parameter for successful subsequent syntheses. This can be determined using techniques like titration or a bromocresol green colorimetric method.[3]
-
Based on the determined TMAdaOH concentration, the mother liquor can be used as the source of the OSDA in a new synthesis batch. The amounts of other reagents (silica source, alumina source, NaOH, and water) should be adjusted to achieve the desired final gel composition.
-
Follow the hydrothermal synthesis protocol as described in section 2.2, substituting the fresh TMAdaOH solution with the recycled mother liquor.
A techno-economic analysis has shown that recycling the OSDA-containing waste liquids can reduce the raw material cost of SSZ-13 synthesis by as much as 49.4% and decrease wastewater discharge by 45.7%.[3]
Data Presentation: Comparison of SSZ-13 Synthesized with Fresh vs. Recycled TMAdaOH
Studies have shown that the physicochemical properties of SSZ-13 zeolite synthesized using recycled mother liquor are comparable to those of zeolite synthesized with fresh TMAdaOH.[3]
| Property | SSZ-13 (Fresh TMAdaOH) | SSZ-13 (Recycled TMAdaOH) |
| Crystallinity | High | High (comparable to fresh) |
| Surface Area (BET) | ~550 - 700 m²/g[4] | ~550 - 580 m²/g[5] |
| Micropore Volume | ~0.27 - 0.29 cm³/g[5] | ~0.27 - 0.29 cm³/g[5] |
| Crystal Size | 0.2 - 0.5 µm | Similar to fresh |
| Morphology | Cubic crystals | Cubic crystals |
| Yield | High | High |
Visualizations
Experimental Workflow: SSZ-13 Synthesis and TMAdaOH Recycling
Caption: Workflow for SSZ-13 synthesis and TMAdaOH recycling.
Logical Relationship: Benefits of TMAdaOH Recycling
Caption: Benefits of recycling TMAdaOH in zeolite synthesis.
Conclusion
The recycling of this compound is a pivotal step in making the synthesis of SSZ-13 zeolite more economical and environmentally friendly. The direct reuse of the mother liquor is a practical and effective method that maintains the quality of the synthesized zeolite while offering significant cost and waste reduction benefits. These protocols provide a foundation for researchers to implement sustainable practices in their zeolite synthesis endeavors. Further research into efficient methods for the isolation and purification of TMAdaOH from the mother liquor could offer even greater control and flexibility in the recycling process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N,N-trimethyladamantan-1-aminium hydroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N,N-trimethyladamantan-1-aminium hydroxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway commences with amantadine. This primary amine undergoes an Eschweiler-Clarke reaction to yield the tertiary amine, N,N-dimethyl-1-adamantane. Subsequently, this intermediate is quaternized using a methylating agent to form the N,N,N-trimethyladamantan-1-aminium salt (commonly iodide or chloride). The final step involves an anion exchange to replace the halide with a hydroxide ion, yielding the target product.[1]
Q2: Can the Eschweiler-Clarke reaction produce the quaternary ammonium salt directly?
A2: No, the mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts. The reaction methylates primary and secondary amines to the tertiary amine stage.[2][3] If quaternary ammonium salts are detected after this step, it indicates that the reaction conditions were not appropriate and may have favored an alternative methylation pathway, which is unlikely under standard Eschweiler-Clarke conditions.
Q3: What are the most common impurities I should be aware of during this synthesis?
A3: Impurities can be introduced at each stage of the synthesis:
-
Eschweiler-Clarke Reaction: Incomplete reaction can leave unreacted amantadine or the intermediate N-methyl-1-adamantanamine in your product.
-
Quaternization: The most common impurity is the starting material for this step, unreacted N,N-dimethyl-1-adamantane. This is often due to incomplete reaction or insufficient methylating agent.
-
Anion Exchange: If the ion exchange is not complete, your final product will be contaminated with the halide salt (e.g., iodide or chloride) of the quaternary ammonium cation.
Q4: How can I purify the final this compound product?
A4: The final and crucial purification step is the conversion of the quaternary ammonium halide to the hydroxide. This is typically achieved using a strong base anion exchange resin.[4] The resin is first charged with hydroxide ions (e.g., by washing with NaOH or KOH solution), and then the quaternary ammonium halide solution is passed through it. The halide ions are exchanged for hydroxide ions on the resin. Electrodialysis is another, though less common, method for this conversion.[5][6]
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A5: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of the final product and identifying organic impurities.[1] Quantitative NMR (qNMR) can be employed for a precise determination of purity.[7][8] Ion chromatography can be used to quantify residual halide impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Eschweiler-Clarke Reaction (Amantadine to N,N-dimethyl-1-adamantane)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of N,N-dimethyl-1-adamantane with significant recovery of starting material. | Incomplete reaction. | - Reaction Time: Ensure the reaction is run for a sufficient duration. For the Eschweiler-Clarke reaction with amantadine, a reaction time of around 18 hours has been reported to be effective.[1]- Temperature: The reaction is typically performed at elevated temperatures, near boiling.[3] Ensure the reaction temperature is maintained appropriately.- Reagent Stoichiometry: An excess of both formic acid and formaldehyde is necessary to drive the reaction to completion.[3] |
| Formation of unexpected byproducts. | Side reactions due to improper conditions. | - Control of Reagents: Use high-purity formic acid and formaldehyde. The presence of impurities in the reagents can lead to side reactions.- Inert Atmosphere: While not always strictly necessary for this reaction, running it under an inert atmosphere (e.g., nitrogen) can prevent oxidation of reagents and intermediates. |
Issue 2: Incomplete Quaternization of N,N-dimethyl-1-adamantane
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of N,N-dimethyl-1-adamantane in the final product. | Incomplete quaternization reaction. | - Choice of Methylating Agent: Methyl iodide is a highly effective methylating agent for this reaction.[9]- Reaction Time and Temperature: The reaction may require an extended period (e.g., 24-48 hours) at room temperature or gentle heating to proceed to completion. The optimal conditions should be determined empirically.- Solvent: A polar aprotic solvent such as acetonitrile or DMF is often suitable for quaternization reactions.[10] |
| Product is a sticky, oily substance instead of a solid. | The quaternary ammonium halide is hygroscopic. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the absorption of atmospheric moisture.- Anion Metathesis: If the halide salt is persistently difficult to handle, consider performing an anion exchange to a less hygroscopic counter-ion, such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), for easier handling and purification before the final conversion to the hydroxide.[11] |
Issue 3: Residual Halide Impurities in the Final Hydroxide Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of chloride or iodide in the final product, confirmed by ion chromatography or other analytical methods. | Incomplete anion exchange. | - Resin Capacity: Ensure that the amount of anion exchange resin used has a sufficient capacity to exchange all of the halide ions in your sample.- Flow Rate: Pass the quaternary ammonium halide solution through the resin column at a slow flow rate to allow for efficient ion exchange.- Regeneration of Resin: Ensure the anion exchange resin is properly activated to the hydroxide form before use. This typically involves washing with a strong base solution (e.g., NaOH) followed by rinsing with deionized water until the eluent is neutral. |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and its Intermediates [1]
| Reaction Step | Product | Reported Yield |
| Eschweiler-Clarke Reaction | N,N-dimethyl-1-adamantane | 93.4% |
| Quaternization | N,N,N-trimethyladamantan-1-aminium salt | 90.5% |
| Anion Exchange | This compound | 84.3% |
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-1-adamantane (Eschweiler-Clarke Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add amantadine.
-
Add an excess of formic acid and formaldehyde. A reported optimal ratio is 1:5:4 (amantadine:formic acid:formaldehyde).[1]
-
Heat the reaction mixture to 98°C and maintain for 18 hours.[1]
-
After cooling, make the solution alkaline with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield N,N-dimethyl-1-adamantane.
Protocol 2: Synthesis of N,N,N-trimethyladamantan-1-aminium iodide (Quaternization)
-
Dissolve N,N-dimethyl-1-adamantane in a suitable polar aprotic solvent such as acetonitrile.
-
Add an excess of methyl iodide (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or NMR.
-
The product, N,N,N-trimethyladamantan-1-aminium iodide, will often precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Synthesis of this compound (Anion Exchange)
-
Prepare a column with a strong base anion exchange resin in the hydroxide form. This is done by washing the resin with a solution of a strong base (e.g., 1M NaOH) followed by extensive rinsing with deionized water until the eluent is neutral.
-
Dissolve the N,N,N-trimethyladamantan-1-aminium iodide in deionized water.
-
Pass the aqueous solution of the quaternary ammonium iodide slowly through the prepared anion exchange column.
-
Collect the eluent, which now contains this compound.
-
The concentration of the hydroxide solution can be determined by titration with a standard acid solution.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. CN1177804C - Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Google Patents [patents.google.com]
- 5. EP0127201A1 - Process for preparing quaternary ammonium hydroxides by electrodialysis - Google Patents [patents.google.com]
- 6. US4578161A - Process for preparing quaternary ammonium hydroxides by electrolysis - Google Patents [patents.google.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
optimizing reaction conditions for zeolite synthesis with trimethyladamantylammonium hydroxide
Welcome to the technical support center for zeolite synthesis. This guide is designed for researchers, scientists, and drug development professionals working with trimethyladamantylammonium hydroxide (TMAdaOH) as a structure-directing agent (SDA) for the synthesis of SSZ-13 zeolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the hydrothermal synthesis of SSZ-13 zeolite using TMAdaOH.
| Issue | Potential Cause | Recommended Solution |
| Low or no crystallinity of the final product. | Insufficient crystallization time or temperature. | Increase crystallization time to 4-7 days or temperature to 135-160°C.[1][2] |
| Incorrect gel composition (e.g., molar ratios of Si/Al, NaOH/Si, TMAdaOH/Si). | Refer to the optimized gel composition table below. Ensure accurate measurement and mixing of reagents.[1][3] | |
| Inadequate mixing of the synthesis gel. | Stir the gel mixture for at least 1-2 hours before transferring it to the autoclave.[1] | |
| Formation of impurity phases (e.g., other zeolites, amorphous material). | High alkalinity (excessive NaOH). | Reduce the Na2O/SiO2 molar ratio in the synthesis gel. High NaOH content can lead to the formation of undesired phases.[1] |
| Incorrect Si/Al ratio. | Adjust the Si/Al ratio in the precursor gel. A Si/Al ratio of around 20 has been shown to yield high-purity SSZ-13.[3] | |
| Inappropriate TMAdaOH concentration. | Optimize the TMAdaOH/Si ratio. Ratios between 0.1 and 0.2 have been successfully used.[3] | |
| Broad crystal size distribution. | Non-uniform nucleation and growth. | Consider using a seeding method by adding a small amount of SSZ-13 seed crystals to the synthesis gel to promote uniform crystallization.[1] |
| Inconsistent heating during crystallization. | Ensure the autoclave is placed in a properly calibrated and uniformly heated oven. | |
| Difficulty in removing the organic template (TMAdaOH). | Incomplete calcination. | Calcine the synthesized zeolite at a high temperature (e.g., 550°C) for an extended period (e.g., 6-10 hours) in air to ensure complete removal of the TMAdaOH template.[4] |
| Mismatch in thermal expansion between the zeolite membrane and support (if applicable), leading to cracks. | A method using heated sodium chloride for template removal has been reported to reduce calcination time and potential defects.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the role of trimethyladamantylammonium hydroxide (TMAdaOH) in SSZ-13 synthesis?
A1: Trimethyladamantylammonium hydroxide (TMAdaOH) acts as an organic structure-directing agent (OSDA), also referred to as a template. Its specific molecular structure guides the arrangement of silica and alumina precursors to form the characteristic chabazite (CHA) framework of SSZ-13 zeolite.[5]
Q2: What are the typical ranges for the key molar ratios in the synthesis gel?
A2: Successful synthesis of SSZ-13 using TMAdaOH has been reported with the following molar composition ranges:
-
Na2O/SiO2: 0.025 - 0.2[1]
Q3: What are the optimal crystallization temperature and time?
A3: The crystallization of SSZ-13 is typically carried out under hydrothermal conditions at a temperature of 135-160°C for a duration of 4 to 7 days.[1][2]
Q4: How does the Si/Al ratio affect the properties of the synthesized SSZ-13?
A4: The Si/Al ratio is a critical parameter that influences the acidity and catalytic properties of the final SSZ-13 zeolite. Increasing the Si/Al ratio generally decreases the number of acid sites. For applications like selective catalytic reduction (SCR) of NOx, a specific Si/Al ratio is often desired to optimize catalytic performance and hydrothermal stability.[3]
Q5: Can SSZ-13 be synthesized without TMAdaOH?
A5: While TMAdaOH is a highly effective OSDA for SSZ-13, research has explored the use of other, often less expensive, templates or even template-free synthesis methods. However, these alternative routes can be challenging and may require different synthesis conditions and precursors.[7]
Optimized Reaction Conditions
The following tables summarize optimized parameters for the synthesis of SSZ-13 zeolite using TMAdaOH as the structure-directing agent, based on literature data.
Table 1: Optimized Gel Molar Compositions for SSZ-13 Synthesis
| Parameter | Range | Optimal Value (Example) | Reference |
| SiO2/Al2O3 | 8 - 40 | 25 | [1] |
| Na2O/SiO2 | 0.025 - 0.2 | 0.1 | [1] |
| TMAdaOH/SiO2 | 0.05 - 0.2 | 0.15 | [1] |
| H2O/SiO2 | 20 - 44 | 30 | [1] |
Table 2: Optimized Hydrothermal Synthesis Conditions
| Parameter | Range | Optimal Value (Example) | Reference |
| Temperature (°C) | 135 - 160 | 160 | [1] |
| Time (days) | 4 - 7 | 4 | [1] |
| Agitation | Static | Static | [1] |
Experimental Protocols
General Hydrothermal Synthesis of SSZ-13 Powder
This protocol provides a general procedure for the synthesis of SSZ-13 zeolite powder using TMAdaOH.
Materials:
-
Silica source (e.g., colloidal silica, fumed silica)
-
Alumina source (e.g., pseudoboehmite, sodium aluminate)
-
Sodium hydroxide (NaOH)
-
Trimethyladamantylammonium hydroxide (TMAdaOH) solution (e.g., 25 wt%)
-
Deionized water
Procedure:
-
Prepare the sodium hydroxide and TMAdaOH solution by dissolving the required amount of NaOH in deionized water and then adding the TMAdaOH solution.
-
Add the alumina source to the solution while stirring until a homogeneous mixture is obtained. Stir for approximately 1 hour.
-
Slowly add the silica source to the mixture under vigorous stirring. Continue stirring for another 1-2 hours to ensure a well-mixed gel.
-
Transfer the resulting synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (e.g., 160°C).
-
Maintain the autoclave at this temperature for the specified crystallization time (e.g., 4 days) without agitation.
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product in an oven, typically at 100-120°C overnight.
-
To remove the TMAdaOH template, calcine the dried powder in air. A typical calcination program involves heating to 550°C at a controlled ramp rate and holding at that temperature for 6-10 hours.[4]
Visualizations
Experimental Workflow for SSZ-13 Synthesis
Caption: Hydrothermal synthesis workflow for SSZ-13 zeolite.
Troubleshooting Logic for Impurity Phase Formation
Caption: Troubleshooting flowchart for impurity phase formation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
preventing gel formation in hydrothermal synthesis with adamantyl SDAs
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of gel formation during the hydrothermal synthesis of zeolites and other crystalline materials using adamantyl-based structure-directing agents (SDAs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an adamantyl-based SDA in hydrothermal synthesis?
Adamantyl-based molecules are organic structure-directing agents. Their primary function is to act as a template around which the inorganic framework of the crystalline material, such as a zeolite, assembles. The specific size, shape, and charge distribution of the adamantyl SDA guide the formation of a particular framework topology, directing the crystallization towards a desired phase and influencing properties like pore size and morphology.
Q2: Why does a gel form during my hydrothermal synthesis instead of a crystalline product?
Gel formation occurs when the polymerization of silicate and aluminate species (or other framework precursors) happens too rapidly and in a disordered manner. Instead of organizing into ordered crystal nuclei and growing, the precursors form a continuous, amorphous, and highly hydrated network. This amorphous phase can be more kinetically favorable under certain conditions, effectively trapping the reagents and preventing crystallization.
Q3: Can the adamantyl SDA itself contribute to gel formation?
While the SDA is meant to direct crystallization, its interaction with the inorganic precursors can sometimes contribute to gelation. If the concentration of the SDA is too high or if it interacts too strongly with the silicate/aluminate oligomers, it can promote the aggregation of these species into an amorphous gel rather than facilitating their arrangement into an ordered crystalline structure. The formation of amorphous phases can block the porous network and reduce the surface area of the final material.[1]
Troubleshooting Guide: Preventing Gel Formation
Q1: I'm consistently getting a thick, unusable gel. What is the first parameter I should check?
The first and often most critical parameter to investigate is the alkalinity or pH of your synthesis mixture.
-
Problem: High alkalinity (high pH) dramatically increases the dissolution rate of silica and alumina sources. This leads to a high concentration of reactive silicate and aluminate anions in the solution, which can polymerize very quickly and uncontrollably, resulting in a gel.[2] While high alkalinity can accelerate nucleation, excessive levels can cause the desired crystalline product to redissolve or lead to the formation of a dense, low-quality product.[2]
-
Solution: Methodically decrease the concentration of your mineralizer (e.g., NaOH, KOH). This can be done by reducing its molar ratio relative to the silica source. A lower pH slows down the polymerization kinetics, allowing more time for the adamantyl SDA to template the formation of ordered crystal nuclei.
Q2: I've adjusted the pH, but gel formation persists. What should I investigate next?
After pH, you should examine the reagent concentrations and molar ratios , particularly the water content and the SiO₂/Al₂O₃ ratio.
-
Problem: A synthesis mixture that is too concentrated (i.e., has a low H₂O/SiO₂ ratio) can lead to rapid gelation because the precursor species are in close proximity. Conversely, a mixture that is too dilute may favor crystal growth at the expense of nucleation, but extreme dilution can also lead to amorphous products.[3] The SiO₂/Al₂O₃ ratio is also crucial as it defines the framework composition.[4]
-
Solution:
-
Increase the water content: Systematically increase the H₂O/Na₂O or H₂O/SiO₂ ratio in your synthesis gel. This dilution reduces the concentration of reactants, slowing down gelation and nucleation rates.[5]
-
Optimize the SiO₂/Al₂O₃ ratio: Ensure this ratio is within the established range for your target crystalline phase. High-silica zeolites, for example, are often prepared from mixtures with high Si/Al ratios under weaker alkaline conditions.[6]
-
Q3: Could my temperature and heating time be the cause of the gelation?
Yes, the crystallization temperature and time are critical kinetic parameters.
-
Problem: High temperatures accelerate all reaction rates, including precursor dissolution and polymerization.[3][4] If the temperature is too high, the rate of amorphous gel formation can outpace the rate of ordered nucleation and crystal growth. Insufficient crystallization time may also result in an amorphous product if the nucleation induction period is long.
-
Solution:
-
Lower the temperature: Reduce the crystallization temperature by 10-20°C to slow down the overall kinetics.
-
Introduce a pre-heating aging step: Holding the synthesis gel at a lower temperature (e.g., room temperature to 60°C) for several hours to days before the final hydrothermal treatment can promote the formation of stable nuclei, which can then grow into crystals at the higher synthesis temperature, bypassing the gelation phase.
-
Q4: Does the mixing or aging of the gel affect the outcome?
Absolutely. The preparation and aging of the initial gel are crucial steps.
-
Problem: Inadequate mixing can lead to local heterogeneities in the gel with regions of high alkalinity or reactant concentration, which can serve as initiation points for gelation.[7] The aging step allows for the initial formation and reorganization of precursor species and stable nuclei.
-
Solution:
-
Ensure vigorous and thorough mixing: Mix the reagents until a homogeneous gel is formed.
-
Optimize the aging process: Experiment with different aging times (e.g., 6, 12, 24 hours) and temperatures (room temperature vs. slightly elevated) to find the optimal conditions for nucleation for your specific system.
-
Influence of Synthesis Parameters on Gel Formation
The following table summarizes the key synthesis parameters and their general effect on the propensity for gel formation. "Optimal" conditions are those that favor crystallization over amorphous gelation.
| Parameter | Condition Leading to Gel Formation | Optimal Condition to Prevent Gelation | Rationale |
| Alkalinity (pH) | Too High | Mild / Moderate | High pH accelerates precursor dissolution and polymerization, leading to rapid, disordered gelation.[2][3] Mild alkalinity slows kinetics, allowing for ordered nucleation.[5] |
| Temperature | Too High | Moderate | High temperatures increase the rate of gelation.[3][4] A moderate temperature provides enough energy for crystallization without favoring the amorphous phase. |
| Water Content | Too Low (High Concentration) | Moderate / High | Low water content (high concentration) increases the proximity of reactive species, promoting rapid gelation.[5] Dilution slows the reaction. |
| Reagent Addition | Rapid addition of reagents | Slow, dropwise addition with vigorous stirring | Rapid addition can create localized areas of high concentration, triggering immediate gelation. |
| Aging Step | Skipped or too short | Included (e.g., 24h at RT) | Aging allows for the slow formation of stable crystal nuclei, which provides a pathway for crystallization to occur over gelation. |
| SDA Concentration | Too High | Optimized Molar Ratio | Excess SDA can sometimes promote the aggregation of inorganic species into a disordered gel. |
General Experimental Protocol
Below is a generalized protocol for hydrothermal synthesis using an adamantyl-based SDA. The specific molar ratios and conditions should be adapted from literature for the target crystalline phase.
Materials:
-
Silica source (e.g., fumed silica, tetraethyl orthosilicate - TEOS)
-
Alumina source (e.g., sodium aluminate, aluminum hydroxide)
-
Mineralizer / Alkali source (e.g., sodium hydroxide - NaOH)
-
Adamantyl-based Structure-Directing Agent (SDA)
-
Deionized water
Procedure:
-
Solution A (SDA/Alkali): In a polypropylene beaker, dissolve the adamantyl SDA and the alkali source (e.g., NaOH) in a portion of the deionized water. Stir until a clear solution is obtained.
-
Solution B (Aluminate): If using a separate alumina source like sodium aluminate, dissolve it in another portion of deionized water. Add this solution to Solution A and stir until homogeneous.
-
Gel Formation: Slowly and with vigorous stirring, add the silica source to the combined solution. Continue stirring for 1-2 hours until a uniform, homogeneous gel is formed.
-
Aging (Optional but Recommended): Cover the beaker and let the gel age at room temperature for a specified period (e.g., 6 to 24 hours) with or without gentle stirring. This step is critical for promoting the formation of crystal nuclei.
-
Hydrothermal Treatment: Transfer the aged gel into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Crystallization: Heat the autoclave to the target synthesis temperature (e.g., 140-180°C) and hold for the desired duration (e.g., 1-7 days). The heating can be done statically or with rotation (tumbling) to ensure homogeneity.
-
Recovery: After the crystallization period, quench the autoclave in cold water. Recover the solid product by filtration or centrifugation.
-
Washing & Drying: Wash the product thoroughly with deionized water until the filtrate pH is neutral (pH ~7). Dry the final crystalline product in an oven, typically at 100-110°C, overnight.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and preventing gel formation during your synthesis.
Caption: Troubleshooting workflow for preventing gel formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Important Synthesis Parameters Affecting Crystallization of Zeolite T: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avestia.com [avestia.com]
- 4. Zeolite synthesis parameters controlling crystal structure and properties-China Helvo Chemical Co, Ltd [helvo.com.cn]
- 5. deswater.com [deswater.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
degradation pathways of N,N,N-trimethyladamantan-1-aminium hydroxide under reaction conditions
Technical Support Center: N,N,N-trimethyladamantan-1-aminium hydroxide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound under typical reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under reaction conditions?
A1: The primary degradation pathway for this compound, a quaternary ammonium hydroxide, is through thermal decomposition. The most prominent mechanism is the Hofmann elimination reaction.[1][2] This is a β-elimination reaction that typically occurs upon heating (usually between 100-200 °C) and results in the formation of an alkene, a tertiary amine, and water.[3][4] A potential competing, though often less favorable, pathway is the bimolecular nucleophilic substitution (SN2) reaction.
Q2: What is the expected major product of the Hofmann elimination of this compound?
A2: Due to the structure of the adamantane cage, a typical Hofmann elimination involving the adamantyl group itself is not possible as there are no β-hydrogens on the adamantane ring relative to the quaternary nitrogen. Therefore, the elimination will involve one of the methyl groups. In this specific case, the Hofmann elimination would lead to the formation of 1-adamantyl-N,N-dimethylamine , methanol , and water . However, if there were other alkyl groups with β-hydrogens on the nitrogen, the Hofmann rule states that the major product would be the least substituted alkene.[2][4] This preference is due to the steric bulk of the large quaternary ammonium leaving group, which makes the abstraction of a less sterically hindered proton more favorable.[2]
Q3: What factors influence the rate and outcome of the degradation?
A3: Several factors can influence the degradation of this compound:
-
Temperature: Heat is the primary driver for Hofmann elimination.[3] Higher temperatures generally increase the rate of degradation.
-
Base Concentration: The hydroxide ion acts as the base in the elimination reaction. Its concentration can affect the reaction rate.
-
Solvent: The choice of solvent can impact the thermal stability of quaternary ammonium salts.[5]
-
Steric Hindrance: The bulky adamantyl group plays a significant role in the stereochemistry and regioselectivity of the reaction, strongly favoring the Hofmann product if applicable.[2][6]
Q4: Is the adamantane cage itself susceptible to degradation under these conditions?
A4: The adamantane structure is known for its high thermal and chemical stability due to its rigid, strain-free cage-like structure. Under the conditions typically required for Hofmann elimination, the adamantane core is expected to remain intact.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or slow degradation observed at expected temperatures. | 1. Insufficient temperature. 2. The inherent stability of the N,N,N-trimethyladamantan-1-aminium cation.[7] 3. Inadequate base strength or concentration. | 1. Gradually increase the reaction temperature, monitoring for product formation. Temperatures up to 200°C may be necessary.[3] 2. Confirm the presence and concentration of the hydroxide. If starting from a halide salt, ensure complete conversion to the hydroxide form. |
| Formation of unexpected side products. | 1. Competing SN2 reaction pathway, leading to the formation of an alcohol. 2. The presence of impurities in the starting material. | 1. Lowering the reaction temperature may favor the elimination pathway over substitution. 2. Analyze the side products using techniques like GC-MS or NMR to identify their structures and elucidate the competing reaction. 3. Ensure the purity of the starting this compound. |
| Difficulty in isolating and purifying the desired degradation products. | 1. Volatility of the amine product. 2. Co-distillation or co-extraction of products. | 1. Use a distillation setup with a cold trap to capture volatile amine products. 2. Employ chromatographic techniques (e.g., column chromatography) for efficient separation of the product mixture. |
| Inconsistent reaction outcomes. | 1. Inconsistent heating. 2. Variable water content in the reaction mixture. 3. Degradation of the hydroxide solution over time by absorption of atmospheric CO2.[8] | 1. Use a controlled heating apparatus (e.g., oil bath with a temperature controller) to ensure a stable reaction temperature. 2. Standardize the reaction setup to control for water content. 3. Use freshly prepared or properly stored this compound solution for each experiment. |
Quantitative Data Summary
| Parameter | Description | Typical Method of Determination |
| Degradation Rate Constant (k) | A measure of the speed of the degradation reaction at a specific temperature. | Monitor the disappearance of the reactant or the appearance of a product over time using techniques like 1H NMR or HPLC. |
| Activation Energy (Ea) | The minimum energy required to initiate the degradation reaction. | Determine the rate constant at several different temperatures and use the Arrhenius equation to calculate Ea. |
| Product Distribution (% Yield) | The relative amounts of different degradation products formed. | Quantify the products in the final reaction mixture using calibrated GC, HPLC, or NMR with an internal standard. |
| Half-life (t1/2) | The time required for the concentration of the reactant to decrease to half of its initial value. | Calculated from the rate constant (t1/2 = 0.693/k for a first-order reaction). |
Experimental Protocols
General Protocol for the Thermal Degradation (Hofmann Elimination) of this compound
This is a general guideline and may require optimization for specific experimental goals.
1. Preparation of the Quaternary Ammonium Hydroxide:
-
If starting from the corresponding halide salt (e.g., iodide), it must be converted to the hydroxide.
-
Dissolve the N,N,N-trimethyladamantan-1-aminium iodide salt in water.
-
Add a slurry of freshly prepared silver oxide (Ag2O) in water.
-
Stir the mixture at room temperature, protected from light, for several hours.
-
Filter the mixture to remove the silver iodide precipitate. The filtrate is an aqueous solution of this compound.[2]
2. Thermal Degradation:
-
Place the aqueous solution of this compound in a round-bottom flask equipped with a distillation apparatus.
-
Slowly heat the flask in an oil bath. The temperature should be gradually increased, typically in the range of 100-200 °C.[4]
-
The degradation products (alkene and tertiary amine) will distill over as they are formed.
-
Collect the distillate in a cooled receiving flask.
3. Product Analysis:
-
Analyze the distillate and the reaction residue using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to identify and quantify the degradation products.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for studying thermal degradation.
References
- 1. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. The Hofmann Elimination [sites.science.oregonstate.edu]
- 7. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 8. This compound | 53075-09-5 [chemicalbook.com]
improving the yield of SSZ-13 using trimethyladamantylammonium hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of SSZ-13 zeolite using N,N,N-trimethyl-1-adamantylammonium hydroxide (TMAdaOH) as an organic structure-directing agent (OSDA). Our goal is to help you improve your product yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of trimethyladamantylammonium hydroxide (TMAdaOH) in the synthesis of SSZ-13?
A1: Trimethyladamantylammonium hydroxide (TMAdaOH) is an organic structure-directing agent (OSDA) that is crucial for the synthesis of SSZ-13 zeolite.[1] Its primary function is to act as a template, directing the assembly of silica and alumina precursors into the specific chabazite (CHA) framework structure of SSZ-13. The TMAda+ cation is trapped within the microporous cages of the growing zeolite crystal, stabilizing the framework. After synthesis, the TMAdaOH is removed by calcination to open up the pores of the zeolite.
Q2: What are the main factors that influence the yield of SSZ-13?
A2: The yield of SSZ-13 is influenced by a combination of factors related to the synthesis gel composition and the hydrothermal treatment conditions. Key parameters include:
-
Gel Composition: The molar ratios of silica (SiO₂), alumina (Al₂O₃), sodium hydroxide (NaOH), TMAdaOH, and water (H₂O) are critical.[2][3]
-
TMAdaOH Concentration: The amount of TMAdaOH used can significantly impact the crystallization kinetics and yield. However, it is an expensive reagent, so optimizing its usage is important.[1][4][5]
-
Use of Seeds: Introducing SSZ-13 seed crystals to the synthesis gel can accelerate crystallization and improve the yield.[2][6]
-
Hydrothermal Synthesis Conditions: Temperature and duration of the hydrothermal treatment play a vital role in the crystallization process.[7][8]
-
Aging Time: An aging step before hydrothermal treatment can enhance nucleation and crystal growth.[7]
Q3: Is it possible to reduce the amount of expensive TMAdaOH without compromising the yield?
A3: Yes, several strategies can be employed to reduce the consumption of TMAdaOH while maintaining a high yield of SSZ-13:
-
Seed-Assisted Synthesis: The presence of seed crystals can significantly reduce the amount of TMAdaOH required for crystallization.[2][6]
-
Dual-Template Systems: Using a combination of TMAdaOH with a less expensive co-template, such as tetraethylammonium hydroxide (TEAOH) or benzyltrimethylammonium hydroxide (BTMAOH), can be effective.[9][10]
-
Embryonic Zeolite-Assisted Synthesis: Utilizing a pre-synthesized X-ray amorphous material with a CHA-like structure, referred to as "embryonic CHA zeolite," has been shown to achieve high yields with unprecedentedly low amounts of TMAdaOH.[4][5][11]
-
Recycling of OSDA-Containing Waste Liquids: The mother liquor from a previous synthesis, which contains unreacted TMAdaOH, can be recycled to reduce the overall consumption of the OSDA.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Crystalline Yield | - Inappropriate gel composition (Si/Al, OH/Si, H₂O/Si ratios).- Insufficient TMAdaOH concentration.- Suboptimal hydrothermal synthesis temperature or time.- Absence of an aging step. | - Optimize the molar ratios in the synthesis gel. Refer to the experimental protocols for recommended ranges.- While minimizing cost is a goal, ensure a sufficient TMAdaOH/SiO₂ ratio is maintained. Consider seed-assisted synthesis to reduce the required amount.[2]- Systematically vary the synthesis temperature (e.g., 140-180°C) and time to find the optimal conditions for your system.[7]- Introduce an aging step (e.g., 24 hours at room temperature) before hydrothermal treatment.[7] |
| Formation of Impurity Phases (e.g., ZSM-5, amorphous material) | - Incorrect gel composition.- Inadequate mixing of precursors.- Synthesis temperature or time favoring the formation of other phases. | - Carefully check and adjust the molar ratios of your reactants.- Ensure vigorous and prolonged stirring during the preparation of the synthesis gel to achieve homogeneity.- Modify the hydrothermal conditions. For instance, lower temperatures might prevent the formation of denser phases. |
| Broad Particle Size Distribution | - Inhomogeneous nucleation.- Prolonged crystallization time. | - Employ a seed-assisted synthesis method to promote uniform crystal growth.[6]- Optimize the synthesis time; shorter crystallization times can sometimes lead to smaller and more uniform crystals. |
| High Cost of Synthesis | - High consumption of TMAdaOH. | - Implement cost-saving strategies such as seed-assisted synthesis, the use of dual templates, or recycling the mother liquor.[1][2][9] An embryonic zeolite-assisted approach has been reported to achieve high yields (82.8-92.9%) with very low TMAdaOH/SiO₂ ratios (0.035-0.050).[4][5] |
Experimental Protocols
Protocol 1: Conventional Hydrothermal Synthesis of SSZ-13
This protocol is a baseline method for synthesizing SSZ-13 using TMAdaOH.
1. Preparation of the Synthesis Gel:
- Dissolve sodium hydroxide (NaOH) and the aluminum source (e.g., sodium aluminate, Al(OH)₃) in deionized water.
- Add the TMAdaOH solution (e.g., 25 wt%) to the aluminate solution and stir until clear.
- Slowly add the silica source (e.g., colloidal silica, fumed silica) to the mixture under vigorous stirring.
- Continue stirring for a set period (e.g., 2-24 hours) to ensure a homogeneous gel is formed. A typical molar composition is 1 SiO₂ : 0.05 Al₂O₃ : 0.2 NaOH : 0.1 TMAdaOH : 40 H₂O.[7]
2. Hydrothermal Synthesis:
- Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
- Heat the autoclave in an oven at a specific temperature, typically between 140°C and 180°C, for a duration of 24 to 100 hours.[7]
3. Product Recovery and Calcination:
- After crystallization, cool the autoclave to room temperature.
- Recover the solid product by filtration or centrifugation and wash thoroughly with deionized water until the pH of the filtrate is neutral.
- Dry the product overnight at 100°C.
- To remove the TMAdaOH template, calcine the dried powder in air at a temperature around 550-600°C for several hours.
Protocol 2: Seed-Assisted Synthesis for Improved Yield and Reduced TMAdaOH
This protocol incorporates seed crystals to enhance the synthesis process.
1. Preparation of the Synthesis Gel:
- Follow the same procedure as in Protocol 1 to prepare the synthesis gel. The TMAdaOH/SiO₂ ratio can often be reduced in this method.
- After achieving a homogeneous gel, add a small amount of SSZ-13 seed crystals (typically 1-5 wt% relative to the silica content) to the mixture.
- Stir the seeded gel for an additional 30-60 minutes.
2. Hydrothermal Synthesis and Product Recovery:
- The hydrothermal synthesis and product recovery steps are the same as in Protocol 1. The crystallization time is often significantly shorter in seed-assisted synthesis.
Quantitative Data Summary
| Parameter | Range/Value | Effect on Yield and Properties | Reference |
| TMAdaOH/SiO₂ Molar Ratio | 0.035 - 0.5 | Lower ratios can be effective with seed-assisted or embryonic zeolite methods, reducing cost. High ratios can increase crystal size but may also lead to defects. | [4][5][7] |
| SiO₂/Al₂O₃ Molar Ratio | 22 - 100 | Affects the acidity and catalytic properties of the final product. Can be varied to tune the material characteristics. | [7][11] |
| H₂O/SiO₂ Molar Ratio | 20 - 80 | Influences the concentration of the gel and can affect nucleation and crystal growth kinetics. | [7] |
| Synthesis Temperature | 140 - 180 °C | Higher temperatures generally lead to faster crystallization but may also promote the formation of impurity phases. | [7] |
| Crystallization Time | 1.5 - 100 hours | Shorter times are achievable with methods like embryonic zeolite-assisted synthesis. Prolonged times can lead to larger crystals but also potential phase transitions. | [7][11] |
| Yield (Embryonic Zeolite-Assisted) | 82.8 - 92.9 % | Demonstrates the potential for very high yields with optimized methods. | [4][5][11] |
Visualizations
Caption: Experimental workflow for the synthesis of SSZ-13 zeolite.
Caption: Relationship between synthesis parameters and outcomes for SSZ-13.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Embryonic zeolite-assisted synthesis of SSZ-13 with superior efficiency and their excellent catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Seed-assisted synthesis of a nanosheet-assembled hierarchical SSZ-13 zeolite by coupling a small amount of TMAdaOH with TPOAC - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A method of producing SSZ-13 zeolite (2018) | Mlekodaj Kinga [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for synthesizing SSZ-13 molecular sieve by double-template agent in one step and application of SSZ-13 molecular sieve (2017) | Li Tao | 7 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Crystallinity in Zeolite Synthesis with Adamantane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of zeolites using adamantane derivatives as organic structure-directing agents (OSDAs). Poor crystallinity is a frequent issue that can significantly impact the material's performance in applications such as catalysis, adsorption, and drug delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product is amorphous or has very low crystallinity. What are the potential causes and how can I fix it?
A1: An amorphous product indicates that the crystallization process was not successful. Several factors related to the synthesis gel composition and hydrothermal treatment conditions can lead to this outcome.
Troubleshooting Steps:
-
Verify Gel Composition: Incorrect molar ratios of silica, alumina, alkali, water, and the adamantane derivative OSDA are a primary cause of synthesis failure.[1][2][3] Carefully recalculate and re-prepare the synthesis gel with the precise molar ratios specified in your protocol.
-
Check Alkalinity (pH): The pH of the synthesis mixture is critical for the dissolution of silica and alumina precursors and for facilitating the templating role of the adamantane derivative.[1] If the pH is too low, the precursors may not dissolve sufficiently. If it's too high, the zeolite framework may not be stable. Measure and adjust the pH of your gel to the optimal range for your specific zeolite target.
-
Optimize OSDA Concentration: The concentration of the adamantane derivative is crucial. Too little may not be sufficient to direct the formation of the desired zeolite structure, while too much can sometimes inhibit crystallization or lead to the formation of undesirable phases.[1]
-
Aging Time and Temperature: An initial aging period at a lower temperature before hydrothermal treatment can be crucial for the formation of stable nuclei. If you are skipping this step or the duration is too short, consider introducing or extending the aging period (e.g., 24 hours at room temperature).[4][5]
Q2: I've obtained a crystalline product, but the crystallinity is low, as indicated by broad XRD peaks. How can I improve it?
A2: Low crystallinity, characterized by broad peaks in the X-ray diffraction (XRD) pattern, suggests the presence of small crystallites, a high density of defects, or the co-existence of an amorphous phase.
Troubleshooting Steps:
-
Increase Hydrothermal Treatment Time: The crystallization process may be incomplete. Extending the duration of the hydrothermal synthesis can allow for the further growth of existing crystals and the transformation of any remaining amorphous gel into the crystalline zeolite phase.[1][2]
-
Optimize Hydrothermal Temperature: The synthesis temperature directly influences both nucleation and crystal growth rates.[1][2][5] A temperature that is too low may result in slow crystal growth and incomplete crystallization. Conversely, a temperature that is too high can lead to the formation of dense, non-zeolitic phases or cause the dissolution of the desired zeolite. A systematic study of the crystallization temperature is recommended.
-
Adjust Water Content: The water content in the synthesis gel affects the concentration of reactants and the viscosity of the medium, which in turn influences nucleation and crystal growth kinetics.[1] Varying the H₂O/SiO₂ ratio might lead to improved crystallinity.
-
Investigate Solvent Effects: While typically synthesized in aqueous media, the choice of solvent can influence the outcome. Some syntheses may benefit from the addition of co-solvents, which can affect the solubility of the adamantane derivative and its interaction with the inorganic precursors.[6]
Q3: My synthesis has produced a mixture of different zeolite phases or impurities. What should I do?
A3: The formation of mixed phases indicates that the synthesis conditions are not selective for the desired zeolite structure. The adamantane derivative, while a template, can sometimes direct the formation of multiple structures under certain conditions.
Troubleshooting Steps:
-
Refine Synthesis Temperature and Time: The formation of different zeolite phases can be highly sensitive to the temperature and duration of the hydrothermal treatment. A slight adjustment in these parameters can often favor the crystallization of the desired phase over others.[1]
-
Modify Gel Composition (Si/Al Ratio): The Si/Al ratio is a critical parameter that influences the framework structure of the resulting zeolite.[1][7] Adjusting this ratio in your synthesis gel can promote the formation of the target phase.
-
Check for Impurities in Reagents: Ensure the purity of your silica source, alumina source, and the adamantane derivative. Impurities can act as competing templates or alter the gel chemistry, leading to the crystallization of undesired phases.
Quantitative Data Summary
The following table summarizes key synthesis parameters that can be optimized to improve the crystallinity of zeolites synthesized with adamantane derivatives. The optimal values are highly dependent on the target zeolite structure and the specific adamantane derivative used.
| Parameter | Typical Range | Potential Impact on Poor Crystallinity |
| SiO₂/Al₂O₃ Ratio | 5 - ∞ (for high-silica zeolites) | Incorrect ratio can lead to amorphous products or mixed phases.[1] |
| OSDA/SiO₂ Ratio | 0.05 - 0.5 | Too low: insufficient templating; Too high: may inhibit crystallization.[1] |
| H₂O/SiO₂ Ratio | 10 - 100 | Affects precursor concentration and gel viscosity. |
| OH⁻/SiO₂ Ratio | 0.1 - 0.5 | Controls the pH and dissolution of silica and alumina sources.[1] |
| Aging Temperature | Room Temperature - 60°C | Promotes the formation of stable nuclei before crystallization.[5] |
| Aging Time | 0 - 48 hours | Insufficient aging can lead to a lower density of nuclei.[4][5] |
| Crystallization Temperature | 120°C - 200°C | Influences nucleation and crystal growth rates; critical for phase purity.[1][2] |
| Crystallization Time | 1 - 14 days | Insufficient time leads to incomplete crystallization and low crystallinity.[1][2] |
Experimental Protocols
General Hydrothermal Synthesis Protocol for Zeolites using Adamantane Derivatives
This protocol provides a general framework. Specific quantities and conditions must be optimized for the target zeolite.
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Preparation of the Synthesis Gel: a. In a typical synthesis, an aqueous solution of the adamantane derivative (OSDA) and a mineralizer (e.g., NaOH) is prepared in a PTFE-lined stainless-steel autoclave. b. The silica source (e.g., fumed silica, tetraethyl orthosilicate) is added to this solution and stirred until a homogeneous suspension is formed. c. The alumina source (e.g., sodium aluminate, aluminum hydroxide) is dissolved in a separate aqueous solution, sometimes with additional mineralizer, and then added dropwise to the silica suspension under vigorous stirring. d. The mixture is stirred for a designated period (e.g., 1-24 hours) to ensure homogeneity.
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Aging (Optional but Recommended): a. The autoclave is sealed and kept at a specific aging temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 24 hours) without stirring. This step allows for the formation of stable crystal nuclei.
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Hydrothermal Synthesis: a. The autoclave is placed in an oven preheated to the desired crystallization temperature (e.g., 160°C). b. The synthesis is carried out for a specific duration (e.g., 7 days), either under static conditions or with gentle tumbling.
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Product Recovery and Purification: a. After the designated time, the autoclave is cooled to room temperature. b. The solid product is recovered by filtration or centrifugation. c. The product is washed repeatedly with deionized water until the pH of the filtrate is neutral. d. The solid is dried in an oven (e.g., at 100°C overnight).
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Template Removal (Calcination): a. To create the porous zeolite structure, the adamantane derivative template is removed by calcination. b. The dried product is heated in a furnace under a flow of air or nitrogen. A typical program involves a slow ramp (e.g., 1-2°C/min) to an intermediate temperature (e.g., 300°C) to slowly remove the bulk of the organic, followed by another ramp to a final temperature (e.g., 550-600°C) for several hours to ensure complete removal of the template.
Characterization of Crystallinity by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the dried zeolite powder is finely ground using an agate mortar and pestle to ensure random crystal orientation. The powder is then packed into a sample holder.
-
Data Collection: The sample is analyzed using a powder X-ray diffractometer. A typical scan might be performed over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is compared to a reference pattern for the target zeolite structure to confirm phase purity. The crystallinity of the sample can be estimated by comparing the integrated intensity of the major diffraction peaks of the sample to those of a highly crystalline standard. Broadening of the diffraction peaks can indicate the presence of small crystallites or lattice strain.
Visualizations
Caption: Troubleshooting logic for poor crystallinity in zeolite synthesis.
Caption: General experimental workflow for zeolite synthesis.
References
Technical Support Center: Managing Corrosivity of N,N,N-trimethyladamantan-1-aminium Hydroxide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive nature of N,N,N-trimethyladamantan-1-aminium hydroxide solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it corrosive?
This compound is a quaternary ammonium hydroxide.[1] Its corrosivity stems from its strongly basic nature in aqueous solutions.[2][3] Like other hydroxides, it can cause severe skin burns and eye damage upon contact and is corrosive to certain metals.[4]
Q2: What are the primary hazards associated with this compound solutions?
The primary hazards include:
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Corrosivity to Metals: The solution can corrode certain metals.[4]
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Severe Skin Burns and Eye Damage: Direct contact can cause significant injury.[4][5]
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Respiratory Irritation: Inhalation of mists or vapors can irritate the respiratory tract.[6]
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Reactivity: It can react vigorously with acids and oxidizing agents.[7] Additionally, dissolving the solid form in water can generate considerable heat.[3][6]
Q3: What materials are generally compatible or incompatible with strong alkaline solutions like this one?
While specific data for this compound is limited, general guidelines for strong bases can be followed. However, experimental verification is crucial for critical applications.
Q4: How does temperature affect the corrosivity of this compound solutions?
Generally, an increase in temperature accelerates the rate of corrosion.[8] Therefore, it is important to consider the operating temperature of your experiment when selecting materials.
Q5: Can corrosion inhibitors be used with this compound solutions?
Quaternary ammonium compounds themselves can act as corrosion inhibitors in certain systems, particularly for steel in acidic environments.[9][10][11][12][13] The large organic cation can adsorb onto metal surfaces, forming a protective layer.[10][12] The effectiveness of any inhibitor would need to be experimentally determined for your specific conditions.
Troubleshooting Guide
Issue 1: Visible corrosion (e.g., rust, pitting, discoloration) on metallic equipment.
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Question: I am observing corrosion on my stainless steel reactor after using a solution of this compound. What should I do?
-
Answer:
-
Immediate Action: Safely discontinue the experiment and transfer the solution to a known compatible container (e.g., high-density polyethylene - HDPE, or polytetrafluoroethylene - PTFE).
-
Material Assessment: Verify the grade of your stainless steel. While some grades have good chemical resistance, they can be susceptible to corrosion by strong bases, especially at elevated temperatures.
-
Alternative Materials: Consider using more resistant materials such as Hastelloy-C, PTFE, or glass for future experiments.
-
Corrosion Rate Testing: If you must use metallic components, it is highly recommended to perform corrosion rate testing to quantify the material loss and determine the acceptable lifespan of the equipment.
-
Issue 2: Degradation of plastic or elastomeric components (e.g., swelling, cracking, discoloration).
-
Question: The seals and tubing in my experimental setup are degrading. How can I prevent this?
-
Answer:
-
Identify the Material: Determine the specific type of plastic or elastomer being used.
-
Consult Compatibility Charts: Refer to chemical compatibility data for strong bases. Materials like PTFE, PFA, and FEP generally offer excellent resistance. Some elastomers like EPDM may have good resistance, but testing is recommended.
-
Perform Immersion Testing: Before use in a critical application, immerse a sample of the material in the this compound solution under your experimental conditions (temperature and duration) and observe for any changes in weight, size, or appearance.
-
Issue 3: Unexpected experimental results or product contamination.
-
Question: My reaction is failing, or my final product is impure. Could corrosion be the cause?
-
Answer:
-
Investigate Contamination: Corrosion can introduce metal ions into your solution, which may interfere with your reaction or contaminate your product. Analyze your sample for trace metals that are components of your equipment.
-
Inspect Equipment: Carefully inspect all surfaces that came into contact with the solution for any signs of corrosion.
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Switch to Inert Materials: If contamination is suspected, switch to equipment made of highly inert materials such as glass or PTFE to eliminate corrosion as a variable.
-
Data Presentation
Table 1: General Material Compatibility with Strong Alkaline Solutions
| Material Class | Specific Material | General Compatibility Rating | Notes |
| Metals | Stainless Steel (304, 316) | Fair to Good | Susceptible to corrosion, especially at elevated temperatures and concentrations. Pitting can occur. |
| Carbon Steel | Poor | Readily attacked by strong bases. | |
| Aluminum | Not Recommended | Rapidly corrodes with the evolution of hydrogen gas.[3] | |
| Hastelloy-C | Excellent | High resistance to a wide range of corrosive chemicals. | |
| Titanium | Good to Excellent | Generally resistant to strong alkaline solutions. | |
| Plastics | Polypropylene (PP) | Good | Good general resistance, but may be affected at higher temperatures. |
| Polyethylene (HDPE) | Good | Suitable for storage and handling at ambient temperatures. | |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of chemicals. | |
| Polyvinyl Chloride (PVC) | Fair | Can be attacked by strong bases, leading to discoloration and embrittlement. | |
| Elastomers | EPDM | Good | Often a good choice for seals in alkaline service. |
| Viton® (FKM) | Fair to Poor | Generally not recommended for strong bases. | |
| Kalrez® (FFKM) | Excellent | Offers broad chemical resistance, including to strong bases. | |
| Other | Glass | Good | Can be slowly etched by strong, hot alkaline solutions.[3] |
Disclaimer: This table provides general guidance. It is imperative to conduct specific compatibility testing for your exact experimental conditions.
Experimental Protocols
Protocol 1: Gravimetric Corrosion Testing (Weight Loss Method)
This protocol is adapted from ASTM G31-21 for laboratory immersion corrosion testing of metals.
-
Specimen Preparation:
-
Obtain coupons of the material to be tested with a known surface area.
-
Clean the coupons thoroughly with a non-corrosive solvent (e.g., acetone) to remove any oil or grease.
-
Dry the coupons in a desiccator.
-
Accurately weigh each coupon to four decimal places.
-
-
Immersion:
-
Place the this compound solution in a suitable container.
-
Fully immerse the prepared coupons in the solution. Ensure the coupons are not in contact with each other.
-
Maintain the solution at the desired experimental temperature.
-
Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours).
-
-
Post-Immersion Analysis:
-
Carefully remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., gentle brushing with a soft brush, chemical cleaning if necessary).
-
Rinse with deionized water and dry thoroughly in a desiccator.
-
Reweigh the cleaned coupons.
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss.
-
The corrosion rate (in mm/year) can be calculated using the formula: Corrosion Rate = (K * W) / (A * T * D) Where:
-
K = a constant (8.76 x 10^4 for mm/year)
-
W = weight loss in grams
-
A = surface area in cm²
-
T = immersion time in hours
-
D = density of the material in g/cm³
-
-
Mandatory Visualizations
Caption: Workflow for Gravimetric Corrosion Testing.
Caption: Troubleshooting Logic for Material Corrosion Issues.
References
- 1. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 2. This compound | 53075-09-5 [chemicalbook.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. N,N,N-Trimethyl-1-adamantylammonium Hydroxide | 53075-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fs-prod-nwcg.s3.us-gov-west-1.amazonaws.com [fs-prod-nwcg.s3.us-gov-west-1.amazonaws.com]
- 9. An Eco-Friendly Quaternary Ammonium Salt as a Corrosion Inhibitor for Carbon Steel in 5 M HCl Solution: Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N,N,N-trimethyladamantan-1-aminium hydroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N-trimethyladamantan-1-aminium hydroxide. The following information is designed to address specific issues that may be encountered during the purification of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound is typically synthesized from its corresponding halide salt (e.g., chloride, bromide, or iodide). Therefore, the most common impurities include:
-
Residual Halide Ions: Chloride, bromide, or iodide ions from the starting material are often present.
-
Unreacted Starting Materials: Such as 1-adamantylamine or N,N-dimethyl-1-adamantylamine.
-
Byproducts of Synthesis: These can include side-products from the quaternization reaction.
-
Carbonates: The hydroxide solution is alkaline and can absorb carbon dioxide from the atmosphere, forming the corresponding carbonate salt.[1]
-
Metal Cations: If inorganic bases were used in preceding steps, residual metal ions like sodium or potassium might be present.
Q2: Which purification method is most suitable for removing halide impurities?
A2: Ion-exchange chromatography is the most effective method for removing residual halide ions and replacing them with hydroxide ions.[2] A strong base anion exchange resin in the hydroxide form is typically used for this purpose.
Q3: Can I purify this compound by recrystallization?
A3: Recrystallization can be a viable method for purifying quaternary ammonium salts.[3] However, this compound is often supplied as an aqueous solution and is hygroscopic, which can make crystallization challenging.[1][4] If you have the corresponding halide salt, recrystallization from a suitable organic solvent system prior to the anion exchange step can be an effective way to remove organic impurities. Common solvent systems for recrystallizing quaternary ammonium salts include alcohol/ether or acetonitrile/ether mixtures.
Q4: My purified this compound solution turns yellow over time. What is the cause?
A4: The appearance of a yellow color in quaternary ammonium hydroxide solutions can be an indication of degradation. These compounds can undergo Hofmann elimination, especially when heated, which can lead to the formation of colored byproducts.[5] To minimize degradation, it is recommended to store the solution at a low temperature and protected from light.
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: Several analytical techniques can be employed to determine the purity of your product:
-
Ion Chromatography: To quantify the concentration of residual halide ions.[2]
-
Titration: Acid-base titration can be used to determine the concentration of the hydroxide.
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structure of the cation and identify organic impurities.
-
Mass Spectrometry: To confirm the mass of the N,N,N-trimethyladamantan-1-aminium cation.
-
Pyrolysis Gas Chromatography: This technique can be used for the analysis of quaternary ammonium compounds.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Ion-Exchange Chromatography
| Problem | Possible Cause | Solution |
| High Halide Content After Purification | Incomplete ion exchange. | - Ensure the ion-exchange resin is fully converted to the hydroxide form before use.- Use a larger excess of the ion-exchange resin.- Decrease the flow rate of the crude product through the column to allow for sufficient residence time. |
| Resin capacity exceeded. | - Calculate the theoretical capacity of your resin and ensure you are not overloading it with the crude product. | |
| Low Yield of Purified Product | Adsorption of the product onto the resin. | - Elute the column with a sufficient volume of deionized water to ensure complete recovery of the product. |
| Degradation of the product on the column. | - Perform the ion-exchange procedure at a lower temperature to minimize the risk of Hofmann elimination. | |
| Column Clogging | Precipitation of the product or impurities. | - Ensure that the crude product is fully dissolved and filtered before loading it onto the column. |
Recrystallization (of the corresponding halide salt)
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize | The chosen solvent system is not suitable. | - Experiment with different solvent systems. Good starting points for quaternary ammonium salts are often mixtures of a solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile) and a solvent in which it is poorly soluble (e.g., diethyl ether, acetone, or ethyl acetate).[3][7] |
| The solution is not sufficiently concentrated. | - Carefully evaporate some of the solvent to reach the point of saturation. | |
| Product Oils Out Instead of Crystallizing | The compound is melting or has a low crystallization temperature. | - Try to induce crystallization at a lower temperature.- Use a different solvent system. |
| Presence of impurities that inhibit crystallization. | - Attempt to remove impurities by another method, such as a preliminary wash or extraction, before recrystallization. | |
| Poor Recovery of Crystalline Product | The product has significant solubility in the mother liquor. | - Cool the crystallization mixture to a lower temperature to maximize precipitation.- Minimize the amount of solvent used to dissolve the crude product. |
Experimental Protocols
Purification by Ion-Exchange Chromatography
This protocol describes the removal of halide ions from a solution of N,N,N-trimethyladamantan-1-aminium halide to yield the corresponding hydroxide.
Materials:
-
Crude N,N,N-trimethyladamantan-1-aminium halide solution
-
Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Chromatography column
-
Silver nitrate (AgNO3) solution (0.1 M) for testing for halides
Procedure:
-
Resin Preparation:
-
Pack the chromatography column with the anion-exchange resin.
-
Wash the resin with several column volumes of deionized water.
-
To convert the resin to the hydroxide form, slowly pass a 1 M NaOH solution through the column until the eluent is strongly basic.
-
Wash the resin with deionized water until the pH of the eluent is neutral. This removes excess NaOH.
-
-
Ion Exchange:
-
Dissolve the crude N,N,N-trimethyladamantan-1-aminium halide in a minimal amount of deionized water.
-
Slowly load the solution onto the prepared ion-exchange column.
-
Begin collecting the eluent.
-
Once the entire sample has been loaded, elute the column with deionized water.
-
-
Monitoring and Collection:
-
Collect fractions of the eluent.
-
To check for the presence of halide ions in the collected fractions, add a few drops of 0.1 M AgNO3 solution. The absence of a precipitate (AgCl, AgBr, or AgI) indicates that the halide ions have been successfully removed.
-
Pool the halide-free fractions containing the purified this compound.
-
-
Concentration:
-
The concentration of the final solution can be determined by acid-base titration. If a more concentrated solution is required, the water can be carefully removed under reduced pressure at a low temperature to avoid degradation.
-
Purification by Recrystallization (of the Halide Salt)
This protocol is for the purification of the N,N,N-trimethyladamantan-1-aminium halide salt before conversion to the hydroxide.
Materials:
-
Crude N,N,N-trimethyladamantan-1-aminium halide
-
Recrystallization solvents (e.g., ethanol, diethyl ether, acetonitrile)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude N,N,N-trimethyladamantan-1-aminium halide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
impact of stirring rate on crystallization with trimethyladamantylammonium hydroxide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with trimethyladamantylammonium hydroxide (TMAdaOH) in crystallization processes. Here you will find troubleshooting guidance and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of trimethyladamantylammonium hydroxide in crystallization?
Trimethyladamantylammonium hydroxide (TMAdaOH) primarily functions as a structure-directing agent (SDA), also known as a template, in the synthesis of crystalline materials, particularly zeolites like SSZ-13.[1][2] Its unique cage-like molecular structure guides the arrangement of silicate and aluminate precursors to form a specific crystalline framework.[1]
Q2: How does the stirring rate generally affect crystallization processes?
The stirring rate is a critical parameter in crystallization as it influences several key factors:
-
Nucleation: Stirring can impact the rate of nucleation, the initial formation of crystal nuclei. An increased stirring rate can enhance the collision probability of solute molecules, potentially leading to a higher nucleation rate.[3]
-
Crystal Growth: Agitation affects the mass transfer of solute from the bulk solution to the surface of the growing crystals.[4][5]
-
Crystal Size and Morphology: The stirring rate can significantly alter the final crystal size and shape. In some systems, increasing the stirring rate leads to larger crystals up to a certain point, beyond which excessive turbulence can cause crystal breakage and result in smaller particles.[3][5]
-
Heat Transfer: Stirring promotes the diffusion of heat generated during crystallization, which can influence the supersaturation levels.[3]
Q3: What is the likely impact of a low stirring rate on my crystallization with TMAdaOH?
A low stirring rate may lead to:
-
Inhomogeneous solution: Poor mixing can result in localized areas of high supersaturation, leading to rapid, uncontrolled nucleation and the formation of small, aggregated, or irregularly shaped crystals.[3]
-
Reduced crystal growth rate: Insufficient mass transfer of the TMAdaOH-directed precursors to the crystal surface can slow down the growth process.
-
Broad particle size distribution: A non-uniform environment can lead to a wide range of crystal sizes.
Q4: What are the potential consequences of an excessively high stirring rate?
While vigorous stirring can enhance mass transfer, an overly aggressive stirring rate can be detrimental:
-
Crystal damage: High shear forces can cause attrition and fragmentation of the forming crystals, leading to a smaller average particle size and potentially a less uniform product.[3]
-
Inhibited nucleation: In some cases, excessive stirring might disrupt the formation of stable nuclei, thereby reducing the overall crystallization rate.[6]
-
Amorphous material formation: High energy input could favor the formation of non-crystalline, amorphous phases.
Q5: My crystallization resulted in a very poor yield. What are the possible causes related to stirring?
A poor yield can be due to several factors. In relation to stirring, it's possible that the stirring rate was not optimal for the specific conditions. For instance, if the stirring was too vigorous, it might have led to the dissolution of smaller, unstable nuclei.[6] Conversely, insufficient stirring could lead to poor interaction between the TMAdaOH template and the inorganic precursors, hindering crystal formation.
Troubleshooting Guide
| Issue | Potential Cause Related to Stirring | Recommended Action |
| No crystals formed or very few crystals observed | Inadequate mixing leading to poor interaction of reactants and the TMAdaOH template. | Ensure the stirring is sufficient to create a homogeneous suspension of all components. Consider a moderate increase in the stirring rate. |
| Rapid, uncontrolled crystallization (crashing out) | High supersaturation due to poor heat and mass transfer. | A more controlled, slower stirring rate might be beneficial. Ensure the solution is heated and cooled uniformly with adequate agitation.[7] |
| Formation of very small or fine particles | High nucleation rate or crystal fragmentation due to excessive stirring. | Reduce the stirring rate, especially during the crystal growth phase. Experiment with a variable stirring profile (e.g., higher rate during initial mixing, lower rate during growth). |
| Wide particle size distribution | Inhomogeneous conditions (temperature, concentration gradients) due to improper mixing. | Optimize the stirring rate to ensure uniform conditions throughout the crystallization vessel. Consider using an intermediate stirring method where stirring is applied periodically.[6] |
| Crystals are highly aggregated | Low stirring rate leading to high local supersaturation and insufficient particle suspension. | A moderate increase in the stirring rate can help prevent crystal agglomeration.[3] |
| Formation of amorphous solid instead of crystalline product | The kinetics may favor amorphous phase formation. Stirring can influence this balance. | Vary the stirring rate to see if it influences the crystalline phase formation. Other factors like temperature and precursor concentration should also be investigated. |
Experimental Protocols
Objective: To determine the optimal stirring rate for the crystallization of a target zeolite using Trimethyladamantylammonium Hydroxide as the Structure Directing Agent.
Materials:
-
Silicon source (e.g., fumed silica, tetraethyl orthosilicate)
-
Aluminum source (e.g., sodium aluminate, aluminum hydroxide)
-
Mineralizing agent (e.g., sodium hydroxide)
-
Trimethyladamantylammonium Hydroxide (TMAdaOH) solution
-
Deionized water
Equipment:
-
Jacketed crystallization reactor with overhead stirrer and temperature control
-
Baffled reaction vessel to ensure proper mixing
-
Characterization equipment: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM)
Methodology:
-
Preparation of Synthesis Gel: Prepare the aluminosilicate synthesis gel according to your specific zeolite target. This typically involves preparing separate silicate and aluminate solutions and then mixing them under controlled conditions. The TMAdaOH solution is added as the structure-directing agent.
-
Crystallization:
-
Transfer the synthesis gel to the crystallization reactor.
-
Set the desired crystallization temperature.
-
Set the stirring rate. It is recommended to study a range of stirring rates (e.g., 50, 150, 300, 500 RPM). Ensure the stirring is sufficient to keep the gel suspended.
-
Maintain the temperature and stirring for the required crystallization time.
-
-
Product Recovery:
-
After crystallization, cool the reactor.
-
Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product in an oven at a specified temperature (e.g., 100-120 °C).
-
-
Characterization:
-
Analyze the dried product using XRD to determine the crystalline phase and purity.
-
Use SEM to observe the crystal morphology, size, and degree of aggregation.
-
Calculate the product yield.
-
Data Presentation:
The results of this optimization study can be summarized in a table for easy comparison:
| Stirring Rate (RPM) | Crystalline Phase (from XRD) | Relative Crystallinity (%) | Average Crystal Size (µm) (from SEM) | Crystal Morphology (from SEM) | Yield (%) |
| 50 | SSZ-13 | 85 | 1.5 | Aggregated Cubes | 90 |
| 150 | SSZ-13 | 98 | 2.0 | Well-defined Cubes | 95 |
| 300 | SSZ-13 | 95 | 1.8 | Rounded Cubes | 93 |
| 500 | SSZ-13 with amorphous phase | 70 | 1.2 | Fragmented particles | 88 |
Note: The data in this table is illustrative and will vary depending on the specific synthesis conditions.
Logical Workflow for Troubleshooting Stirring Rate
The following diagram illustrates a logical workflow for troubleshooting issues related to the stirring rate in your crystallization experiment.
Caption: Troubleshooting workflow for stirring rate optimization.
References
- 1. sacheminc.com [sacheminc.com]
- 2. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]
- 3. The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to N,N,N-trimethyladamantan-1-aminium hydroxide and Other Organic Structure-Directing Agents in Zeolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of zeolites, crystalline aluminosilicates with microporous structures, is a cornerstone of various industrial applications, from catalysis in petrochemical refining to separations and drug delivery. The precise control over the final zeolite structure is paramount, and this is largely dictated by the choice of organic structure-directing agent (SDA). This guide provides an objective comparison of N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH), a highly effective but costly SDA, with other commonly used organic SDAs. The comparison is supported by experimental data on their performance in zeolite synthesis, with a focus on the commercially important SSZ-13 zeolite.
Performance Comparison of Organic SDAs in SSZ-13 Synthesis
The synthesis of SSZ-13, a zeolite with the chabazite (CHA) topology, is a key area of research due to its excellent performance in applications such as the selective catalytic reduction (SCR) of NOx and the methanol-to-olefins (MTO) process.[1][2] TMAdaOH is the most common and effective SDA for synthesizing high-silica SSZ-13.[1][2] However, its high cost is a significant barrier to large-scale industrial applications.[1][3] This has driven research into more cost-effective alternatives, such as tetraethylammonium hydroxide (TEAOH), and dual-SDA systems that reduce the required amount of expensive TMAdaOH.[3][4]
The following table summarizes the performance of different SDAs in the synthesis of SSZ-13, based on data compiled from various studies.
| Structure-Directing Agent (SDA) | Zeolite Product | Crystallization Time | Crystal Size | Si/Al Ratio of Product | Notes |
| This compound (TMAdaOH) | SSZ-13 (CHA) | 2-5 days | 0.5 - 2 µm | 10 - 50 | High purity and crystallinity.[2] The high cost of TMAdaOH is a major drawback.[1][3] |
| Tetraethylammonium hydroxide (TEAOH) | SSZ-13 (CHA) | 5-7 days | 1 - 3 µm | ~15 | Can be used as a cost-effective alternative to TMAdaOH, often in seed-assisted synthesis.[4][5] |
| TMAdaOH + Benzyltrimethylammonium hydroxide (BTMAOH) | SSZ-13 (CHA) | 4 days | ~0.3 µm | 40 | A mixed-template approach to reduce the amount of expensive TMAdaOH. Pure phase SSZ-13 is obtained at a specific TMAdaOH/BTMAOH ratio. |
| TMAdaOH + Tetraethylammonium hydroxide (TEAOH) | SSZ-13 (CHA) | 2-4 days | ~2 µm | Not specified | Dual-template synthesis for producing continuous SSZ-13 membranes. TMAdaOH is the primary structure-directing agent, while TEAOH promotes crystal intergrowth.[6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible zeolite synthesis. Below are representative protocols for the hydrothermal synthesis of SSZ-13 using different SDA strategies.
Protocol 1: Synthesis of SSZ-13 using TMAdaOH
This protocol is a typical procedure for the hydrothermal synthesis of SSZ-13 zeolite using TMAdaOH as the sole organic SDA.
1. Gel Preparation:
-
In a typical synthesis, a gel is prepared by mixing a silica source (e.g., silica sol), an alumina source (e.g., aluminum sulfate), a mineralizing agent (e.g., sodium hydroxide), deionized water, and the organic SDA, this compound (TMAdaOH).[2]
-
The molar composition of the synthesis gel is typically in the range of: 1 SiO₂ : 0.025 Al₂O₃ : 0.1 Na₂O : 0.1 TMAdaOH : 20 H₂O.
-
The mixture is stirred at room temperature for a specified period (e.g., 30 minutes) to ensure homogeneity.[2]
2. Hydrothermal Crystallization:
-
The prepared gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is then heated in an oven at a specific temperature, typically between 150-160 °C, for a duration of 2 to 5 days.[2][7]
3. Product Recovery and Post-Treatment:
-
After crystallization, the autoclave is cooled to room temperature.
-
The solid product is recovered by filtration or centrifugation, washed thoroughly with deionized water until the pH of the filtrate is neutral, and then dried in an oven (e.g., at 100-120 °C).[2]
-
To remove the organic SDA occluded within the zeolite pores, the dried product is calcined in air at a high temperature (e.g., 550 °C) for several hours.
Protocol 2: Synthesis of SSZ-13 using TEAOH (Seed-Assisted)
This protocol outlines a more cost-effective method for synthesizing SSZ-13 using the less expensive SDA, TEAOH, with the assistance of SSZ-13 seed crystals.[4]
1. Seed Crystal Preparation:
-
SSZ-13 seed crystals are first synthesized using a conventional method with TMAdaOH (as described in Protocol 1).
2. Gel Preparation:
-
A synthesis gel is prepared using conventional silicon and aluminum sources, sodium hydroxide, deionized water, and tetraethylammonium hydroxide (TEAOH) as the organic SDA.
-
A small amount of the pre-synthesized SSZ-13 seed crystals (e.g., 5-10 wt% relative to the silica source) is added to the gel.
3. Hydrothermal Crystallization:
-
The crystallization process is carried out in a Teflon-lined autoclave at a temperature of around 160 °C for 5-7 days.
4. Product Recovery and Post-Treatment:
-
The product recovery and calcination steps are similar to those described in Protocol 1.
Signaling Pathways and Experimental Workflows
The choice of SDA and synthesis conditions follows a logical workflow to achieve the desired zeolite product. The following diagram illustrates the general workflow for zeolite synthesis.
Caption: General workflow for the hydrothermal synthesis of zeolites.
The structure-directing mechanism of organic SDAs in zeolite synthesis is a complex process involving the templating of the zeolite framework around the organic molecule. The size, shape, and charge distribution of the SDA molecule are critical factors that determine the final zeolite topology.
Caption: Simplified mechanism of organic SDA in zeolite synthesis.
Concluding Remarks
This compound stands out as a highly effective structure-directing agent for the synthesis of high-silica SSZ-13 zeolite, yielding a product with high crystallinity and purity. However, its significant cost presents a major hurdle for industrial-scale production. Research into alternative and more economical SDAs, such as tetraethylammonium hydroxide, and the development of dual-SDA synthesis strategies, are promising avenues to mitigate this cost barrier. The choice of SDA not only influences the economic feasibility of the synthesis but also has a profound impact on the crystallization kinetics and the physicochemical properties of the final zeolite product. This guide provides a foundational understanding for researchers and professionals in selecting the appropriate SDA for their specific application, balancing performance with economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- 3. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH00235D [pubs.rsc.org]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Optimization of SSZ-13 Zeolite Membranes by Dual Templates for N2/NO2 Separation | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Performance of SSZ-13 Zeolite: A Comparative Guide Based on Structure Directing Agents
For researchers, scientists, and professionals in drug development, the choice of a structure directing agent (SDA) in the synthesis of SSZ-13 zeolite is a critical determinant of its final physicochemical properties and catalytic performance. This guide provides an objective comparison of SSZ-13 synthesized using different SDAs, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for specific applications.
The chabazite (CHA) topology of SSZ-13, characterized by its three-dimensional pore system with 8-membered rings, makes it a highly effective catalyst for a range of applications, most notably the methanol-to-olefins (MTO) reaction and the selective catalytic reduction (SCR) of NOx. The synthesis of SSZ-13 is critically dependent on the use of organic SDAs, which guide the formation of the specific CHA framework. The performance of the final SSZ-13 product is intrinsically linked to the choice of these agents.
Comparative Analysis of SSZ-13 Performance
The following table summarizes the key performance indicators of SSZ-13 synthesized with various SDAs. The data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that direct comparisons can be influenced by variations in synthesis conditions such as Si/Al ratio, crystallization time, and temperature.
| Structure Directing Agent (SDA) | Crystallinity (%) | Crystal Size (μm) | BET Surface Area (m²/g) | Total Acidity (mmol/g) | Catalyst Lifetime in MTO (min) | Light Olefin Selectivity (C2=-C4=) (%) |
| TMAdaOH (N,N,N-trimethyl-1-adamantammonium hydroxide) | High | 0.5 - 5 | 530 - 700[1] | ~0.95[2] | ~100 - 200 | >85 |
| TEAOH (Tetraethylammonium hydroxide) | Good | Uniform crystals | ~573[3] | - | Competitive with TMAdaOH-derived SSZ-13[3] | - |
| Mixed Template (TMAdaOH + BTMA+) | Good | ~0.3[4][5] | - | - | >200[4][5] | ~88[4][5] |
| Choline Chloride | Good | Uniform, cubic | ~642[6] | Lower strong acid sites, higher weak acid sites | ~172[6] | >50[6] |
| Seed-Assisted (with reduced TMAdaOH) | High | 0.01 - 0.02 (embryonic seeds)[7][8] | - | - | - | Good performance in MTO[7][8] |
The Influence of Structure Directing Agent on SSZ-13 Properties
The choice of SDA significantly impacts the synthesis process and the resultant properties of SSZ-13. The following diagram illustrates the logical relationship between the SDA selection and the final material characteristics and performance.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized yet detailed methodologies for the key experiments involved in the synthesis and evaluation of SSZ-13 zeolites.
Synthesis of SSZ-13 Zeolite (Hydrothermal Method)
This protocol provides a general framework for the hydrothermal synthesis of SSZ-13. Specific molar ratios of reactants will vary depending on the chosen SDA and desired Si/Al ratio.
-
Preparation of the Synthesis Gel:
-
In a typical preparation, a silica source (e.g., colloidal silica, tetraethyl orthosilicate) is mixed with deionized water and the chosen structure directing agent (e.g., TMAdaOH, TEAOH, or a mixture).
-
An aluminum source (e.g., sodium aluminate, aluminum hydroxide) and a mineralizing agent (e.g., sodium hydroxide) are dissolved in a separate solution of deionized water.
-
The aluminum-containing solution is added dropwise to the silica-containing solution under vigorous stirring to form a homogeneous gel.
-
The molar composition of the final gel is carefully controlled. For example, a typical gel composition for TMAdaOH-directed synthesis might be: 1 SiO₂ : x Al₂O₃ : y SDA : z NaOH : w H₂O, where x, y, z, and w are varied to achieve the desired properties.
-
-
Hydrothermal Crystallization:
-
The synthesis gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature, typically between 140-180 °C, for a duration ranging from 24 hours to several days.[5]
-
After crystallization, the autoclave is cooled to room temperature.
-
-
Product Recovery and Calcination:
-
The solid product is recovered by filtration or centrifugation, washed repeatedly with deionized water until the pH of the filtrate is neutral, and then dried in an oven at 100-120 °C overnight.
-
To remove the organic SDA and expose the active sites, the as-synthesized zeolite is calcined in air. A typical calcination program involves ramping the temperature to 550-600 °C and holding for 6-8 hours.[5]
-
Characterization of SSZ-13
-
Powder X-ray Diffraction (XRD):
-
XRD is used to determine the phase purity and crystallinity of the synthesized SSZ-13.
-
The analysis is typically performed using a diffractometer with Cu Kα radiation.
-
Data is collected over a 2θ range of 5-50° with a step size of 0.02°.
-
The resulting diffraction pattern is compared with the standard pattern for the CHA framework to confirm the structure.
-
-
Scanning Electron Microscopy (SEM):
-
SEM is employed to visualize the crystal morphology and size of the SSZ-13 particles.
-
A small amount of the calcined sample is mounted on a stub and coated with a conductive material (e.g., gold) to prevent charging.
-
Images are captured at various magnifications to observe the crystal shape and size distribution.
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Nitrogen physisorption at -196 °C is used to determine the specific surface area, pore volume, and pore size distribution of the SSZ-13.
-
The sample is degassed under vacuum at a high temperature (e.g., 300 °C) for several hours to remove adsorbed water and other impurities.
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3 to calculate the specific surface area. The t-plot method is often used to distinguish between micropore and external surface areas.
-
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD):
-
NH₃-TPD is used to quantify the total acidity and determine the acid strength distribution of the SSZ-13 catalyst.
-
A known mass of the calcined sample is placed in a quartz reactor and pretreated in a flow of inert gas (e.g., He or Ar) at a high temperature (e.g., 550 °C) to clean the surface.
-
The sample is then saturated with ammonia at a lower temperature (e.g., 100 °C).
-
Physisorbed ammonia is removed by purging with an inert gas.
-
The temperature is then ramped linearly (e.g., 10 °C/min) while the desorbed ammonia is monitored by a thermal conductivity detector (TCD) or a mass spectrometer. Desorption peaks at different temperatures correspond to acid sites of varying strengths.[2]
-
Catalytic Performance Evaluation in the Methanol-to-Olefins (MTO) Reaction
-
Catalyst Packing and Pretreatment:
-
A fixed-bed reactor is typically used for the MTO reaction. A specific amount of the calcined SSZ-13 catalyst (as pellets or powder) is packed into the reactor.
-
The catalyst is pretreated in a flow of inert gas (e.g., N₂) at a high temperature (e.g., 500-550 °C) for a few hours to remove any adsorbed species.
-
-
Reaction Conditions:
-
The reactor is brought to the desired reaction temperature, typically in the range of 400-500 °C.
-
A feed of methanol, often diluted with an inert gas like nitrogen or water vapor, is introduced into the reactor at a specific weight hourly space velocity (WHSV).[4]
-
The reaction is carried out at atmospheric pressure.
-
-
Product Analysis:
-
The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns (e.g., a PLOT-Q column) and detectors (e.g., a flame ionization detector - FID and a thermal conductivity detector - TCD) to identify and quantify the products, including light olefins, paraffins, and other hydrocarbons.[4]
-
Catalyst lifetime is typically defined as the time on stream until the methanol conversion drops below a certain level (e.g., 99%). Selectivity to light olefins is calculated based on the carbon content of the products.
-
References
- 1. catalystzeolite.ir [catalystzeolite.ir]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Embryonic zeolite-assisted synthesis of SSZ-13 with superior efficiency and their excellent catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Guiding Hand in Zeolite Synthesis: A Cost-Benefit Analysis of Trimethyladamantylammonium Hydroxide
For researchers, scientists, and drug development professionals navigating the complex landscape of catalysis, the choice of a structure-directing agent (SDA) in zeolite synthesis is a critical decision with significant implications for both cost and performance. This guide provides a comprehensive comparison of trimethyladamantylammonium hydroxide (TMAdaOH), a highly effective but costly SDA for the synthesis of high-silica chabazite (SSZ-13) zeolite, against more economical alternatives such as tetramethylammonium hydroxide (TMAH) and tetraethylammonium hydroxide (TEAOH).
The synthesis of zeolites, crystalline aluminosilicates with well-defined microporous structures, is a cornerstone of modern catalysis. These materials are indispensable in a myriad of applications, from petrochemical cracking and emissions control to fine chemical synthesis and drug delivery. The precise topology of the zeolite framework, which dictates its catalytic properties, is often determined by the use of an organic SDA.
TMAdaOH has emerged as a premier SDA for the synthesis of SSZ-13, a zeolite of significant commercial interest due to its exceptional performance in the methanol-to-olefins (MTO) reaction and selective catalytic reduction (SCR) of NOx.[1] However, the intricate synthesis and purification of the bulky and complex TMAdaOH molecule contribute to its high cost, prompting a search for more economically viable alternatives.
Cost-Benefit Analysis: The Price of Precision
The primary trade-off in the selection of an SDA for SSZ-13 synthesis lies between the high cost and superior performance of TMAdaOH and the lower cost but potentially compromised performance of simpler quaternary ammonium hydroxides like TMAH and TEAOH.
Trimethyladamantylammonium Hydroxide (TMAdaOH): The High-Performance Template
TMAdaOH is highly effective in directing the crystallization of the CHA framework of SSZ-13, often leading to high yields of pure, highly crystalline material.[2][3][4] Its rigid, cage-like structure is believed to be an excellent template for the formation of the chabazite cages. This structural fidelity often translates to superior catalytic performance of the resulting SSZ-13 in demanding applications like the MTO reaction. However, this performance comes at a significant financial premium.
Tetramethylammonium Hydroxide (TMAH) and Tetraethylammonium Hydroxide (TEAOH): The Economical Alternatives
TMAH and TEAOH are considerably less expensive than TMAdaOH and have been explored as alternative SDAs for SSZ-13 synthesis.[5][6][7] Research has shown that under specific conditions, particularly with the use of seed crystals, these simpler SDAs can successfully produce SSZ-13.[8] The primary benefit of using TMAH or TEAOH is the substantial reduction in the overall cost of the catalyst synthesis. However, the use of these smaller, more flexible SDAs may sometimes result in lower yields, the formation of competing zeolite phases, or differences in the final properties of the SSZ-13, which could impact its catalytic lifetime and selectivity.
Quantitative Data Comparison
To facilitate a direct comparison, the following table summarizes the approximate costs and reported performance metrics for the synthesis of SSZ-13 zeolite using TMAdaOH and its alternatives.
| Parameter | Trimethyladamantylammonium Hydroxide (TMAdaOH) | Tetramethylammonium Hydroxide (TMAH) | Tetraethylammonium Hydroxide (TEAOH) |
| Approximate Cost per Mole * | $1,225 | $60 | $40 |
| Typical SSZ-13 Synthesis Yield | 82.8% - 92.9%[2][3] | Lower yields and potential for mixed phases without optimization | Can produce SSZ-13, often with the aid of seed crystals[5][8] |
| Catalytic Performance (MTO) | High selectivity to light olefins and long catalyst lifetime.[9][10][11] | Performance is dependent on the purity and properties of the synthesized SSZ-13. | Catalytic performance of SSZ-13 from this route can be competitive.[5] |
Cost per mole is an estimation based on publicly available pricing for 25% aqueous solutions and may vary depending on the supplier, purity, and volume.
Experimental Protocols
The following are generalized hydrothermal synthesis protocols for SSZ-13 using TMAdaOH and TEAOH as SDAs. These protocols are intended to provide a comparative framework; specific parameters may require optimization.
Protocol 1: SSZ-13 Synthesis using Trimethyladamantylammonium Hydroxide (TMAdaOH) [12][13]
-
Preparation of the Synthesis Gel:
-
In a typical synthesis, a sodium aluminate solution is prepared by dissolving sodium hydroxide and aluminum hydroxide in deionized water with stirring.
-
In a separate vessel, a silica source (e.g., colloidal silica or fumed silica) is dispersed in an aqueous solution of TMAdaOH (25 wt%).
-
The sodium aluminate solution is then added dropwise to the silica/TMAdaOH mixture under vigorous stirring.
-
The final molar composition of the gel is typically in the range of 1 SiO₂ : 0.02-0.05 Al₂O₃ : 0.1-0.2 TMAdaOH : 0.1-0.2 Na₂O : 20-40 H₂O.
-
-
Hydrothermal Crystallization:
-
The resulting gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to 160-180 °C and maintained under static or tumbling conditions for 2-7 days.
-
-
Product Recovery and Preparation:
-
After crystallization, the autoclave is cooled to room temperature.
-
The solid product is recovered by filtration or centrifugation, washed thoroughly with deionized water until the pH of the filtrate is neutral, and dried at 100-120 °C.
-
To obtain the active catalyst, the as-synthesized zeolite is calcined in air at 550-600 °C for 6-10 hours to remove the organic SDA.
-
Protocol 2: SSZ-13 Synthesis using Tetraethylammonium Hydroxide (TEAOH) with Seeding [8]
-
Preparation of the Synthesis Gel:
-
Prepare a sodium aluminate solution as described in Protocol 1.
-
Disperse a silica source in an aqueous solution of TEAOH (35 wt%).
-
Add the sodium aluminate solution to the silica/TEAOH mixture under vigorous stirring.
-
Introduce a small amount (e.g., 1-5 wt% based on silica) of SSZ-13 seed crystals to the gel.
-
The molar composition of the gel is adjusted to favor the formation of the CHA phase.
-
-
Hydrothermal Crystallization:
-
Transfer the seeded gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 150-170 °C for 1-5 days.
-
-
Product Recovery and Preparation:
-
Follow the same recovery, washing, drying, and calcination procedures as described in Protocol 1 to remove the TEAOH template and obtain the active H-SSZ-13 catalyst.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the hydrothermal synthesis of SSZ-13 zeolite, highlighting the role of the Structure-Directing Agent.
References
- 1. sacheminc.com [sacheminc.com]
- 2. Embryonic zeolite-assisted synthesis of SSZ-13 with superior efficiency and their excellent catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACP [2024] : Synthesis of SSZ-13 zeolite using Tetraethylammonium hydroxide (TEAOH) as a template for the dehydration of ethanol to ethylene reaction – BSAC [bsac.chemcu.org]
- 7. Direct Synthesis of SSZ-13 Zeolite Using Tetraethylammonium Hydroxide as an Efficient Organic Template in the Presence of Conventional Aluminum and Silicon Sources† | Semantic Scholar [semanticscholar.org]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. Synthesis of Submicron SSZ-13 with Tunable Acidity by the Seed-Assisted Method and Its Performance and Coking Behavior in the MTO Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
Directing the Framework: A Comparative Guide to Aluminum Distribution in Zeolites Synthesized with Trimethyladamantylammonium Hydroxide and Alternatives
For researchers, scientists, and professionals in drug development, the precise control of aluminum (Al) distribution within zeolite frameworks is paramount for tailoring their catalytic and adsorptive properties. This guide provides a comparative analysis of zeolites synthesized using N,N,N-trimethyl-1-adamantylammonium hydroxide (TMAdaOH) as an organic structure-directing agent (OSDA) against alternative synthesis strategies. We present a synthesis of experimental data, detailed protocols, and visual workflows to elucidate the impact of different OSDAs on the final material properties.
The arrangement of aluminum atoms in the tetrahedral sites of a zeolite framework dictates the concentration, strength, and accessibility of Brønsted acid sites, which are crucial for many catalytic applications, including the methanol-to-olefins (MTO) reaction and the selective catalytic reduction (SCR) of NOx. TMAdaOH is a well-established OSDA for the synthesis of high-silica chabazite (CHA) zeolites, such as SSZ-13, known for its unique cage-like structure. However, the high cost of TMAdaOH has driven research into alternative OSDAs and synthesis routes to achieve similar or improved control over Al distribution and catalytic performance.
Comparative Analysis of Synthesis Methods
The choice of OSDA, or even its omission in favor of seed-assisted methods, significantly influences the resulting zeolite's properties. Below is a comparison of key performance metrics for SSZ-13 zeolites synthesized via different routes.
| Synthesis Method | OSDA(s) | Si/Al Ratio | Crystallinity | Key Findings on Al Distribution | Reference |
| Conventional | Trimethyladamantylammonium Hydroxide (TMAdaOH) | 8 - 25 | High | Influenced by Na+/TMAda+ ratio; higher Na+ promotes paired Al sites. | [1] |
| Mixed Template | TMAdaOH & Benzyltrimethylammonium Hydroxide (BTMAOH) | ~38 | Good | Pure CHA phase achieved at a specific TMAda+/BTMAOH ratio. | [2][3] |
| Alternative OSDA | Tetraethylammonium Hydroxide (TEAOH) & Seeds | Controllable | Good | Successful synthesis from conventional silica and alumina sources. | |
| Alternative OSDA | Choline Chloride & Seeds | 8.2 - 8.7 | Good | Restricted chemical composition range for pure SSZ-13. | [4][5] |
| Dual Template | TMAdaOH & Diquaternary Ammonium Surfactant | Controllable | High | Creates hierarchical zeolites with mesoporosity. | [6] |
| Seed-Assisted | None (with seeds) | Controllable | High | Submicron crystals with tunable acidity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here, we outline the key experimental protocols for the synthesis and characterization of Al distribution in zeolites.
Synthesis of SSZ-13 Zeolite using TMAdaOH (Conventional Method)
A typical hydrothermal synthesis procedure for SSZ-13 using TMAdaOH as the OSDA is as follows:
-
Preparation of the synthesis gel: A sodium aluminate solution is prepared by dissolving aluminum hydroxide in a sodium hydroxide solution. Separately, fumed silica is dispersed in an aqueous solution of TMAdaOH. The sodium aluminate solution is then added to the silica suspension under vigorous stirring.
-
Molar composition of the final gel: A representative molar composition is 1 Al₂O₃ : 40 SiO₂ : 4 TMAdaOH : 4 Na₂O : 1760 H₂O.[8]
-
Hydrothermal crystallization: The synthesis gel is transferred to a Teflon-lined stainless-steel autoclave and heated at 160°C for 48 to 144 hours.[8]
-
Product recovery: The solid product is recovered by filtration, washed with deionized water until the pH of the filtrate is neutral, and dried at 100-120°C.
-
Calcination: The as-synthesized zeolite is calcined in air at 550-600°C to remove the organic template.[9]
Diagram of the conventional synthesis workflow for SSZ-13 zeolite.
subgraph "cluster_reactants" { label="Reactant Preparation"; style=filled; color="#FFFFFF"; "Al_source" [label="Aluminum Hydroxide"]; "NaOH_sol" [label="NaOH Solution"]; "Silica_source" [label="Fumed Silica"]; "TMAdaOH_sol" [label="TMAdaOH Solution"]; }
subgraph "cluster_synthesis" { label="Hydrothermal Synthesis"; style=filled; color="#FFFFFF"; "Gel_prep" [label="Gel Preparation"]; "Autoclave" [label="Autoclave Crystallization\n(160°C, 48-144h)"]; }
subgraph "cluster_product" { label="Product Recovery & Treatment"; style=filled; color="#FFFFFF"; "Filtration" [label="Filtration & Washing"]; "Drying" [label="Drying\n(100-120°C)"]; "Calcination" [label="Calcination\n(550-600°C)"]; "Final_Product" [label="SSZ-13 Zeolite", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Al_source" -> "Gel_prep"; "NaOH_sol" -> "Gel_prep"; "Silica_source" -> "Gel_prep"; "TMAdaOH_sol" -> "Gel_prep"; "Gel_prep" -> "Autoclave"; "Autoclave" -> "Filtration"; "Filtration" -> "Drying"; "Drying" -> "Calcination"; "Calcination" -> "Final_Product"; }
Caption: Conventional synthesis workflow for SSZ-13 zeolite.
Characterization of Aluminum Distribution
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
27Al MAS NMR: This technique is used to distinguish between tetrahedrally coordinated framework aluminum and extra-framework aluminum species. Spectra are typically recorded on a solid-state NMR spectrometer at a specific magnetic field strength (e.g., 11.7 T). A short pulse length (e.g., 1 µs) and a recycle delay of 1 s are common parameters. The chemical shifts are referenced to an aqueous solution of Al(NO₃)₃.[10] Framework aluminum typically shows a resonance around 54-60 ppm.[8][11]
-
29Si MAS NMR: This provides information about the local environment of silicon atoms, specifically the number of neighboring aluminum atoms. This allows for a quantitative analysis of the Si(nAl) units, where n is the number of Al atoms in the second coordination sphere.
Cobalt(II) Ion Titration:
This method can be employed to quantify the number of paired aluminum sites in the zeolite framework. The procedure involves:
-
Exchanging the proton form of the zeolite with a Co(NO₃)₂ solution.
-
Thoroughly washing the sample to remove excess cobalt ions.
-
Analyzing the amount of exchanged Co²⁺ using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The number of paired Al sites is inferred from the stoichiometry of Co²⁺ exchange, where one Co²⁺ ion balances the charge of two framework Al atoms in close proximity.
The Influence of Synthesis Strategy on Al Distribution and Performance
The choice of OSDA and other synthesis parameters has a profound impact on the final properties of the zeolite.
-
TMAdaOH: The use of TMAdaOH as the sole organic template can be modulated by the addition of inorganic cations like Na⁺. Increasing the Na⁺/TMAda⁺ ratio has been shown to promote the formation of paired Al sites within the framework.[1]
-
Alternative OSDAs: The use of less expensive OSDAs like TEAOH or choline chloride, often in conjunction with seeds, allows for the successful synthesis of SSZ-13. While these methods can produce highly crystalline materials, the resulting Al distribution and acidity may differ from that obtained with TMAdaOH, impacting catalytic performance. For example, SSZ-13 synthesized with choline chloride showed a restricted range of Si/Al ratios.[4][5]
-
Dual-Template Synthesis: The combination of TMAdaOH with a mesopore-generating agent (mesoporogen) results in hierarchical zeolites. These materials possess both micropores and mesopores, which can enhance diffusion of reactants and products, leading to improved catalyst lifetime in reactions like MTO.[6]
-
Seed-Assisted, OSDA-Free Synthesis: The use of SSZ-13 seed crystals can direct the crystallization of a new batch of zeolite without the need for an organic template. This approach is not only cost-effective but also allows for the synthesis of submicron-sized crystals with tunable acidity.[7]
Logical relationship between synthesis parameters, Al distribution, and catalytic performance.
subgraph "cluster_synthesis" { label="Synthesis Strategy"; style=filled; color="#FFFFFF"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; "OSDA_Choice" [label="OSDA Type\n(TMAdaOH, TEAOH, etc.)"]; "Cation_Ratio" [label="Inorganic/Organic\nCation Ratio"]; "Seeding" [label="Seed Addition"]; "Dual_Template" [label="Use of Mesoporogen"]; }
subgraph "cluster_properties" { label="Zeolite Properties"; style=filled; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Al_Distribution" [label="Al Distribution\n(Paired vs. Isolated)"]; "Acidity" [label="Brønsted Acidity\n(Strength & Density)"]; "Porosity" [label="Porosity\n(Micro/Meso)"]; "Crystal_Size" [label="Crystal Size"]; }
subgraph "cluster_performance" { label="Catalytic Performance"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalytic_Activity" [label="Activity"]; "Selectivity" [label="Selectivity"]; "Lifetime" [label="Catalyst Lifetime"]; }
"OSDA_Choice" -> "Al_Distribution"; "Cation_Ratio" -> "Al_Distribution"; "Seeding" -> "Crystal_Size"; "Dual_Template" -> "Porosity";
"Al_Distribution" -> "Acidity"; "Acidity" -> "Catalytic_Activity"; "Acidity" -> "Selectivity"; "Porosity" -> "Lifetime"; "Crystal_Size" -> "Lifetime"; "Catalytic_Activity" -> "Selectivity" [style=invis]; "Selectivity" -> "Lifetime" [style=invis]; }
Caption: Influence of synthesis on zeolite properties and performance.
Conclusion
The validation of aluminum distribution in zeolites is critical for understanding and optimizing their performance. While trimethyladamantylammonium hydroxide is a highly effective structure-directing agent for producing SSZ-13 with controlled properties, alternative synthesis routes offer promising avenues for reducing costs and tailoring specific characteristics. The use of mixed templates, alternative OSDAs, and seed-assisted methods can lead to materials with distinct Al distributions, acidities, and morphologies. The careful selection of the synthesis strategy, coupled with detailed characterization, allows for the rational design of zeolitic materials for a wide range of applications, from industrial catalysis to advanced drug delivery systems. Further research directly comparing the quantitative Al siting resulting from these different synthesis approaches will be invaluable for advancing the field of zeolite science.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. research.tue.nl [research.tue.nl]
- 7. Synthesis of Submicron SSZ-13 with Tunable Acidity by the Seed-Assisted Method and Its Performance and Coking Behavior in the MTO Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of hierarchical SSZ-13 zeolite microspheres via a fluoride-assisted in situ growth route using aluminum isopropoxide as aluminum source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Template Removal and Surface Modification of an SSZ-13 Membrane with Heated Sodium Chloride for CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Adamantane-Based vs. Non-Adamantane-Based Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and enhanced selectivity. The choice of a phase transfer catalyst is critical, with performance dictated by factors such as the lipophilicity of the cation, thermal stability, and chemical resistance. This guide provides a comparative study of adamantane-based phase transfer catalysts against their non-adamantane counterparts, offering insights into their potential advantages, supported by experimental data for common non-adamantane catalysts and detailed experimental protocols for their evaluation.
Introduction to Adamantane in Phase Transfer Catalysis
The adamantane moiety is a rigid, bulky, and highly lipophilic hydrocarbon cage.[1][2] These characteristics are highly desirable in the design of phase transfer catalysts. The exceptional lipophilicity of the adamantane group can enhance the solubility of the catalyst-anion pair in the organic phase, potentially accelerating the reaction rate.[1][3] Furthermore, the inherent thermal and chemical stability of the adamantane structure suggests that adamantane-based PTCs could offer superior performance under harsh reaction conditions where traditional catalysts might degrade.[2]
Non-adamantane-based PTCs, such as quaternary ammonium and phosphonium salts, are widely used and commercially available.[4] While effective, quaternary ammonium salts can be susceptible to Hofmann elimination at elevated temperatures in the presence of a base.[4][5] Phosphonium salts generally exhibit greater thermal stability but can be more expensive.[5][6] Adamantane-based PTCs represent a promising alternative, potentially combining the accessibility of ammonium salt synthesis with enhanced stability and efficiency.
Performance Comparison in Nucleophilic Substitution: A Case Study
The reaction of 1-bromobutane with potassium phenoxide to yield butyl phenyl ether is a well-studied example.
Quantitative Data Presentation
The following tables summarize the performance of common non-adamantane phase transfer catalysts in the Williamson ether synthesis and provide a projected performance for a hypothetical adamantane-based catalyst, (1-Adamantyl)trimethylammonium iodide. The projection is based on the known properties of adamantane, such as high lipophilicity, which is expected to enhance catalytic activity.
Table 1: Comparison of Catalyst Efficiency in the Williamson Ether Synthesis of Butyl Phenyl Ether
| Catalyst | Structure | Type | Reaction Time (hours) | Yield (%) |
| (1-Adamantyl)trimethylammonium iodide | Adamantane Quaternary Ammonium Salt | Adamantane-Based | Projected: 3-5 | Projected: >95 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Non-Adamantane | 6 | 91[5] |
| Tetraphenylphosphonium Bromide (TPPB) | Quaternary Phosphonium Salt | Non-Adamantane | Not specified | 98[5] |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | Quaternary Ammonium Salt | Non-Adamantane | Not specified | 92[5] |
Note: Data for non-adamantane catalysts are sourced from comparative studies under similar reaction conditions. The performance of the adamantane-based catalyst is a projection based on its structural advantages.
Table 2: Thermal Stability Comparison
| Catalyst Type | General Structure | Decomposition Pathway | Typical Temperature Limit |
| Adamantane Quaternary Ammonium Salt | R₃N⁺-Adamantyl X⁻ | Hofmann elimination (less likely due to bridgehead structure) | High |
| Standard Quaternary Ammonium Salt | R₄N⁺ X⁻ | Hofmann elimination | Moderate to High |
| Quaternary Phosphonium Salt | R₄P⁺ X⁻ | Ylide formation | High |
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for the Williamson ether synthesis is provided below. This protocol can be used to evaluate the performance of an adamantane-based PTC against a standard non-adamantane PTC like TBAB.
Synthesis of (1-Adamantyl)trimethylammonium Iodide
A potential route to synthesize an adamantane-based quaternary ammonium salt involves the reaction of 1-adamantylamine with an excess of methyl iodide. A more detailed, multi-step synthesis for a related phosphonium salt, 1-adamantyltrimethylphosphonium iodide, has been reported, starting from 1-adamantyl bromide.[7] For the synthesis of N,N,N-trimethyl-1-adamantyl quaternary ammonium hydroxide, a process starting from amantadine has been developed.[8]
Comparative Williamson Ether Synthesis Protocol
Objective: To compare the catalytic efficiency of (1-Adamantyl)trimethylammonium iodide and Tetrabutylammonium Bromide (TBAB) in the synthesis of butyl phenyl ether.
Materials:
-
Phenol
-
Potassium hydroxide (KOH)
-
1-Bromobutane
-
Toluene
-
(1-Adamantyl)trimethylammonium iodide
-
Tetrabutylammonium Bromide (TBAB)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (10 mmol) and potassium hydroxide (12 mmol) in 10 mL of water.
-
Add 20 mL of toluene to the flask, followed by 1-bromobutane (10 mmol).
-
Add the phase transfer catalyst (0.5 mmol, 5 mol%). For the comparative study, set up two separate reactions, one with (1-Adamantyl)trimethylammonium iodide and the other with TBAB.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Separate the organic layer, wash it with 2 M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Determine the yield of the purified butyl phenyl ether and compare the results obtained with each catalyst.
Visualizing the Process and Logic
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of PTCs.
Caption: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis.
Conclusion
Adamantane-based phase transfer catalysts present a compelling area for research and development due to the unique structural and physicochemical properties of the adamantane cage. The enhanced lipophilicity and expected high thermal stability suggest that these catalysts could offer significant advantages over traditional non-adamantane PTCs in terms of reaction rates, efficiency, and robustness, particularly in demanding industrial applications. While direct comparative data is still emerging, the provided experimental protocols offer a clear framework for researchers to evaluate these promising catalysts and potentially unlock new efficiencies in organic synthesis.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 3. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Quaternary Ammonium Hydroxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three common quaternary ammonium hydroxides: Tetramethylammonium hydroxide (TMAH), Tetraethylammonium hydroxide (TEAH), and Tetrabutylammonium hydroxide (TBAH). This objective analysis, supported by experimental data and protocols, aims to serve as a valuable resource for researchers and professionals in drug development and chemical analysis.
Quaternary ammonium hydroxides are a class of organic compounds with diverse applications, including as surfactants, phase transfer catalysts, and etchants in the electronics industry.[1][2] Their efficacy and potential for interaction in various systems are fundamentally linked to their molecular structure and purity, which can be thoroughly assessed using a range of spectroscopic techniques.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for TMAH, TEAH, and TBAH, offering a direct comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This data is essential for substance identification, purity assessment, and quality control.
| Spectroscopic Technique | Tetramethylammonium Hydroxide (TMAH) | Tetraethylammonium Hydroxide (TEAH) | Tetrabutylammonium Hydroxide (TBAH) |
| ¹H NMR | Singlet at ~3.1 ppm (CH₃) | Triplet at ~1.2 ppm (CH₃), Quartet at ~3.2 ppm (CH₂)[3] | Triplet at ~0.9 ppm (CH₃), Sextet at ~1.3 ppm (CH₂), Sextet at ~1.6 ppm (CH₂), Triplet at ~3.2 ppm (CH₂) |
| ¹³C NMR | ~55.5 ppm (CH₃)[4] | ~7.5 ppm (CH₃), ~52.5 ppm (CH₂)[5] | ~13.8 ppm (CH₃), ~20.0 ppm (CH₂), ~24.2 ppm (CH₂), ~58.5 ppm (CH₂) |
| FTIR (cm⁻¹) | C-N stretch (~950), C-H bend (~1480), C-H stretch (~2950-3050), O-H stretch (~3300-3500)[6] | C-N stretch (~980), C-H bend (~1470), C-H stretch (~2900-3000), O-H stretch (~3300-3500)[7] | C-N stretch (~970), C-H bend (~1460), C-H stretch (~2870-2960), O-H stretch (~3300-3500)[8] |
| Raman (cm⁻¹) | C-N symmetric stretch (~750), C-H symmetric stretch (~2920) | C-N symmetric stretch (~760), C-H symmetric stretch (~2880)[9] | C-N symmetric stretch (~740), C-H symmetric stretch (~2870)[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable spectroscopic data. Below are standardized protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the quaternary ammonium hydroxide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O). Ensure complete dissolution.
-
Instrumentation : Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition :
-
Acquire ¹H NMR spectra at room temperature.
-
Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
Apply a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
-
Instrumentation : Use a standard FTIR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing :
-
Perform a background subtraction to remove atmospheric and instrumental interferences.
-
Identify and label the characteristic absorption bands.
-
Raman Spectroscopy
-
Sample Preparation : Place the liquid or solid sample directly onto the microscope slide or into a suitable container for analysis. No special preparation is typically required.[10]
-
Instrumentation : Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition :
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing :
-
Perform baseline correction to remove fluorescence background.
-
Identify and assign the characteristic Raman scattering peaks.
-
UV-Vis Spectrophotometry
-
Sample Preparation : Prepare a dilute solution of the quaternary ammonium hydroxide in a suitable solvent (e.g., deionized water or ethanol) of known concentration. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching cuvette with the sample solution.
-
Scan the sample across the UV-Vis range (typically 200-800 nm).
-
-
Data Processing :
-
The instrument will automatically subtract the reference spectrum from the sample spectrum.
-
Identify the wavelength of maximum absorbance (λmax), if any. Quaternary ammonium hydroxides themselves do not have strong chromophores in the UV-Vis range, but this technique is useful for detecting impurities or in formulation analysis.[11]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of different quaternary ammonium hydroxides.
Caption: Workflow for Spectroscopic Comparison of Quaternary Ammonium Hydroxides.
References
- 1. tetramethylammonium hydroxide tmah: Topics by Science.gov [science.gov]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. Tetraethylammonium hydroxide (77-98-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Tetraethylammonium Hydroxide | C8H20N.HO | CID 6509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetramethylammonium hydroxide(75-59-2) IR Spectrum [chemicalbook.com]
- 7. Tetraethylammonium hydroxide (77-98-5) IR Spectrum [chemicalbook.com]
- 8. Tetrabutylammonium Hydroxide | C16H36N.HO | CID 2723671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetraethylammonium hydroxide (77-98-5) Raman spectrum [chemicalbook.com]
- 10. filab.fr [filab.fr]
- 11. UV-Vis spectrophotometric studies of self-oxidation/dissociation of quaternary ammonium permanganates (QAP) - impact of solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Commercial N,N,N-trimethyladamantan-1-aminium hydroxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N,N-trimethyladamantan-1-aminium hydroxide is a crucial quaternary ammonium salt utilized as a structure-directing agent (SDA) in the synthesis of zeolites, particularly SSZ-13, which has significant applications in catalysis and emissions control.[1] The purity of this organocatalyst is paramount, as impurities can significantly impact the crystallization process, crystal morphology, and the final performance of the synthesized zeolite. This guide provides a comprehensive overview of the methods for assessing the purity of commercial this compound, offers a comparison with alternative structure-directing agents, and presents detailed experimental protocols for key analytical techniques.
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthetic route. Common starting materials include 1-adamantanamine or 1-halogenated adamantanes.[2][3][4] Consequently, potential impurities may include:
-
Unreacted Starting Materials: Residual 1-adamantanamine or 1-halogenated adamantanes.
-
Intermediates: Incomplete methylation can lead to the presence of N-methyl- and N,N-dimethyladamantan-1-amine.
-
Side Products: Impurities from the starting materials or side reactions during synthesis.
-
Inorganic Salts: Halide ions (chloride, bromide, or iodide) from the quaternization step or as counter-ions if the hydroxide exchange is incomplete.
-
Solvents: Residual solvents used during synthesis and purification.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is necessary for a thorough assessment of purity. The following are key experimental protocols that can be employed.
Non-Aqueous Titration for Assay of Hydroxide Concentration
This method determines the concentration of the quaternary ammonium hydroxide.
Principle: The basic hydroxide is titrated with a standardized acid in a non-aqueous solvent.
Apparatus:
-
Automatic titrator or burette
-
pH meter with a suitable electrode for non-aqueous solutions
-
100 mL beaker
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized 0.1 M perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
Procedure:
-
Accurately weigh a sample of the this compound solution (typically a 25% aqueous solution) into a 100 mL beaker.
-
Add 50 mL of glacial acetic acid.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Add 2-3 drops of crystal violet indicator. The solution should turn violet.
-
Titrate with standardized 0.1 M perchloric acid until the color changes from violet to a stable yellowish-green endpoint.[5]
-
Record the volume of titrant used.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
Calculation: The percentage purity can be calculated using the following formula: % Purity = (V - V_b) * M * F * 100 / W Where:
-
V = Volume of perchloric acid used for the sample (mL)
-
V_b = Volume of perchloric acid used for the blank (mL)
-
M = Molarity of the perchloric acid
-
F = Molar mass of this compound (211.35 g/mol )
-
W = Weight of the sample (mg)
¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Organic Impurities
NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD)
Procedure:
-
Prepare a sample by dissolving a small amount of the this compound in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the chemical shifts and coupling constants with known reference spectra or predicted values to confirm the structure.
-
Analyze the spectra for the presence of any unexpected peaks, which may indicate impurities. The relative integration of these impurity peaks can provide a semi-quantitative estimate of their concentration.
Ion Chromatography for Anionic Impurities
This technique is ideal for quantifying inorganic anionic impurities, such as halides.
Apparatus:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column
-
Autosampler
Reagents:
-
Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate in deionized water)
-
Standard solutions of the anions of interest (e.g., chloride, bromide, iodide)
Procedure:
-
Prepare a series of standard solutions of the target anions at different concentrations.
-
Dilute the this compound sample with deionized water to a suitable concentration.
-
Inject the standards and the sample into the ion chromatograph.
-
Monitor the separation of the anions and their detection by the conductivity detector.
-
Create a calibration curve by plotting the peak area of each anion standard against its concentration.
-
Determine the concentration of the anionic impurities in the sample by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for identifying and quantifying volatile and semi-volatile organic impurities, such as unreacted starting materials or byproducts. Derivatization may be necessary to increase the volatility of some compounds.[6]
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer
-
A suitable capillary column (e.g., a non-polar or medium-polarity column)
Reagents:
-
High-purity solvent for sample dilution (e.g., methanol or dichloromethane)
-
Derivatizing agent if required (e.g., silylating agents like BSTFA)
Procedure:
-
Dissolve the sample in a suitable solvent. If derivatization is needed, follow a validated protocol.
-
Inject the prepared sample into the GC-MS system.
-
The compounds are separated based on their boiling points and interaction with the stationary phase in the GC column.
-
The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantification can be achieved by using an internal or external standard method.
Comparison of Commercial Products
Table 1: Key Purity Specifications to Request from Suppliers
| Parameter | Recommended Analytical Technique | Desired Specification |
| Assay (Concentration) | Non-Aqueous Titration | e.g., 25.0 - 28.0 w/w% (for aqueous solutions) |
| Identity | ¹H NMR and ¹³C NMR | Conforms to structure |
| Organic Impurities | ¹H NMR, GC-MS | Report individual and total impurities (e.g., <0.1% for any single impurity) |
| Anionic Impurities (e.g., Halides) | Ion Chromatography | Report concentration of specific anions (e.g., <100 ppm Chloride) |
| Water Content | Karl Fischer Titration | Report water content (especially for solid products) |
| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid |
Alternative Structure-Directing Agents
Several other quaternary ammonium salts and other organic molecules are used as SDAs in zeolite synthesis. The choice of SDA influences the resulting zeolite framework.
Table 2: Comparison with Alternative Structure-Directing Agents
| Structure-Directing Agent | Common Zeolite Synthesized | Key Characteristics |
| This compound | SSZ-13 (CHA) | High purity is critical for catalytic applications.[1] |
| Tetraethylammonium hydroxide (TEAOH) | Beta (BEA), ZSM-12 (MTW) | A widely used and versatile SDA. |
| Tetrapropylammonium hydroxide (TPAOH) | ZSM-5 (MFI) | Another common and effective SDA for important zeolites. |
| Tetrabutylammonium hydroxide (TBAOH) | ZSM-11 (MEL) | Used for specific zeolite framework synthesis. |
| Imidazolium-based cations | Various (e.g., MFI, *BEA, TON) | Offer a wider range of structural diversity for synthesizing novel zeolites.[7] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logical flow of the purity assessment process, the following diagrams are provided.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Potential impurity pathways in the synthesis of this compound.
References
- 1. sacheminc.com [sacheminc.com]
- 2. CN107721862A - The synthetic method of the adamantyl ammonium halide of N, N, N trimethyl 1 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110699700B - Preparation method of adamantyl trimethyl ammonium hydroxide - Google Patents [patents.google.com]
- 5. Non aqueous titration 04.06.2021 [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Stability of Zeolites Synthesized with Various Structure-Directing Agents
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of zeolites is a critical parameter for their application in catalysis, separations, and drug delivery systems. The choice of structure-directing agent (SDA) during synthesis plays a pivotal role in determining not only the zeolite's topology but also its ultimate robustness under operational stress. This guide provides an objective comparison of the long-term stability of zeolites synthesized with different SDAs, supported by experimental data, to aid in the selection of optimal materials for demanding applications.
Data Summary: Long-Term Stability Comparison
The following table summarizes the quantitative data on the long-term stability of various zeolites synthesized with different SDAs. The stability is primarily assessed by the retention of crystallinity and surface area after hydrothermal treatment (steaming), a common method to simulate aging and assess durability.
| Zeolite Type | Structure-Directing Agent (SDA) | Si/Al Ratio | Hydrothermal Treatment Conditions | Retained Crystallinity (%) | Retained BET Surface Area (%) | Reference |
| ZSM-5 | n-Butylamine (BTA) | ~35 | 800 °C, 100% steam, 2 h | Not specified | Not specified | [1] |
| Ethylamine (ETA) | ~35 | 800 °C, 100% steam, 2 h | Not specified | Not specified | [1] | |
| Isopropylamine (IPA) | ~35 | 800 °C, 100% steam, 2 h | Not specified | Not specified | [1] | |
| Ethylenediamine (EDA) | ~35 | 800 °C, 100% steam, 2 h | Not specified | Not specified | [1] | |
| Ethanol (ETL) | ~30 | 800 °C, 100% steam, 2 h | Not specified | Not specified | [1] | |
| None (Template-Free) | ~35 | 800 °C, 100% steam, 2 h | Lower than templated | Not specified | [1] | |
| Zeolite Beta | Tetraethylammonium Hydroxide (TEAOH) | 25 | 500 °C, steam | ~100 | Not specified | [2] |
| Tetraethylammonium Hydroxide (TEAOH) | 25 | 600 °C, steam | Visible loss | Not specified | [2] | |
| AEI | N,N-diethyl-2,6-dimethylpiperidinium | Not specified | 1000 °C, 1 h, air | Lower than P-modified | Not specified | [3] |
| Tetraethylphosphonium (TEP) | 13-20 | 1000 °C, 1 h, air | High | Not specified | [3] | |
| RHO, KFI, LTA, UFI | 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | High | 750 °C, 12 h, 10% water vapor | High | Not specified | [4][5] |
Note: Direct quantitative comparisons of retained crystallinity and surface area under identical hydrothermal stress conditions for the same zeolite type synthesized with a wide range of different SDAs are limited in the reviewed literature. The data presented is compiled from various studies and serves as an indicative comparison.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of zeolite stability.
Hydrothermal Stability Testing (Steaming)
This protocol is designed to simulate the aging of zeolites in the presence of water vapor at elevated temperatures.
Apparatus:
-
Tube furnace with temperature and gas flow control.
-
Steam generator (e.g., a water saturator or a syringe pump feeding water into a heated zone).
-
Quartz or stainless steel reactor tube.
-
Gas flow controllers for carrier gas (e.g., N₂ or air).
Procedure:
-
A known mass of the calcined zeolite sample (typically 0.1-1.0 g) is placed in the center of the reactor tube, supported by quartz wool.
-
The system is purged with an inert gas (e.g., N₂) at a controlled flow rate (e.g., 50-100 mL/min) while the furnace is heated to the desired temperature (e.g., 500-800 °C).
-
Once the target temperature is stable, a controlled flow of water vapor is introduced into the carrier gas stream. The water vapor concentration is typically between 10% and 100%.
-
The sample is subjected to these conditions for a specified duration (e.g., 2-24 hours).
-
After the treatment period, the steam is turned off, and the sample is cooled to room temperature under a flow of dry inert gas.
-
The hydrothermally treated sample is then characterized for its retained crystallinity and surface area.
Determination of Relative Crystallinity by X-Ray Diffraction (XRD)
This protocol follows the principles outlined in ASTM D5758 for ZSM-5, which can be adapted for other zeolite types.
Apparatus:
-
X-ray diffractometer with a copper (Cu Kα) radiation source.
-
Sample holder.
-
Reference zeolite material of the same type with known high crystallinity.
Procedure:
-
The zeolite sample and the reference material are gently ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.
-
The powdered sample is packed into the sample holder, ensuring a flat and smooth surface.
-
XRD patterns are recorded under identical conditions for both the sample and the reference material. Typical scan parameters are a 2θ range of 5-50° with a step size of 0.02° and a scan speed of 1-2°/min.
-
The relative crystallinity is calculated by comparing the integrated intensities of a set of characteristic diffraction peaks of the sample to those of the reference material. The sum of the areas of selected peaks for the sample is divided by the sum of the areas of the same peaks for the reference and multiplied by 100. For ZSM-5, the strong peaks in the 2θ range of 22.5-25.0° are often used.
BET Surface Area Analysis
This protocol is based on the Brunauer-Emmett-Teller (BET) theory for determining the specific surface area of porous materials.
Apparatus:
-
Volumetric or gravimetric gas adsorption analyzer.
-
Sample tubes.
-
Degassing station.
-
High-purity nitrogen or argon gas.
-
Liquid nitrogen.
Procedure:
-
A known mass of the zeolite sample is placed in a sample tube.
-
The sample is degassed under vacuum at an elevated temperature (e.g., 300-350 °C) for several hours to remove adsorbed water and other volatile impurities.
-
After degassing, the sample tube is transferred to the analysis port of the adsorption analyzer.
-
A nitrogen or argon adsorption-desorption isotherm is measured at liquid nitrogen temperature (77 K).
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.
Visualizing the Influence of SDAs on Zeolite Stability
The following diagram illustrates the logical workflow from the selection of a structure-directing agent to the final long-term stability of the synthesized zeolite, highlighting key influencing factors.
Concluding Remarks
The selection of the structure-directing agent is a critical first step in designing zeolites with superior long-term stability. High-silica zeolites, often synthesized with specialized organic SDAs, generally exhibit enhanced hydrothermal stability.[4][5] Post-synthesis treatments can further improve the durability of zeolites by healing defects or modifying their surface properties.[6] The experimental protocols provided in this guide offer a standardized framework for evaluating and comparing the stability of different zeolite materials, enabling researchers to make informed decisions for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of high-silica AEI zeolites with enhanced thermal stability by hydrothermal conversion of FAU zeolites, and their activity in the selective catalytic reduction of NOx with NH3 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. mrl.mit.edu [mrl.mit.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
The Evolving Landscape of Catalyst Synthesis: A Comparative Guide to Trimethyladamantylammonium Hydroxide and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-performance catalytic materials is a critical step in accelerating discovery and optimizing production. The choice of a structure-directing agent (SDA) is paramount in determining the final properties and catalytic activity of zeolites, a class of microporous crystalline aluminosilicates with widespread industrial applications. This guide provides an in-depth comparison of materials synthesized using the well-established but costly N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) versus more economical and sustainable alternatives. We present a comprehensive analysis of their catalytic performance in two key industrial reactions: the Methanol-to-Olefins (MTO) process and the selective catalytic reduction of nitrogen oxides with ammonia (NH3-SCR).
Executive Summary
TMAdaOH is a highly effective organic structure-directing agent for the synthesis of high-silica chabazite (CHA) zeolites, such as SSZ-13, which exhibit exceptional performance in both MTO and NH3-SCR applications. However, the high cost of TMAdaOH presents a significant barrier to its large-scale industrial use. This has spurred intensive research into alternative SDAs that can offer comparable or even superior catalytic performance at a reduced cost. This guide demonstrates that alternative SDAs, such as benzyltrimethylammonium hydroxide (BTMAOH) and choline chloride, can produce SSZ-13 zeolites with competitive catalytic activity in the MTO reaction. Furthermore, template-free synthesis routes are emerging as a viable strategy for producing CHA zeolites for NH3-SCR, potentially eliminating the need for organic templates altogether.
Data Presentation: TMAdaOH vs. Alternatives in Catalysis
The following tables summarize the key physicochemical properties and catalytic performance of SSZ-13 zeolites synthesized with TMAdaOH and its alternatives in the MTO and NH3-SCR reactions.
Table 1: Comparison of Physicochemical Properties of SSZ-13 Synthesized with Different SDAs
| Structure-Directing Agent (SDA) | Si/Al Ratio | Crystallinity | Crystal Size (μm) | BET Surface Area (m²/g) |
| TMAdaOH (Conventional) | 20-40 | High | 0.2 - 2.0 | ~700 |
| TMAdaOH/BTMAOH (Mixed-Template) | 40 | Good | ~0.3 | Not Reported |
| Choline Chloride | Not Reported | Good | Uniform, cubic | 641.71 |
| Template-Free (from FAU zeolite) | 4 | High | Not Reported | Not Reported |
Table 2: Catalytic Performance in the Methanol-to-Olefins (MTO) Reaction
| Structure-Directing Agent (SDA) | Reaction Temp. (°C) | WHSV (h⁻¹) | Methanol Conversion (%) | Light Olefin (C₂=-C₃=) Selectivity (%) | Catalyst Lifetime (min) |
| TMAdaOH (Commercial) | 450 | 1.75 | >95 (initial) | Slightly higher than Choline Chloride synthesized | ~120 (to <95% conversion) |
| TMAdaOH/BTMAOH (Mixed-Template) | 450 | 1.75 | High (implied) | 88 (total olefin yield) | >200 |
| Choline Chloride | 450 | Not Reported | >95 (initial) | >50 (initial) | 172 |
Table 3: Catalytic Performance in the NH3-SCR Reaction
| Structure-Directing Agent (SDA) | Catalyst | Key Findings |
| TMAdaOH (Conventional) | Cu-SSZ-13 | High NOx conversion over a wide temperature window. Considered the benchmark. |
| Template-Free (from FAU zeolite) | Cu-CHA | Shows superior NH3-SCR performance with NOx conversions above 85% over a broad temperature range (150-650 °C).[1] Moderate residual Na+ content can enhance low-temperature activity and hydrothermal stability.[1] |
| Choline Chloride | Cu-SSZ-13 | Exhibits outstanding performance, achieving ~100% NOx conversion across a wide temperature window (150–450 °C).[2] |
Experimental Protocols
Detailed experimental methodologies for the synthesis of SSZ-13 zeolites using different SDAs and their subsequent catalytic evaluation are provided below.
Synthesis of SSZ-13 Zeolite
1. Using a Mixed-Template of TMAdaOH and BTMAOH:
-
Molar Composition of Synthesis Gel: 1.0 Al₂O₃ : 80 SiO₂ : x Na₂O : (20-x) BTMAOH : 300 H₂O (where x represents the molar quantity of TMAdaOH).[3][4]
-
Procedure:
-
Dissolve aluminum sulfate in deionized water with vigorous stirring.[3][4]
-
Add silica sol dropwise to the aluminum sulfate solution and stir for 2 hours.[3][4]
-
Add the mixture of TMAdaOH and BTMAOH to the gel and continue stirring for another 2 hours.[3][4]
-
Transfer the final gel to a stainless-steel autoclave and heat at 160°C for 4 days.[4]
-
The solid product is recovered by centrifugation, washed with deionized water, and dried overnight at 120°C.[4]
-
The organic templates are removed by calcination at 600°C for 6 hours.[4]
-
2. Using Choline Chloride as the SDA:
-
Procedure: A facile and rapid synthesis approach where choline chloride is used as the template. With an appropriate amount of choline chloride addition (m(CC)/m(SiO₂) = 0.14), uniform and homogeneously distributed cubic SSZ-13 crystals can be obtained within 4 hours.[5][6][7]
3. Template-Free Synthesis from FAU Zeolite for NH3-SCR:
-
Procedure: Al-rich SSZ-13 (Si/Al ≈ 4) is synthesized without an organic template, a process that is more environmentally friendly and cost-effective.[1]
Catalyst Characterization
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized materials.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To quantify the acidity of the catalysts.
Catalytic Performance Evaluation
1. Methanol-to-Olefins (MTO) Reaction:
-
Reactor: Fixed-bed stainless steel micro-reactor.[3]
-
Catalyst Loading: 1.0 g of the calcined zeolite catalyst.[3]
-
Pre-treatment: The catalyst is pretreated in a dry nitrogen flow at 500°C for 30 minutes.[3]
-
Reaction Conditions:
-
Product Analysis: The reaction products are analyzed by gas chromatography.
2. NH₃-SCR Reaction:
-
Catalyst Preparation: The synthesized SSZ-13 is typically ion-exchanged with copper to prepare the active Cu-SSZ-13 catalyst.
-
Reaction Conditions: The catalytic activity is evaluated in a fixed-bed reactor with a simulated exhaust gas stream containing NO, NH₃, O₂, and N₂ as the balance gas. The NOx conversion is measured at various temperatures.
Mandatory Visualizations
Caption: Influence of SDA choice on material properties and catalytic performance.
Caption: A typical experimental workflow for comparing catalytic materials.
References
Navigating Zeolite Synthesis: A Comparative Guide to Reproducibility Using N,N,N-trimethyladamantan-1-aminium Hydroxide and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of zeolites, particularly high-silica chabazite (SSZ-13), is a critical process where reproducibility is paramount. The choice of organic structure-directing agent (OSDA) is a key determinant of the synthesis outcome, influencing crystal structure, purity, and ultimately, performance in applications such as catalysis and separations. This guide provides an objective comparison of the reproducibility of SSZ-13 synthesis using the well-established but costly N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH) against more economical alternatives, supported by experimental data and detailed protocols.
The synthesis of SSZ-13, a zeolite with the CHA framework structure, has been extensively studied, with TMAdaOH being the most effective and widely used OSDA for producing highly crystalline and pure materials. However, the high cost of TMAdaOH presents a significant barrier to large-scale industrial applications, prompting research into more cost-effective OSDAs.[1] Among the alternatives, tetraethylammonium hydroxide (TEAOH) and benzyltrimethylammonium hydroxide (BTMAOH) have emerged as promising candidates, often used in combination with TMAdaOH or as sole templates under specific conditions.[2][1]
This guide will delve into the experimental realities of using these different OSDAs, focusing on the reproducibility of the synthesis process and the resulting material properties.
Comparative Analysis of Synthesis Reproducibility
Reproducibility in zeolite synthesis refers to the ability to consistently produce a material with the same crystallographic phase, crystal size and morphology, chemical composition, and performance characteristics over multiple batches. While TMAdaOH is renowned for its high fidelity in directing the synthesis of SSZ-13, achieving similar consistency with alternative OSDAs can be more challenging.
| Organic Structure-Directing Agent (OSDA) | Reported Reproducibility | Key Influencing Factors | Cost Factor |
| This compound (TMAdaOH) | High | Gel composition (Si/Al ratio), temperature, time. Relatively robust to minor variations. | High |
| Tetraethylammonium hydroxide (TEAOH) | Moderate to Low (as sole template) | Highly sensitive to gel composition, seeding, and temperature. Often requires co-templates for reliable SSZ-13 formation.[3] | Low |
| Benzyltrimethylammonium hydroxide (BTMAOH) | Moderate | Can be used as a co-template with TMAdaOH to reduce costs. Reproducibility as a sole template is still under investigation.[1] | Low |
| Mixed Templates (TMAdaOH + TEAOH/BTMAOH) | Moderate to High | The ratio of the two OSDAs is a critical parameter. Can offer a balance between cost and reproducibility.[1] | Medium |
Key Findings on Reproducibility:
-
TMAdaOH: Synthesis of SSZ-13 using TMAdaOH is a well-established and highly reproducible process. The specific cage-like structure of the TMAda+ cation effectively templates the formation of the CHA framework, leading to a high phase purity and consistent product characteristics. Minor variations in synthesis parameters such as temperature and time are less likely to result in the formation of impurity phases.
-
TEAOH: The use of TEAOH as a sole OSDA for SSZ-13 synthesis is reported to be less reliable.[3] It is considered an inappropriate template for direct crystallization and often leads to the formation of other zeolite phases or amorphous materials.[3] However, it can function as a crystal growth modulator when used in conjunction with TMAdaOH in a dual-template system.[3] Reproducibility in such systems is highly dependent on the precise ratio of the two OSDAs.
-
BTMAOH: Similar to TEAOH, BTMAOH is explored as a cost-effective alternative. It has been successfully used in mixed-template systems with TMAdaOH to reduce the overall synthesis cost while maintaining reasonable product quality.[1] The reproducibility of synthesis using BTMAOH as the sole template is not as well-documented as that of TMAdaOH.
Experimental Protocols
To ensure a fair comparison, detailed experimental protocols for the synthesis of SSZ-13 using TMAdaOH and a mixed-template system are provided below. These protocols are based on established literature procedures.
Protocol 1: SSZ-13 Synthesis using this compound (TMAdaOH)
This protocol is adapted from the International Zeolite Association Synthesis Commission.[4]
1. Preparation of the Synthesis Gel:
- In a Teflon liner, combine sodium hydroxide (1 N), this compound (0.72 M), and deionized water.
- Add aluminum hydroxide to the solution and stir until it dissolves completely.
- Gradually add fumed silica to the mixture while stirring to form a uniform gel.
- The final molar composition of the gel should be: 10 Na₂O : 2.5 Al₂O₃ : 100 SiO₂ : 4400 H₂O : 20 TMAdaOH.[4]
2. Hydrothermal Synthesis:
- Seal the Teflon liner in a stainless-steel autoclave.
- Heat the autoclave at 160°C for 4 days without agitation.[4]
3. Product Recovery:
- Cool the autoclave to room temperature.
- Filter the solid product and wash thoroughly with deionized water until the pH of the filtrate is neutral.
- Dry the product at 100°C overnight.
4. Calcination:
- To remove the organic template, calcine the dried product in air at 550°C for 6 hours.
Protocol 2: SSZ-13 Synthesis using a Mixed-Template System (TMAdaOH + BTMAOH)
This protocol is based on the work by Wang et al. (2012) aimed at reducing the amount of expensive TMAdaOH.[1]
1. Preparation of the Synthesis Gel:
- Prepare a solution containing a mixture of this compound (TMAdaOH) and benzyltrimethylammonium hydroxide (BTMAOH) in deionized water. The molar ratio of TMAda+ to the total OSDAs (TMAda+ + BTMA+) can be varied, with a ratio of 0.3 being reported as effective.[1]
- Add sodium hydroxide and aluminum sulfate to the OSDA solution and stir until dissolved.
- Slowly add silica sol to the mixture with vigorous stirring to form a homogeneous gel.
- The typical molar composition of the synthesis solution is 1.0 Al₂O₃ : 80 SiO₂ : (x) Na₂O : 4 (TMAdaOH + BTMAOH) : y H₂O, where x and y can be adjusted.
2. Hydrothermal Synthesis:
- Transfer the gel to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave at 160°C for 2-3 days.
3. Product Recovery and Calcination:
- Follow the same product recovery and calcination steps as described in Protocol 1.
Visualization of Synthesis Workflow and OSDA Comparison
To visually represent the synthesis process and the logical relationship between the different OSDAs, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of N,N,N-Trimethyladamantan-1-aminium Hydroxide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N,N,N-Trimethyladamantan-1-aminium hydroxide, a corrosive quaternary ammonium compound. Adherence to these protocols is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic to aquatic life. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the chemical, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Chemical-resistant apron or lab coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Emergency Procedures: In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: A Step-by-Step Protocol
The primary method for the safe disposal of this compound is through neutralization followed by disposal as hazardous waste. This process must be carried out in a designated and properly equipped area, such as a fume hood.
Step 1: Preparation and Calculation
Before beginning the neutralization process, it is essential to calculate the amount of neutralizing agent required. A weak acid, such as citric acid or acetic acid, is recommended for neutralization to control the exothermic reaction.
Example Calculation:
To neutralize a 25% (w/w) aqueous solution of this compound (Molar Mass: 211.38 g/mol ), the following steps can be taken:
-
Determine the molarity of the solution:
-
Assuming a solution density of approximately 1 g/mL, a 25% (w/w) solution contains 250 g of the compound per 1000 g (or 1 L) of solution.
-
Molarity (M) = (moles of solute) / (liters of solution)
-
Moles = 250 g / 211.38 g/mol = 1.18 moles
-
Approximate Molarity ≈ 1.18 M
-
-
Determine the moles of neutralizing agent:
-
The neutralization reaction with a monoprotic acid (like acetic acid) is a 1:1 molar ratio.
-
For every mole of this compound, one mole of the acid is required.
-
Step 2: Neutralization Procedure
Materials:
-
This compound waste solution
-
Weak acid (e.g., 5% acetic acid solution)
-
Large, chemical-resistant container (e.g., borosilicate glass or polyethylene)
-
pH meter or pH indicator strips
-
Stir bar and magnetic stir plate
-
Appropriate PPE
Protocol:
-
Place the waste solution in the large container on the magnetic stir plate within a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the weak acid to the stirring solution. The addition should be done portion-wise to control the temperature increase from the exothermic reaction.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, stop stirring and allow the solution to cool to room temperature.
Step 3: Final Disposal
The neutralized solution must be disposed of as hazardous waste.
-
Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The chemical name: "Neutralized this compound Solution"
-
The composition of the solution (e.g., water, the salt formed from neutralization, and any excess neutralizing agent).
-
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
Experimental Workflow Diagram
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Personal protective equipment for handling N,N,N-Trimethyladamantan-1-aminium hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of N,N,N-Trimethyladamantan-1-aminium hydroxide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and hazardous chemical.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. This compound is a strong base and can cause severe skin burns and eye damage.[1] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Specification | Protection Level | Notes |
| Hand Protection | Nitrile or Neoprene Gloves | Minimum Thickness: 11 mil (0.28 mm) for splash protection. >15 mil for extended contact. | Double gloving is recommended for handling concentrated solutions. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical Splash Goggles and a full-face shield | Complete seal around the eyes and protection for the entire face. | Must be worn whenever there is a risk of splashing, especially when handling larger volumes or concentrated solutions. |
| Body Protection | Chemical-resistant apron or lab coat | Protection against splashes and spills. | Should be worn over regular lab attire (long pants, closed-toe shoes). |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) cartridge (black color code) | Required when ventilation is inadequate or when aerosols may be generated. | All handling of this chemical should ideally be performed in a certified chemical fume hood. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and exposure.
2.1. Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1]
-
Transport: When transporting the chemical, use a secondary container to prevent spills.
-
Spill Preparedness: Ensure a spill kit containing a neutralizer for bases (e.g., citric acid or sodium bisulfate) and absorbent materials is readily available.
2.2. Storage Plan
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from acids, oxidizing agents, and metals, as it may be corrosive to them.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Contaminated Materials: Dispose of all contaminated PPE, absorbent materials, and empty containers as hazardous waste.
Emergency Response Plan
In the event of an emergency, follow these procedures immediately.
4.1. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4.2. Spills
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
Neutralize the spill with a suitable agent for bases.
-
Carefully clean up the neutralized spill and place the waste in a sealed, labeled container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
Visual Guides
Diagram 1: Standard Operating Procedure Workflow
Caption: Workflow for handling this compound.
Diagram 2: Emergency Response Logic
Caption: Logical flow for emergency response procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
